Product packaging for D-Phenothrin(Cat. No.:CAS No. 26046-85-5)

D-Phenothrin

Cat. No.: B1212162
CAS No.: 26046-85-5
M. Wt: 350.4 g/mol
InChI Key: SBNFWQZLDJGRLK-RTWAWAEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Phenothrin, also known as sumithrin, is a type I synthetic pyrethroid insecticide modeled after the natural pyrethrins found in chrysanthemum flowers . It is a refined isomeric mixture, consisting of ≥95% of the 1R isomers, specifically a 1:4 ratio of the 1R-cis to 1R-trans forms, which enhances its insecticidal activity . The compound is characterized as a pale yellow to yellow-brown liquid with a faint characteristic odor and exhibits very low solubility in water (<9.7 μg/L at 25°C) but is soluble in most organic solvents . Its key physicochemical properties include a molecular weight of 350.46 g/mol, a vapor pressure of 1.43 x 10⁻⁷ mmHg at 21 °C, and an octanol-water partition coefficient (Log Kow) of 6.01, indicating a high potential for bioaccumulation . Mechanism of Action: this compound acts as a sodium channel modulator, specifically targeting voltage-gated sodium channels in insect nerve cells . Its primary mode of action involves prolonged opening of these channels, which leads to an excessive influx of sodium ions, repetitive nerve discharge, and hyperexcitation of the nervous system . This disruption of normal neurotransmission results in symptoms such as tremors, convulsions, paralysis (knock-down effect), and ultimately death in target insects . This non-systemic insecticide exhibits rapid contact and stomach action . Research Applications and Uses: this compound is employed in research contexts involving the control of a broad spectrum of insects, including mosquitoes, flies, fleas, ticks, mites, and lice . It is registered for use in commercial and industrial settings, medical institutions, aircraft, animal kennels, and for ultra-low volume (ULV) application in mosquito vector abatement programs . Its efficacy is also studied in formulations for pet health products and the protection of stored grain . Researchers investigate its residual efficacy on foliage and its application in public health scenarios . Toxicity and Environmental Fate: this compound demonstrates low acute toxicity to mammals via oral, dermal, and inhalation routes but is highly toxic to aquatic organisms, bees, and other non-target invertebrates . It is important to note that cats exhibit a particular sensitivity to pyrethroids, including this compound . In the environment, it is relatively unstable to sunlight and alkaline conditions. Soil degradation studies indicate a DT₅₀ (typical) of 35 days, classifying it as moderately persistent, while dissipation studies on plant matrices show a RL₅₀ of 6.0 days . Metabolic degradation in mammals occurs via ester cleavage and oxidation, leading to rapid excretion . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26O3 B1212162 D-Phenothrin CAS No. 26046-85-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-phenoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNFWQZLDJGRLK-RTWAWAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O3
Record name d-PHENOTHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058347
Record name Phenothrin [(1R)-trans- isomer]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

PALE YELLOW-TO-YELLOW-BROWN LIQUID.
Record name d-PHENOTHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water: none
Record name d-PHENOTHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

Relative density (water = 1): 1.06
Record name d-PHENOTHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

Vapor pressure, Pa at 20 °C:
Record name d-PHENOTHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

CAS No.

26046-85-5, 51186-86-8, 26002-80-2
Record name (-)-trans-Phenothrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26046-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name d-trans-Phenothrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026046855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (3-phenoxyphenyl)methyl ester, trans-(+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051186868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenothrin [(1R)-trans- isomer]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-phenoxybenzyl (1R-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.104
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENOTHRIN, TRANS-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JX527V7HJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name d-PHENOTHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

D-Phenothrin: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to D-Phenothrin, a synthetic pyrethroid insecticide. It covers its core chemical structure, physicochemical and toxicological properties, mechanism of action, and relevant experimental methodologies. The information is intended for professionals in research, science, and drug development who require a detailed understanding of this compound.

Chemical Identity and Structure

This compound, also known as sumithrin, is a Type I synthetic pyrethroid insecticide, which are synthetic chemicals modeled after the natural insecticidal components of pyrethrum from chrysanthemum flowers.[1] First synthesized in 1969, it is chemically identified as 3-phenoxybenzyl (1R)-cis,trans-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate.[1][2][3]

Phenothrin (B69414) itself is a racemic mixture of four stereoisomers. This compound is a specific, more active isomeric mixture containing at least 95% of the (1R)-isomers, with a typical ratio of 1:4 for the 1R-cis and 1R-trans isomers, respectively.[1][2][4] The (1R)-trans isomer is the most insecticidally active.[3]

  • IUPAC Name: (3-phenoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[4]

  • CAS Registry Number: 26002-80-2[1][4]

  • Chemical Formula: C₂₃H₂₆O₃[4]

  • Molecular Weight: 350.46 g/mol [1][4]

G Chemical Structure of this compound cluster_cyclopropane Cyclopropane (B1198618) Ring cluster_dimethyl Dimethyl Group cluster_isobutenyl Isobutenyl Group cluster_ester Ester Linkage cluster_phenoxybenzyl 3-Phenoxybenzyl Alcohol Moiety A C B C A->B D C(CH3)2 A->D C C B->C E C=C(CH3)2 B->E C->A F C(=O)O C->F G CH2 F->G H Benzene Ring G->H I O H->I J Benzene Ring I->J

Caption: Simplified representation of this compound's key functional groups.

Physicochemical Properties

This compound is a pale yellow to yellow-brown viscous liquid with a faint characteristic odor.[2][3][5] It is characterized by its low water solubility and high lipophilicity, as indicated by its high octanol-water partition coefficient.[1] This lipophilic nature allows it to be readily absorbed into the fatty tissues of organisms.[1] The compound is stable in neutral or weakly acidic media but is hydrolyzed by alkalis and is unstable to light.[6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Physical State Pale yellow to yellow-brown viscous liquid[2][3][5]
Boiling Point >290 °C[3][5]
Density 1.058 - 1.061 g/mL (at 20-25°C)[2][3]
Vapor Pressure 1.43 x 10⁻⁷ mmHg (at 21°C)[1]
Water Solubility <9.7 µg/L (at 25°C)[1][8]
Solubility in Organic Solvents Soluble in hexane (B92381), acetone (B3395972), methanol, xylene, chloroform[2][5]
Octanol-Water Partition Coefficient (Log Kₒw) 6.01[1][5]
Henry's Law Constant 6.80 x 10⁻⁶ atm·m³/mol[1]

Synthesis and Manufacturing

The synthesis of phenothrin involves an esterification reaction. A cyclopropane carboxylic acid derivative, typically derived from chrysanthemic acid, is combined with 3-phenoxybenzyl alcohol.[4] This reaction is generally conducted under controlled temperature conditions in the presence of a base catalyst and an organic solvent to form the defining ester bond.[4] Purification steps, such as distillation or crystallization, are then required to isolate the desired isomeric forms that constitute this compound.[4]

G A Chrysanthemic Acid Derivative C Esterification Reaction (Base Catalyst, Organic Solvent) A->C B 3-Phenoxybenzyl Alcohol B->C D Crude Phenothrin (Isomeric Mixture) C->D E Purification (e.g., Distillation, Crystallization) D->E F This compound (≥95% 1R isomers) E->F

Caption: General workflow for the synthesis of this compound.

Mechanism of Action

As a Type I pyrethroid, this compound exerts its insecticidal effect by acting as a potent neurotoxin.[1][9] Its primary target is the voltage-gated sodium channels located in the nerve cell membranes of insects.[1][10]

The mechanism involves the following steps:

  • This compound binds to the sodium channels.[10]

  • This binding alters the channel's normal function, prolonging the time they remain in an open state after a nerve impulse (action potential).[1][10]

  • The delayed closure leads to an excessive influx of sodium ions into the neuron.[10]

  • This results in repetitive nerve discharges, causing hyperexcitation of the nervous system.[1]

  • The constant nerve stimulation leads to loss of motor control, paralysis, and ultimately, the death of the insect.[9][10]

Mammals are generally less susceptible to this compound's effects due to several factors, including higher body temperatures (which weaken the binding to sodium channels), larger body size, and more efficient metabolic degradation of the compound.[1][11]

G cluster_neuron Insect Neuron cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel Na_Influx Prolonged Na+ Influx Na_Channel->Na_Influx DPhen This compound DPhen->Na_Channel Binds & Delays Closing ActionPotential Nerve Impulse (Action Potential) ActionPotential->Na_Channel Opens Channel RepetitiveDischarge Repetitive Nerve Firing (Hyperexcitation) Na_Influx->RepetitiveDischarge Paralysis Paralysis & Death RepetitiveDischarge->Paralysis

Caption: this compound's neurotoxic mechanism of action on insect sodium channels.

Metabolism and Toxicokinetics

In mammals, this compound is rapidly absorbed following ingestion and distributed primarily to fatty tissues due to its lipophilic nature.[1] Dermal absorption is poor.[1][3] The compound is quickly metabolized and excreted, primarily within 24-48 hours.[1]

The major metabolic pathways involve:

  • Ester Hydrolysis: The primary degradation route is the cleavage of the ester bond, which separates the molecule into its constituent acid and alcohol parts.[1][3]

  • Oxidation: This is followed by oxidation at various positions, particularly at the 4'-position of the 3-phenoxybenzyl alcohol moiety to form 3-(4'-hydroxy) phenoxybenzoic acid, and on the isobutenyl group of the chrysanthemic acid moiety.[1][2]

  • Conjugation: The resulting metabolites undergo conjugation reactions (e.g., with sulfates or glucuronides) to increase their water solubility and facilitate excretion in urine and feces.[1][6]

The cis-isomer is more resistant to ester cleavage than the trans-isomer, leading to a higher proportion of ester-form metabolites being excreted in the feces for the cis-isomer.[2]

G DPhen This compound Hydrolysis Ester Hydrolysis DPhen->Hydrolysis Metabolite1 3-Phenoxybenzyl Alcohol + Chrysanthemic Acid Hydrolysis->Metabolite1 Oxidation Oxidation Metabolite2 3-Phenoxybenzoic Acid Oxidation->Metabolite2 Metabolite3 3-(4'-hydroxyphenoxy) benzoic acid (4'OH-PBacid) Oxidation->Metabolite3 Conjugation Conjugation (Sulfation, Glucuronidation) Excretion Excretion (Urine & Feces) Conjugation->Excretion Metabolite1->Oxidation Alcohol Moiety Metabolite2->Oxidation Metabolite3->Conjugation

Caption: Major metabolic pathways of this compound in mammals.

Toxicological Profile

This compound exhibits low acute toxicity to mammals via oral and dermal routes of exposure.[1][5] Signs of acute neurotoxicity in animal studies at high doses can include tremors, convulsive twitching, and increased sensitivity to stimuli.[1] Dermal exposure in humans can lead to temporary skin sensations (paresthesia) like tingling or burning, which typically resolve without irritation.[1][11]

Table 2: Acute Toxicity Data for this compound

EndpointSpeciesValueReference
Acute Oral LD₅₀ Rat>5,000 mg/kg[1][5]
Acute Dermal LD₅₀ Rat>2,000 mg/kg (>5,000 mg/kg also reported)[1][5]
Acute Inhalation LC₅₀ (4-hour) Rat>2.10 mg/L[5]
Skin Irritation Rabbit/Guinea PigNot an irritant or sensitizer[1][5]
Eye Irritation RabbitMild irritant[1][5]

While having low mammalian toxicity, this compound is very highly toxic to fish and aquatic invertebrates.[1][3] It is also highly toxic to honey bees.[11]

Experimental Protocols & Analytical Methods

The analysis of this compound in various matrices typically relies on chromatographic techniques. Gas chromatography (GC) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are common methods.

Protocol: this compound Residue Analysis in Soil by GC-MS

This protocol is a generalized summary based on established methodologies for pyrethroid analysis in environmental samples.[12]

1. Sample Preparation and Extraction:

  • Weigh a homogenized soil sample (e.g., 20 g) into a centrifuge tube.
  • Add an extraction solvent, such as acetone or a mixture of acetone and dichloromethane.
  • Vortex mix and sonicate or shake horizontally to ensure thorough extraction of the analyte from the soil matrix.
  • Centrifuge the sample to separate the soil from the solvent extract.
  • Collect the supernatant (the liquid extract). Repeat the extraction process on the soil pellet for exhaustive recovery.
  • Combine the supernatants.

2. Extract Cleanup:

  • The combined extract may require cleanup to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with a cartridge, such as Florisil.
  • Activate the Florisil by heating (e.g., at 130°C overnight).[12]
  • Pass the solvent extract through the conditioned cartridge.
  • Elute the this compound using an appropriate solvent or solvent mixture (e.g., acetone/hexane).

3. Concentration and Reconstitution:

  • Concentrate the cleaned eluate to a small volume (e.g., ~2 mL) using a rotary evaporator at a controlled temperature (e.g., <35°C).[13]
  • Transfer the concentrate to a smaller vial and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the final residue in a precise volume (e.g., 1.0 mL) of a suitable solvent for GC analysis, such as toluene.[12]

4. GC-MS Instrumental Analysis:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., Optima 5-MS or similar).[12]
  • Injector: Use a split/splitless injector. An injection volume of 1-2 µL is typical.[12]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[12]
  • Oven Temperature Program: A programmed temperature ramp is used to separate the isomers and other components. An example program could be: start at 95°C, ramp at 15°C/min to 250°C, then ramp at 10°C/min to 275°C and hold.[12]
  • Mass Spectrometer (MS): Operate in Selected Ion Monitoring (SIM) or tandem MS (MS/MS) mode for high selectivity and sensitivity. Monitor characteristic ions for both cis- and trans-phenothrin.
  • Quantification: Create a calibration curve using certified analytical standards of cis- and trans-phenothrin at various concentrations. Quantify the sample peaks by comparing their area to the calibration curve.

Start [label="Soil Sample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Extract [label="Solvent Extraction\n(e.g., Acetone)"]; Cleanup [label="Solid-Phase Extraction\nCleanup (e.g., Florisil)"]; Concentrate [label="Concentration\n(Rotary Evaporator & Nitrogen Stream)"]; Reconstitute [label="Reconstitution\n(e.g., Toluene)"]; Analysis [label="GC-MS Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Extract; Extract -> Cleanup; Cleanup -> Concentrate; Concentrate -> Reconstitute; Reconstitute -> Analysis; }

Caption: Typical experimental workflow for this compound analysis in soil.

Protocol: this compound Analysis in Water by LC-MS/MS

This protocol is a generalized summary based on established methodologies for pyrethroid analysis in aqueous samples.[13]

1. Sample Preparation and Extraction:

  • Take a measured volume of a water sample (e.g., 500 mL) in a separatory funnel.
  • Perform a liquid-liquid extraction (LLE) by adding an immiscible organic solvent like n-hexane.
  • Shake vigorously for 1-2 minutes and allow the layers to separate.
  • Collect the organic (n-hexane) layer.
  • Repeat the extraction on the aqueous layer with fresh n-hexane to ensure complete recovery.

2. Solvent Exchange and Concentration:

  • Combine the hexane extracts in a round-bottom flask.
  • Concentrate the volume to ~2 mL using a rotary evaporator (<35°C).[13]
  • Add a keeper solvent like acetone and continue to concentrate to ~5 mL. This step helps in the removal of the less polar hexane.[13]
  • Transfer the extract to a centrifuge tube and evaporate to complete dryness under a nitrogen stream at room temperature.[13]

3. Reconstitution:

  • Reconstitute the dry residue in a precise volume of a solvent mixture compatible with reverse-phase LC, such as acetonitrile (B52724) and water (e.g., 80:20 v/v).[13]
  • Vortex and sonicate to ensure the analyte is fully dissolved.

4. LC-MS/MS Instrumental Analysis:

  • Liquid Chromatograph (LC): An HPLC or UPLC system with a reverse-phase column (e.g., C18).[13]
  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
  • Mass Spectrometer (MS): A tandem quadrupole mass spectrometer operating with an electrospray ionization (ESI) source in positive ion mode.
  • Detection: Use Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.
  • Quantification: Generate an external calibration curve with analytical standards prepared in the mobile phase or a matrix-matched solvent to quantify the analyte in the samples.

References

An In-depth Technical Guide to the Synthesis of (1R,cis,trans)-Phenothrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,cis,trans)-Phenothrin, a key synthetic pyrethroid insecticide, is valued for its potent insecticidal activity and relatively low mammalian toxicity. Its synthesis is a multi-step process culminating in the esterification of a specific stereoisomer of chrysanthemic acid with 3-phenoxybenzyl alcohol. This technical guide provides a detailed overview of the synthesis pathway, including experimental protocols for the preparation of key precursors and the final active ingredient. Quantitative data is summarized in structured tables, and key chemical transformations and workflows are illustrated with diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the process for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

Phenothrin, also known as sumithrin, is a synthetic pyrethroid insecticide first synthesized in 1969.[1] It exists as a mixture of four stereoisomers. The d-phenothrin variant is a refined mixture containing at least 95% of the (1R) isomers, typically in a 1:4 ratio of cis to trans.[2][3] This guide focuses on the synthesis of (1R,cis,trans)-phenothrin, which involves the stereoselective synthesis of the (1R)-trans-chrysanthemic acid moiety and its subsequent esterification with 3-phenoxybenzyl alcohol.

Overall Synthesis Pathway

The synthesis of (1R,cis,trans)-phenothrin can be conceptually divided into three main stages:

  • Synthesis of (1R)-trans-Chrysanthemic Acid: This is a critical step that determines the stereochemistry of the final product.

  • Synthesis of 3-Phenoxybenzyl Alcohol: The alcohol component of the final ester.

  • Esterification: The coupling of (1R)-trans-chrysanthemic acid (typically as its acid chloride derivative) with 3-phenoxybenzyl alcohol to yield (1R,cis,trans)-phenothrin.

G cluster_0 Synthesis of (1R)-trans-Chrysanthemic Acid cluster_1 Synthesis of 3-Phenoxybenzyl Alcohol cluster_2 Final Esterification Starting Materials (e.g., 2,5-dimethyl-2,4-hexadiene, Ethyl Diazoacetate) Starting Materials (e.g., 2,5-dimethyl-2,4-hexadiene, Ethyl Diazoacetate) Cyclopropanation Cyclopropanation Starting Materials (e.g., 2,5-dimethyl-2,4-hexadiene, Ethyl Diazoacetate)->Cyclopropanation Cu catalyst cis/trans-Chrysanthemic Acid Mixture cis/trans-Chrysanthemic Acid Mixture Cyclopropanation->cis/trans-Chrysanthemic Acid Mixture Isomer Separation / Epimerization Isomer Separation / Epimerization cis/trans-Chrysanthemic Acid Mixture->Isomer Separation / Epimerization Base (+/-)-trans-Chrysanthemic Acid (+/-)-trans-Chrysanthemic Acid Isomer Separation / Epimerization->(+/-)-trans-Chrysanthemic Acid Enantiomeric Resolution Enantiomeric Resolution (+/-)-trans-Chrysanthemic Acid->Enantiomeric Resolution Chiral Resolving Agent (1R)-trans-Chrysanthemic Acid (1R)-trans-Chrysanthemic Acid Enantiomeric Resolution->(1R)-trans-Chrysanthemic Acid Activation Activation (1R)-trans-Chrysanthemic Acid->Activation SOCl2 or (COCl)2 (1R)-trans-Chrysanthemic Acid->Activation m-Phenoxytoluene m-Phenoxytoluene Halogenation Halogenation m-Phenoxytoluene->Halogenation NBS or Cl2 m-Phenoxybenzyl Halide m-Phenoxybenzyl Halide Halogenation->m-Phenoxybenzyl Halide Hydrolysis Hydrolysis m-Phenoxybenzyl Halide->Hydrolysis Base 3-Phenoxybenzyl Alcohol 3-Phenoxybenzyl Alcohol Hydrolysis->3-Phenoxybenzyl Alcohol Esterification Esterification 3-Phenoxybenzyl Alcohol->Esterification (1R)-trans-Chrysanthemoyl Chloride (1R)-trans-Chrysanthemoyl Chloride Activation->(1R)-trans-Chrysanthemoyl Chloride (1R)-trans-Chrysanthemoyl Chloride3-Phenoxybenzyl Alcohol (1R)-trans-Chrysanthemoyl Chloride3-Phenoxybenzyl Alcohol (1R)-trans-Chrysanthemoyl Chloride3-Phenoxybenzyl Alcohol->Esterification Pyridine (1R,cis,trans)-Phenothrin (1R,cis,trans)-Phenothrin Esterification->(1R,cis,trans)-Phenothrin G Chrysanthemic Acid Chrysanthemic Acid Chrysanthemoyl Chloride Chrysanthemoyl Chloride Chrysanthemic Acid->Chrysanthemoyl Chloride + Thionyl Chloride (SOCl2) Stir at 50-60°C, 4h Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Phenothrin Phenothrin Chrysanthemoyl Chloride->Phenothrin + 3-Phenoxybenzyl Alcohol + Pyridine in CH2Cl2, r.t. 3-Phenoxybenzyl Alcohol 3-Phenoxybenzyl Alcohol Pyridine Pyridine Washing Washing Phenothrin->Washing Acidify with HCl, Wash with brine Purification (Chromatography) Purification (Chromatography) Washing->Purification (Chromatography) Final Product Final Product Purification (Chromatography)->Final Product

References

In-Depth Technical Guide: The Mechanism of Action of D-Phenothrin on Insect Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Phenothrin, a Type I synthetic pyrethroid insecticide, exerts its potent neurotoxic effects on insects by targeting voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in the insect nervous system. This compound modifies the gating kinetics of insect VGSCs, leading to prolonged channel opening, neuronal hyperexcitability, paralysis, and eventual death of the insect. This technical guide provides a comprehensive overview of the molecular mechanism of this compound's action, including its effects on channel gating, the nature of its binding site, and detailed protocols for key experimental techniques used to study these interactions. While specific quantitative data for this compound is limited, this guide draws upon established knowledge of Type I pyrethroids to provide a robust framework for understanding its mechanism of action.

Introduction to this compound and Insect Voltage-Gated Sodium Channels

This compound is a synthetic pyrethroid modeled after the natural insecticides, pyrethrins, found in chrysanthemum flowers.[1] As a Type I pyrethroid, it lacks the α-cyano group present in Type II pyrethroids.[1] This structural difference results in distinct toxicological profiles.

Insect voltage-gated sodium channels are transmembrane proteins composed of a large α-subunit and smaller auxiliary β-subunits. The α-subunit forms the ion-conducting pore and contains the voltage-sensing domains and the binding sites for various neurotoxins, including pyrethroids.[2] These channels cycle through three main conformational states: resting (closed), open (conducting Na+ ions), and inactivated (closed and non-conducting). The precise control of these states is fundamental for normal nerve impulse transmission.[2]

Molecular Mechanism of Action

The primary mechanism of action of this compound is the disruption of the normal gating function of insect VGSCs.[1][3] This disruption manifests as a significant prolongation of the open state of the channel.[2]

Effects on Sodium Channel Gating Kinetics

This compound modifies the gating kinetics of insect sodium channels in two primary ways:

  • Slowing of Inactivation: The transition from the open state to the inactivated state is significantly delayed. This results in a persistent inward sodium current during membrane depolarization.[4]

  • Slowing of Deactivation: The closing of the channel upon membrane repolarization is also slowed. This leads to a characteristic "tail current" of sodium ions flowing into the neuron after the action potential.[2][5]

This prolonged influx of sodium ions leads to a state of neuronal hyperexcitability, characterized by repetitive firing of action potentials, which ultimately results in paralysis and death of the insect.[1]

State-Dependent Binding

The interaction of pyrethroids, including this compound, with insect sodium channels is state-dependent. There is a strong preference for binding to the open state of the channel.[2] This "use-dependent" action means that the effect of the insecticide is more pronounced in active neurons where sodium channels are frequently opening.[6]

The Pyrethroid Binding Site on Insect Sodium Channels

Molecular modeling and site-directed mutagenesis studies have identified the pyrethroid binding site as a hydrophobic pocket on the α-subunit of the insect sodium channel.[7] It is believed that pyrethroids bind to a receptor site formed at the interface of different domains of the channel protein. Specifically, residues in the S4-S5 linker of domain II and the S5 and S6 segments of domains II and III are implicated in forming the pyrethroid receptor site.[6]

Recent research suggests the existence of two distinct pyrethroid binding sites, termed PyR1 and PyR2, which may act in concert to stabilize the open state of the channel.[8][9]

Quantitative Analysis of this compound's Effects

While specific quantitative data for this compound are scarce in the literature, data from other Type I pyrethroids, such as permethrin, can provide a comparative framework. The potency of pyrethroids is often quantified by their effective concentration (EC50) for inducing tail currents or modifying channel kinetics.

ParameterPyrethroid (Type I)Insect SpeciesPreparationValueReference
EC50 (Tail Current) PermethrinApis mellifera (Honeybee)Antennal Lobe Neurons~10 µM[10]
Percentage of Modified Channels Permethrin (10 µM)Apis mellifera (Honeybee)Olfactory Receptor Neurons~20%[11]

Note: This table presents representative data for a Type I pyrethroid to illustrate the typical range of potency. Specific values for this compound may vary.

Experimental Protocols

The study of this compound's action on insect sodium channels relies on a combination of electrophysiological and molecular techniques.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This technique is widely used to study the function of heterologously expressed ion channels.

Methodology:

  • Preparation of Xenopus Oocytes: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes manually or enzymatically.

  • cRNA Injection: Synthesize capped RNA (cRNA) encoding the insect sodium channel α-subunit (e.g., from Drosophila melanogaster (para) or Blattella germanica (BgNav)) and an auxiliary subunit (e.g., tipE) in vitro.[3] Inject the cRNA mixture into the oocytes.

  • Incubation: Incubate the injected oocytes for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber perfused with a suitable recording solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.[12][13]

    • Use a voltage-clamp amplifier to control the membrane potential and record the resulting sodium currents.

  • Voltage Protocol for Measuring Pyrethroid Effects:

    • Hold the oocyte at a hyperpolarized potential (e.g., -120 mV).

    • Apply a depolarizing pulse (e.g., to -10 mV for 5-500 ms) to activate the sodium channels.[2]

    • To study use-dependent effects, a train of short depolarizing pulses (e.g., 100 pulses of 5 ms (B15284909) duration) can be used.[2][3]

    • Repolarize the membrane to the holding potential and record the slowly decaying tail current.

  • Data Analysis: Measure the peak sodium current, the sustained current at the end of the depolarization, and the amplitude and decay kinetics of the tail current.[3] Construct concentration-response curves to determine the EC50 of this compound. The percentage of modified channels can be calculated using the following equation[3][10]: % Modification = [(Itail / (Vh - ENa)) / (INa / (Vt - ENa))] * 100 where Itail is the maximal tail current amplitude, Vh is the holding potential, ENa is the reversal potential for sodium, INa is the peak sodium current before pyrethroid application, and Vt is the test potential.

Patch-Clamp Electrophysiology

This technique allows for the recording of currents from a small patch of membrane or the whole cell.

Methodology:

  • Cell Preparation: Use cultured insect neurons or cell lines expressing the insect sodium channel of interest.

  • Recording Configuration:

    • Whole-Cell: A glass micropipette is sealed onto the cell membrane, and the membrane patch is ruptured to allow electrical access to the entire cell.

    • Cell-Attached: A tight seal is formed between the micropipette and the cell membrane, allowing the recording of single-channel currents.

  • Voltage Protocols and Data Analysis: Similar voltage protocols to TEVC are used to elicit and measure sodium currents and their modification by this compound. Single-channel recordings can provide detailed information about the open and closed times of individual channels.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in this compound binding and action.

Methodology:

  • Plasmid Preparation: Clone the cDNA of the insect sodium channel α-subunit into a suitable plasmid vector.

  • Mutagenesis: Use a commercial site-directed mutagenesis kit or a PCR-based method to introduce specific point mutations, deletions, or insertions into the sodium channel gene.[14] This involves designing primers containing the desired mutation.

  • Verification: Sequence the mutated plasmid to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Functional Expression and Analysis: Express the mutated channel in Xenopus oocytes or a suitable cell line and use TEVC or patch-clamp to assess the effect of the mutation on the channel's sensitivity to this compound. A loss or reduction in sensitivity suggests that the mutated residue is important for pyrethroid binding or action.[3]

Radioligand Binding Assays

These assays are used to measure the binding affinity (Kd) of this compound to its receptor site. Due to the high lipophilicity of pyrethroids, direct binding assays are challenging.[2] Competition binding assays with a known radiolabeled ligand that binds to the sodium channel are more common.

Methodology:

  • Membrane Preparation:

    • Homogenize insect heads or nervous tissue in a suitable buffer.

    • Perform differential centrifugation to isolate a synaptosomal or microsomal membrane fraction enriched in sodium channels.[15][16][17]

  • Competition Binding Assay:

    • Incubate the membrane preparation with a fixed concentration of a radiolabeled sodium channel ligand (e.g., [³H]-saxitoxin or [³H]-batrachotoxin) and varying concentrations of unlabeled this compound.[11][18]

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

D_Phenothrin_Signaling_Pathway This compound This compound Insect_VGSC Insect Voltage-Gated Sodium Channel (Open State) This compound->Insect_VGSC Binds to open state Prolonged_Opening Prolonged Channel Opening Insect_VGSC->Prolonged_Opening Slows inactivation and deactivation Na_Influx Increased Na+ Influx Prolonged_Opening->Na_Influx Hyperexcitability Neuronal Hyperexcitability Na_Influx->Hyperexcitability Paralysis_Death Paralysis and Death Hyperexcitability->Paralysis_Death

Caption: this compound's action on insect sodium channels.

Experimental Workflow for Electrophysiological Analysis

Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Harvest_Oocytes Harvest & Prepare Xenopus Oocytes Inject_cRNA Inject Insect VGSC cRNA Harvest_Oocytes->Inject_cRNA Incubate Incubate for Channel Expression Inject_cRNA->Incubate TEVC_Setup Two-Electrode Voltage Clamp Setup Incubate->TEVC_Setup Record_Control Record Control Na+ Currents TEVC_Setup->Record_Control Apply_DPhenothrin Apply this compound Record_Control->Apply_DPhenothrin Record_Treated Record Modified Na+ Currents Apply_DPhenothrin->Record_Treated Measure_Parameters Measure Tail Current & Gating Kinetics Record_Treated->Measure_Parameters Dose_Response Construct Dose-Response Curve Measure_Parameters->Dose_Response Calculate_EC50 Calculate EC50 Dose_Response->Calculate_EC50

Caption: Workflow for analyzing this compound's effects.

Conclusion

This compound is a potent insecticide that acts by modifying the function of insect voltage-gated sodium channels. Its ability to prolong the open state of these channels leads to neuronal hyperexcitability and the subsequent paralysis and death of the insect. The preferential binding of this compound to the open state of the channel highlights a use-dependent mechanism of action. While specific quantitative data for this compound remains an area for further investigation, the experimental protocols outlined in this guide provide a robust framework for researchers to elucidate the precise molecular interactions and kinetic effects of this and other pyrethroid insecticides. A deeper understanding of these mechanisms is crucial for the development of novel and more effective insect control strategies and for managing the growing challenge of insecticide resistance.

References

D-Phenothrin stereoisomers and insecticidal activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on D-Phenothrin Stereoisomers and Insecticidal Activity

Executive Summary

This compound is a widely used synthetic pyrethroid insecticide valued for its rapid knockdown of pests and low mammalian toxicity. Its insecticidal efficacy is intrinsically linked to its stereochemistry. Phenothrin (B69414) possesses two chiral centers, resulting in four stereoisomers. The commercial product, this compound, is an optimized mixture primarily composed of the two most insecticidally potent isomers: (1R,3R)-trans-phenothrin and (1R,3S)-cis-phenothrin, typically in a 4:1 ratio. This technical guide provides an in-depth analysis of the individual stereoisomers of phenothrin, their specific contributions to insecticidal activity, their collective mode of action on the insect nervous system, and the standardized experimental protocols used to quantify their efficacy.

Introduction to this compound and Stereoisomerism

Phenothrin is a synthetic insecticide structurally modeled after natural pyrethrins. It is an ester formed from 3-phenoxybenzyl alcohol and chrysanthemic acid.[1] The chrysanthemic acid portion of the molecule contains two chiral centers, giving rise to four distinct stereoisomers:

  • (1R,3R)-trans-phenothrin (also known as (+)-trans-phenothrin)

  • (1R,3S)-cis-phenothrin (also known as (+)-cis-phenothrin)

  • (1S,3R)-trans-phenothrin (also known as (-)-trans-phenothrin)

  • (1S,3S)-cis-phenothrin (also known as (-)-cis-phenothrin)

The insecticidal activity of phenothrin resides almost exclusively in the (1R)-isomers.[2] Consequently, the commercial product known as This compound (or sumithrin) is a refined mixture containing at least 95% (1R) isomers, with a typical trans:cis ratio of 4:1.[1][2] This enrichment of the most active isomers maximizes efficacy while reducing the environmental load of less active or inactive components.

Mechanism of Action: A Stereospecific Neurotoxic Effect

Like other Type I pyrethroids, the primary mode of action for this compound is the disruption of normal nerve function in insects.[2] The target site is the voltage-gated sodium channel (VGSC), an integral protein in the membrane of nerve cells responsible for the propagation of action potentials.[3]

The insecticidal action unfolds through the following steps:

  • Binding: this compound binds to a specific site on the open state of the VGSC. This interaction is highly stereospecific, with the (1R) isomers exhibiting a much stronger affinity than their (1S) counterparts.

  • Channel Modification: The binding of this compound prevents the sodium channel from closing (inactivating) in a timely manner.[3]

  • Prolonged Sodium Influx: This delayed closing leads to a prolonged influx of sodium ions (Na+) into the neuron.

  • Hyperexcitation: The excessive influx of positive ions causes the nerve to fire repetitively and uncontrollably, a state known as hyperexcitation.

  • Paralysis and Death: This sustained nerve firing leads to tremors, loss of motor control, paralysis, and ultimately the death of the insect.

Mammals are significantly less susceptible to this compound due to a combination of factors, including higher body temperatures that promote faster metabolic breakdown of the compound and differences in the sensitivity of their sodium channels.[2]

G Figure 1: Mechanism of Action of this compound on Insect Voltage-Gated Sodium Channels cluster_membrane Neuron Membrane cluster_events VGSC_closed Voltage-Gated Sodium Channel (VGSC) - Closed VGSC_open VGSC - Open VGSC_closed->VGSC_open VGSC_modified VGSC - Modified (Held Open) VGSC_open->VGSC_modified Na_Influx Normal Na+ Influx VGSC_open->Na_Influx allows Prolonged_Influx Prolonged Na+ Influx VGSC_modified->Prolonged_Influx Depolarization Nerve Impulse (Depolarization) Depolarization->VGSC_closed triggers opening DP This compound (1R isomers) DP->VGSC_open Binds Stereospecifically Na_Influx->Depolarization propagates impulse Hyperexcitation Hyperexcitation & Repetitive Firing Prolonged_Influx->Hyperexcitation Death Paralysis & Death Hyperexcitation->Death

Figure 1: Mechanism of Action of this compound

Quantitative Insecticidal Activity of Stereoisomers

The insecticidal potency of phenothrin isomers varies significantly. Studies consistently show that the (1R)-trans isomer is the most active, followed by the (1R)-cis isomer. The (1S) isomers are considered relatively non-toxic. The combination of the two (1R) isomers in this compound has been optimized for maximum insecticidal effect.

The following table summarizes the relative toxicity of phenothrin stereoisomers when applied topically to the housefly, Musca domestica.

StereoisomerConfigurationRelative Toxicity (LD50) vs. (1R,3R)-trans
(1R,3R)-phenothrin (+)-trans1.00 (Most Active)
(1R,3S)-phenothrin (+)-cis~2-3x Less Active
(1S,3S)-phenothrin (-)-cisVery Low Activity
(1S,3R)-phenothrin (-)-transVery Low Activity
Data is synthesized from relative efficacy reports where the (+)-trans isomer is the benchmark for highest activity.

Experimental Protocols for Efficacy Evaluation

Determining the insecticidal efficacy of this compound and its isomers requires standardized bioassays. The topical application method to determine the Median Lethal Dose (LD50) is a cornerstone of insecticide toxicology.[4][5]

Protocol: Topical Application Bioassay for LD50 Determination

1. Objective: To determine the dose of an insecticide that is lethal to 50% of a test population of insects (e.g., Musca domestica) after a defined period (typically 24 hours).

2. Materials:

  • Insecticide stock solution of known concentration.

  • High-purity solvent (e.g., acetone).

  • Microsyringe applicator or micropipette capable of delivering precise volumes (e.g., 0.1-1.0 µL).

  • Laboratory-reared, insecticide-susceptible adult insects of a consistent age and weight (e.g., 3-5 day old female houseflies).[6]

  • CO2 or chilling plate for insect anesthetization.

  • Holding containers (e.g., ventilated cups) with food and water source.

  • Controlled environment chamber (25±2°C, 60±10% RH).

3. Methodology:

  • Preparation of Dosing Solutions: Prepare a series of at least five serial dilutions of the insecticide in the chosen solvent. Doses should be selected to produce a range of mortalities, ideally from >0% to <100%.[5] A control group receives the solvent only.

  • Insect Handling: Anesthetize a batch of insects using CO2 or chilling. Work with manageable group sizes (e.g., 10-20 insects per replicate).

  • Topical Application: Using the microapplicator, apply a precise volume (e.g., 0.5 µL) of a dosing solution directly to the dorsal thorax of each anesthetized insect.[5]

  • Incubation: Place the treated insects into the labeled holding containers. Provide them with a food source (e.g., sugar cube) and water. Transfer them to the controlled environment chamber.

  • Mortality Assessment: After 24 hours, record the number of dead or moribund insects in each replicate. An insect is considered moribund if it is incapable of coordinated movement.

  • Data Analysis:

    • Correct for any control mortality using Abbott's formula: Corrected % Mortality = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] * 100.

    • Perform a Probit analysis on the dose-response data to calculate the LD50 value and its 95% confidence limits.[7] The LD50 is typically expressed in nanograms or micrograms of insecticide per insect (ng/insect or µ g/insect ).[8]

G Figure 2: Experimental Workflow for Topical Application LD50 Bioassay Rearing 1. Insect Rearing (Standardized age & weight) Anesthesia 3. Anesthetize Insects (CO2 or chilling) Rearing->Anesthesia Prep 2. Dose Preparation (Serial dilutions + Control) Application 4. Topical Application (Dorsal thorax) Prep->Application Anesthesia->Application Incubation 5. Incubation (24h, controlled temp/humidity) Application->Incubation Assessment 6. Mortality Assessment Incubation->Assessment Analysis 7. Data Analysis (Abbott's Formula, Probit Analysis) Assessment->Analysis LD50 8. LD50 Calculation (ng/insect) Analysis->LD50

Figure 2: Workflow for Topical Application LD50 Bioassay

Conclusion

The insecticidal activity of phenothrin is fundamentally dictated by its stereochemical configuration. The (1R)-isomers, particularly (1R,3R)-trans-phenothrin, are responsible for the potent neurotoxic effects that make this compound an effective insecticide. The commercial formulation, this compound, leverages this structure-activity relationship by enriching the final product with the most active isomers. This targeted approach ensures high efficacy against pests while minimizing the application of less active chemical entities into the environment. A thorough understanding of this stereoselectivity and the standardized protocols to measure it are critical for the continued development and responsible use of pyrethroid insecticides in research and pest management.

References

Sumithrin: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Physicochemical Properties, Mechanism of Action, and Analytical Methodologies for the Synthetic Pyrethroid Insecticide.

Sumithrin, also known as d-phenothrin, is a synthetic pyrethroid insecticide widely employed in public health and agriculture for the control of a broad spectrum of insect pests.[1][2] As a member of the Type I pyrethroids, its mode of action is characterized by rapid knockdown and lethal effects on target organisms.[3][4][5] This technical guide provides a comprehensive overview of Sumithrin's chemical identity, toxicological profile, mechanism of action, and detailed analytical protocols for its detection, tailored for researchers, scientists, and professionals in drug and pesticide development.

Chemical Identification

Sumithrin is a synthetic ester derived from chrysanthemic acid.[5][6] It is a mixture of cis and trans isomers.[5] The fundamental chemical identifiers for Sumithrin are summarized in the table below.

IdentifierValueReference
IUPAC Name 3-phenoxybenzyl (1RS,3RS;1RS,3SR)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate[7]
CAS Number 26002-80-2 (for the racemic mixture)[7][8][9][10][11][12]
cis-d-Phenothrin CAS No. 51186-88-0[13]
trans-d-Phenothrin CAS No. 26046-85-5[13]
Molecular Formula C₂₃H₂₆O₃[8][13]
Molecular Weight 350.45 g/mol [8][13]
Synonyms Phenothrin, this compound[7][14]
Toxicological Profile

Sumithrin exhibits high efficacy against insects and relatively low toxicity to mammals, a characteristic feature of pyrethroids.[4][15] Its toxicity is primarily mediated through neurotoxic effects.[5] A summary of key toxicological data is presented below.

Toxicity EndpointSpeciesValueReference
Acute Oral LD₅₀ Bobwhite quail>2510 mg/kg[7]
Acute Oral LD₅₀ Rat>5000 mg/kg[5]
Acute Dermal LD₅₀ Rat>2000 mg/kg[7]
Acute Inhalation LC₅₀ (4-hour) Rat>2.10 mg/L of air[16]
Dietary LC₅₀ Bobwhite quail>5000 mg/kg[7]
Aquatic Toxicity (EC₅₀) Daphnia magna (Water flea)2.0 ppb[12]
Mechanism of Action: Neurological Disruption

The primary mechanism of action for Sumithrin involves the disruption of the insect's nervous system.[1] It specifically targets the voltage-gated sodium channels located in the nerve cell membranes.[1] These channels are crucial for the propagation of nerve impulses. Sumithrin binds to these channels and prolongs their open state, which prevents the nerve from repolarizing.[1][4] This leads to a continuous influx of sodium ions, causing a state of hyperexcitation in the neuron.[1] The constant firing of the nerve leads to tremors, uncoordinated movement, paralysis, and ultimately the death of the insect.[1]

Sumithrin_Mechanism_of_Action cluster_neuron Insect Neuron Na_Channel Voltage-Gated Sodium Channel Nerve_Impulse Normal Nerve Impulse Na_Channel->Nerve_Impulse Regulates Na+ influx Hyperexcitation Hyperexcitation Na_Channel->Hyperexcitation Uncontrolled Na+ influx Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death Sumithrin Sumithrin Sumithrin->Na_Channel Binds and prolongs open state

Sumithrin's effect on insect neuron sodium channels.
Synthetic Pathway Overview

The synthesis of phenothrin, like other pyrethroids, is a multi-step process. A common method involves the esterification of 3-phenoxybenzyl alcohol with chrysanthemoyl chloride.[6] This process combines the alcohol moiety with the acid moiety to form the final ester product.

Sumithrin_Synthesis Chrysanthemic_Acid Chrysanthemic Acid Chrysanthemoyl_Chloride Chrysanthemoyl Chloride Chrysanthemic_Acid->Chrysanthemoyl_Chloride Conversion Thionyl_Chloride Thionyl Chloride (SOCl₂) Esterification Esterification Chrysanthemoyl_Chloride->Esterification 3_Phenoxybenzyl_Alcohol 3-Phenoxybenzyl Alcohol 3_Phenoxybenzyl_Alcohol->Esterification Sumithrin Sumithrin (Phenothrin) Esterification->Sumithrin

Generalized synthetic route to Sumithrin.

Experimental Protocols: Analytical Determination of Sumithrin

The detection and quantification of Sumithrin in environmental samples are critical for regulatory monitoring and research. The following protocols are based on validated methods for soil and water matrices.

Protocol 1: Analysis of Sumithrin in Soil by GC-MS

This protocol outlines the extraction and analysis of this compound isomers in soil.

1. Sample Preparation and Extraction:

  • Weigh 10g of soil into a centrifuge tube.

  • Fortify with an appropriate amount of this compound standard solution for calibration and quality control.

  • Add 20 mL of a mixture of acetone (B3395972) and n-hexane (1:1, v/v).

  • Shake vigorously for 1 hour on a horizontal shaker.

  • Centrifuge to separate the phases.

  • Collect the supernatant (extract).

  • Repeat the extraction process on the soil pellet with another 20 mL of the solvent mixture.

  • Combine the supernatants.

2. Extract Cleanup:

  • Activate Florisil in a drying oven at 130°C overnight.

  • Pack a chromatography column with the activated Florisil.

  • Concentrate the combined extract to a small volume using a rotary evaporator.

  • Load the concentrated extract onto the Florisil column.

  • Elute the analytes with a suitable solvent system (e.g., a mixture of n-hexane and diethyl ether).

  • Collect the eluate.

3. Final Concentration and Analysis:

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1.0 mL of toluene (B28343) for GC-MS analysis.

4. GC-MS Conditions:

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: DB-5ms or similar capillary column.

  • Oven Temperature Program: 95°C for 0.75 min, then ramp at 15°C/min to 250°C, then ramp at 10°C/min to 275°C, and hold for 7 min.[13]

  • Injector: Splitless mode.

  • Mass Spectrometer: Electron Impact (EI) ionization.

  • Source Temperature: 275°C.[13]

  • Mode: Selected Ion Monitoring (SIM) or MS/MS for enhanced specificity.

  • Ions Monitored (SIM): m/z 183, 123, 184.[13]

  • MS/MS Transitions: 183 m/z -> 168 m/z, 183 m/z -> 165 m/z, 183 m/z -> 153 m/z.[13]

Protocol 2: Analysis of Sumithrin in Water by LC-MS/MS

This protocol details the determination of this compound in surface water.

1. Sample Preparation and Extraction:

  • Measure 500 mL of the water sample into a separatory funnel.

  • Add 200 mL of n-hexane and shake for approximately 1 minute.

  • Allow the phases to separate and transfer the n-hexane (upper) layer to a round-bottom flask.

  • Repeat the extraction of the aqueous phase with another 200 mL of n-hexane.

  • Combine the n-hexane extracts.

2. Solvent Exchange and Concentration:

  • Concentrate the combined hexane (B92381) extracts to about 2 mL using a rotary evaporator at a temperature below 35°C.

  • Add 100 mL of acetone to the flask and concentrate again to about 5 mL. This step serves to exchange the solvent.

  • Transfer the extract to a 15 mL centrifuge tube.

  • Rinse the flask with small volumes of hexane and acetone, and add the rinsings to the centrifuge tube.

  • Evaporate the combined solution to dryness under a stream of nitrogen at room temperature.

3. Final Preparation and Analysis:

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity series or equivalent.[17]

  • Column: Agilent Poroshell C8 (50 mm length, 3.0 mm i.d., 2.7 µm particle size).[17]

  • Mobile Phase: A gradient of water and acetonitrile, both containing a suitable modifier like formic acid.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.

Analytical Workflow Diagram

The general workflow for the analysis of Sumithrin in environmental samples is depicted below.

Analytical_Workflow Sample Environmental Sample (Soil or Water) Extraction Solvent Extraction Sample->Extraction Cleanup Extract Cleanup (e.g., SPE, LLE) Extraction->Cleanup Concentration Concentration & Solvent Exchange Cleanup->Concentration Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Concentration->Analysis Data Data Acquisition & Quantification Analysis->Data

References

An In-depth Technical Guide on the Physical and Chemical Properties of d-Phenothrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of d-phenothrin, a synthetic pyrethroid insecticide. The information is curated to support research, scientific analysis, and drug development activities.

Chemical Identity and Nomenclature

This compound, also known as sumithrin, is a Type I pyrethroid insecticide.[1] It is a synthetic chemical modeled after the natural pyrethrins (B594832) found in chrysanthemum flowers.[1][2] First synthesized in 1969 and registered in the United States in 1976, this compound is a mixture of isomers, with the technical grade containing at least 95% of the 1R isomers, in a typical ratio of 1:4 for the cis and trans isomers.[1][3] The 1R-trans isomer is noted to be more toxic than the 1R-cis isomer.[1]

IdentifierValue
IUPAC Name 3-phenoxybenzyl (1RS,3RS;1RS,3SR)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate[1]
CAS Number 26002-80-2[1][4]
Molecular Formula C₂₃H₂₆O₃[5][6]
Molecular Weight 350.46 g/mol [1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and potential for interaction with biological systems.

PropertyValueConditions
Physical State Pale yellow to yellow-brown viscous liquid[3][7]Room Temperature
Odor Faint, characteristic[7]-
Melting Point < -20 °C[8]-
Boiling Point > 290 °C[4][7]-
Density 1.06 g/mL[7][9]20 °C
Vapor Pressure 1.43 x 10⁻⁷ mmHg (1.9 x 10⁻⁵ Pa)[1][7]21 °C
Water Solubility < 9.7 µg/L[1][7]25 °C
Solubility in Organic Solvents Soluble in xylene, acetone, hexane, ethanol, refined kerosene, and chloroform (B151607) (>50%)[9]-
Octanol-Water Partition Coefficient (log Kow) 6.01[1][10]20 °C
pKa Not available-

Chemical Stability and Reactivity

Hydrolysis: this compound is stable to hydrolysis under anaerobic conditions at all pH values, with a reported half-life of 173 days.[1] In sterile aqueous solutions, hydrolysis half-lives of 301, 495-578, and 91-120 days have been reported at pH 5, 7, and 9, respectively, indicating susceptibility to alkaline hydrolysis.[11]

Photolysis: this compound is readily degraded by sunlight.[1] In clear, shallow water, it has an aqueous photolysis half-life of 6.5 days.[1] In the air, it degrades rapidly through photolytic reactions with ozone and hydroxyl radicals, with estimated atmospheric half-lives of 38.4 minutes and 1.2 hours, respectively.[1] On plant surfaces, the half-life is less than one day.[12]

Thermal Stability: It is stable for 2 years under normal temperatures and for three months at 60°C.[9]

Reactivity: this compound is hydrolyzed by alkalis but is stable in neutral or weakly acidic media.[11] It is incompatible with alkaline materials.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are typically based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following are generalized methodologies representative of the procedures that would be employed.

Determination of Water Solubility (Shake Flask Method - based on OECD Guideline 105)
  • Preparation: A supersaturated solution of this compound in deionized water is prepared in a flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours).

  • Phase Separation: The solution is centrifuged or filtered to remove undissolved this compound.

  • Analysis: The concentration of this compound in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

Determination of Hydrolysis Rate (based on OECD Guideline 111)
  • Buffer Preparation: Sterile aqueous buffer solutions are prepared at different pH values (e.g., pH 4, 7, and 9).

  • Test Solution Preparation: A stock solution of this compound is prepared in a water-miscible solvent. A small aliquot of the stock solution is added to each buffer solution to achieve the desired test concentration.

  • Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Aliquots of the test solutions are taken at various time intervals.

  • Analysis: The concentration of this compound remaining in each sample is determined using a specific and sensitive analytical method like HPLC or GC-MS.

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound versus time. The half-life at each pH is then calculated from the first-order rate constant.

Determination of Photolysis Rate (based on OECD Guideline 316)
  • Test Solution Preparation: An aqueous solution of this compound is prepared in a photolysis-grade quartz or borosilicate glass vessel.

  • Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark at the same temperature.

  • Sampling: Samples are withdrawn from both the irradiated and dark control vessels at specific time points.

  • Analysis: The concentration of this compound in each sample is quantified using an appropriate analytical technique (e.g., HPLC, GC-MS).

  • Data Analysis: The rate of photolysis is calculated from the difference in the degradation rate between the irradiated and dark control samples. The photolytic half-life is then determined.

Signaling Pathway and Experimental Workflows

Mechanism of Action on Voltage-Gated Sodium Channels

This compound, as a Type I pyrethroid, exerts its insecticidal effect by targeting the voltage-gated sodium channels in the nervous system of insects.[10] It binds to the sodium channels and modifies their gating kinetics, leading to a prolongation of the open state. This results in a persistent influx of sodium ions, causing nerve hyperexcitation, repetitive firing, and eventual paralysis and death of the insect.

This compound Mechanism of Action This compound This compound Voltage-Gated Sodium Channel (VGSC) Voltage-Gated Sodium Channel (VGSC) This compound->Voltage-Gated Sodium Channel (VGSC) Binds to Prolonged Channel Opening Prolonged Channel Opening Voltage-Gated Sodium Channel (VGSC)->Prolonged Channel Opening Causes Persistent Na+ Influx Persistent Na+ Influx Prolonged Channel Opening->Persistent Na+ Influx Nerve Hyperexcitation Nerve Hyperexcitation Persistent Na+ Influx->Nerve Hyperexcitation Repetitive Firing Repetitive Firing Nerve Hyperexcitation->Repetitive Firing Paralysis Paralysis Repetitive Firing->Paralysis Insect Death Insect Death Paralysis->Insect Death

Caption: Mechanism of this compound neurotoxicity.

Generalized Experimental Workflow for this compound Analysis in Water

The analysis of this compound in environmental samples such as water requires a multi-step process to extract and quantify the compound accurately.

This compound Analysis in Water Workflow cluster_0 Sample Preparation cluster_1 Sample Cleanup and Concentration cluster_2 Instrumental Analysis cluster_3 Data Processing Water Sample Collection Water Sample Collection Liquid-Liquid Extraction (e.g., with hexane) Liquid-Liquid Extraction (e.g., with hexane) Water Sample Collection->Liquid-Liquid Extraction (e.g., with hexane) Extract Concentration (Rotary Evaporation) Extract Concentration (Rotary Evaporation) Liquid-Liquid Extraction (e.g., with hexane)->Extract Concentration (Rotary Evaporation) Solvent Exchange Solvent Exchange Extract Concentration (Rotary Evaporation)->Solvent Exchange LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Solvent Exchange->LC-MS/MS or GC-MS Analysis Quantification Quantification LC-MS/MS or GC-MS Analysis->Quantification Reporting Reporting Quantification->Reporting

Caption: Generalized workflow for this compound analysis in water.

References

history and development of synthetic pyrethroids like d-phenothrin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the History and Development of Synthetic Pyrethroids with a Focus on d-Phenothrin

Introduction

Synthetic pyrethroids represent a significant class of insecticides that have been pivotal in agriculture and public health for decades.[1][2] Modeled after the natural insecticidal compounds, pyrethrins (B594832), found in chrysanthemum flowers, these synthetic analogues offer enhanced stability and efficacy.[1][3] This guide provides a comprehensive overview of the historical development of synthetic pyrethroids, with a detailed focus on the synthesis, mechanism of action, and toxicological profile of this compound, a widely used Type I pyrethroid.

Historical Development of Synthetic Pyrethroids

The journey of synthetic pyrethroids began with the study of natural pyrethrins, which have been used as insecticides for centuries.[2] The elucidation of the chemical structures of pyrethrin I and II in the 1920s laid the groundwork for the synthesis of artificial analogues.[1]

The development of synthetic pyrethroids can be broadly categorized into generations, each marked by improvements in photostability and insecticidal potency.

  • First Generation (1960s): Following the first synthesis of a pyrethroid, allethrin, in 1949, the 1960s saw the development of compounds like tetramethrin, resmethrin, and bioresmethrin.[1][4][5][6] While more active than natural pyrethrins, these early pyrethroids were still susceptible to degradation in sunlight, limiting their agricultural applications.[1] Phenothrin was first synthesized in 1969.[7]

  • Second Generation (1970s): A major breakthrough occurred in the 1970s with the synthesis of photostable pyrethroids.[2] Compounds like permethrin, cypermethrin, and deltamethrin (B41696) exhibited greater persistence in the environment, making them suitable for broad-scale agricultural use.[1][2] This era also saw the development of fenvalerate, the first commercialized pyrethroid without a cyclopropane (B1198618) ring.[1] this compound was first registered with the United States Environmental Protection Agency (U.S. EPA) in 1976.[7]

Year Development Significance
1920s Elucidation of pyrethrin I and II structures[1]Paved the way for synthetic analogues.
1949 Synthesis of Allethrin[4][6]First synthetic pyrethroid.[1][4]
1960s Development of first-generation pyrethroids (e.g., tetramethrin, resmethrin)[1]More active than natural pyrethrins but unstable in sunlight.[1]
1969 Synthesis of Phenothrin[7]A key Type I pyrethroid.
1970s Development of second-generation, photostable pyrethroids (e.g., permethrin, deltamethrin)[1][2]Suitable for agricultural use due to increased persistence.[1][2]
1972 Development of Fenvalerate[1]First commercial pyrethroid without a cyclopropane ring.[1]
1976 U.S. EPA registration of this compound[7]Wider use in various applications.

This compound: A Technical Profile

This compound, also known as sumithrin, is a Type I pyrethroid insecticide.[7] It is a synthetic chemical modeled after the pyrethrin components of pyrethrum.[7]

Chemical and Physical Properties

This compound is a mixture of the (1R)-cis and (1R)-trans isomers of phenothrin, with the 1R-trans isomer being more insecticidally active.[7][8] It is a colorless to yellow-brown liquid with a faint odor.[9]

Property Value
IUPAC Name 3-phenoxybenzyl (1RS,3RS;1RS,3SR)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate[7]
CAS Registry Number 26002-80-2[7]
Molecular Formula C23H26O3
Molecular Weight 350.46 g/mol [7]
Vapor Pressure 1.43 x 10-7 mmHg at 21 °C[7]
Water Solubility <9.7 μg/L at 25 °C[7]
Octanol-Water Partition Coefficient (log Kow) 6.01[7]
Mechanism of Action

Like other Type I pyrethroids, this compound primarily targets the nervous system of insects.[7] It acts on the voltage-gated sodium channels in nerve cell membranes, preventing their closure after activation.[1] This leads to a prolonged influx of sodium ions, causing repetitive nerve discharges and increased excitation, ultimately resulting in paralysis and death of the insect.[1][7]

dot

Pyrethroid_Mechanism_of_Action cluster_neuron Neuron Axon Nerve_Impulse Nerve Impulse (Action Potential) Na_Channel Voltage-Gated Sodium Channel Nerve_Impulse->Na_Channel Opens channel Na_Influx Prolonged Na+ Influx Na_Channel->Na_Influx Allows Na+ influx Pyrethroid This compound Pyrethroid->Na_Channel Binds to open channel, prevents closing Repetitive_Firing Repetitive Nerve Firing Paralysis Paralysis & Death Repetitive_Firing->Paralysis Leads to Na_Influx->Repetitive_Firing Causes Pyrethroid_Residue_Analysis_Workflow Sample_Collection 1. Sample Collection (e.g., Water, Soil) Extraction 2. Extraction (e.g., LLE, SPE, QuEChERS) Sample_Collection->Extraction Cleanup 3. Cleanup/Purification (e.g., SPE, dSPE) Extraction->Cleanup Concentration 4. Concentration Cleanup->Concentration GC_Analysis 5. Instrumental Analysis (e.g., GC-ECD, GC-MS) Concentration->GC_Analysis Data_Analysis 6. Data Analysis & Reporting GC_Analysis->Data_Analysis Pyrethroid_Classification Pyrethroids Synthetic Pyrethroids Type_I Type I (No α-cyano group) Pyrethroids->Type_I Classified by structure Type_II Type II (Contains α-cyano group) Pyrethroids->Type_II Classified by structure T_Syndrome T-Syndrome (Tremors) Type_I->T_Syndrome Induces Examples_I Examples: This compound, Permethrin Type_I->Examples_I CS_Syndrome CS-Syndrome (Choreoathetosis, Salivation) Type_II->CS_Syndrome Induces Examples_II Examples: Cypermethrin, Deltamethrin Type_II->Examples_II

References

An In-Depth Technical Guide to the Mode of Action of d-Phenothrin as a Type I Pyrethroid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

d-Phenothrin, a synthetic Type I pyrethroid insecticide, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs), which are fundamental to the propagation of action potentials in the nervous system. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound. By prolonging the open state of VGSCs, this compound disrupts normal nerve function, leading to hyperexcitability, paralysis, and ultimately death in susceptible insects. This document details the specific interactions with VGSCs, the resultant alterations in channel kinetics, and the experimental protocols employed to elucidate these effects. Due to a scarcity of publicly available quantitative data specifically for this compound, this guide also presents comparative data from other well-studied Type I pyrethroids to provide a robust understanding of its expected activity.

Introduction: this compound and the Pyrethroid Family

This compound, also known as sumithrin, is a synthetic insecticide modeled after the natural pyrethrins (B594832) found in chrysanthemum flowers.[1] It is classified as a Type I pyrethroid, a designation based on its chemical structure and the toxicological syndrome it induces.[2][3] Structurally, Type I pyrethroids lack the α-cyano group present in their Type II counterparts.[2] This structural difference results in a distinct set of neurotoxic effects. While Type II pyrethroids typically cause a more prolonged channel opening leading to a long-lasting membrane depolarization and conduction block, Type I pyrethroids like this compound induce repetitive neuronal firing, leading to tremors and hyperactivity.[1]

The primary target of all pyrethroids is the voltage-gated sodium channel (VGSC), a transmembrane protein crucial for the rising phase of the action potential in neurons.[2][4] By modulating the function of these channels, this compound effectively disrupts the nervous systems of insects.

Molecular Mechanism of Action

The core of this compound's insecticidal activity lies in its ability to modify the gating kinetics of voltage-gated sodium channels.[1][4] Specifically, this compound binds to the VGSC and slows both the inactivation and deactivation processes.[4][5] This leads to a persistent influx of sodium ions, causing prolonged depolarization of the neuronal membrane and resulting in repetitive firing of action potentials.[1]

Interaction with Voltage-Gated Sodium Channels

Voltage-gated sodium channels are complex transmembrane proteins that cycle through three primary states: resting (closed), open (activated), and inactivated. The precise and rapid transition between these states is essential for normal nerve impulse transmission. This compound is thought to bind preferentially to the open state of the sodium channel, although interaction with the resting state has also been observed for some Type I pyrethroids.[6] This interaction stabilizes the channel in a modified open state.[4]

Effects on Sodium Channel Kinetics

The binding of this compound to the VGSC results in several key alterations to its kinetics:

  • Prolonged Channel Opening: The most significant effect is the slowing of the channel's transition from the open to the inactivated state. This leads to a persistent inward sodium current during membrane depolarization.

  • Slowed Deactivation: The closing of the channel upon repolarization of the membrane is also delayed. This results in a characteristic "tail current" of sodium ions flowing into the cell even after the stimulus has ceased.[4] The decay rate of this tail current is a key indicator of pyrethroid activity, with Type I pyrethroids generally exhibiting a faster decay than Type II pyrethroids.[4]

  • Repetitive Firing: The prolonged depolarization caused by the persistent sodium influx can lead to the generation of multiple, uncontrolled action potentials in response to a single stimulus.[1]

The following Graphviz diagram illustrates the signaling pathway of this compound's action on the voltage-gated sodium channel.

d_phenothrin_pathway cluster_membrane Neuronal Membrane VGSC_resting VGSC (Resting) VGSC_open VGSC (Open) VGSC_resting->VGSC_open Depolarization VGSC_open->VGSC_resting Deactivation VGSC_inactivated VGSC (Inactivated) VGSC_open->VGSC_inactivated Inactivation VGSC_modified VGSC (Modified Open) VGSC_open->VGSC_modified Modification VGSC_inactivated->VGSC_resting Repolarization VGSC_modified->VGSC_resting Slowed Deactivation VGSC_modified->VGSC_inactivated Slowed Inactivation effect Prolonged Na+ Influx & Repetitive Firing VGSC_modified->effect Causes d_phenothrin This compound d_phenothrin->VGSC_open Binds to Open Channel

This compound's interaction with the voltage-gated sodium channel.

Quantitative Data on this compound's Effects

While extensive quantitative data for this compound's effects on VGSCs is limited in the public domain, data from studies on other Type I pyrethroids can provide a comparative framework. The following tables summarize typical quantitative parameters measured in electrophysiology experiments.

Table 1: Comparative Electrophysiological Effects of Type I Pyrethroids on Voltage-Gated Sodium Channels

ParameterTypical Effect of Type I PyrethroidsReference Compound Data (Permethrin)
EC50 for Tail Current Induction Varies depending on the specific compound and channel subtype.~1-10 µM on certain insect sodium channel isoforms.
Tail Current Decay Kinetics (τ) Faster decay compared to Type II pyrethroids.In honeybee antennal lobe neurons, 10 µM permethrin (B1679614) resulted in a residual tail current of 34±11% at 600 ms (B15284909) after the stimulus.[1]
Shift in Voltage-Dependence of Activation Typically a hyperpolarizing shift, making the channel more likely to open at more negative membrane potentials.A hyperpolarizing shift of several millivolts is commonly observed.
Modification of Inactivation Kinetics Slowing of the inactivation process.Significant slowing of the inactivation time constant.

Note: The data for permethrin is provided as a representative example of a Type I pyrethroid and may not be identical to the values for this compound.

Experimental Protocols

The characterization of this compound's effects on voltage-gated sodium channels primarily relies on electrophysiological techniques. The two most common methods are the two-electrode voltage clamp (TEVC) using Xenopus oocytes and whole-cell patch-clamp recordings from neurons or other excitable cells.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is ideal for studying heterologously expressed ion channels, allowing for the investigation of specific channel subtypes and the effects of mutations.

Methodology:

  • Oocyte Preparation and cRNA Injection:

    • Harvest oocytes from female Xenopus laevis frogs.

    • Prepare and inject complementary RNA (cRNA) encoding the desired voltage-gated sodium channel α- and β-subunits into the oocytes.

    • Incubate the oocytes for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

    • Use a voltage-clamp amplifier to control the membrane potential and record the resulting sodium currents.

  • Voltage Protocols:

    • Activation Protocol: From a holding potential of -100 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments) to determine the current-voltage (I-V) relationship and the voltage-dependence of activation.

    • Inactivation Protocol: From a holding potential of -100 mV, apply a series of conditioning pre-pulses to various potentials before a test pulse to a fixed potential (e.g., -10 mV) to determine the voltage-dependence of steady-state inactivation.

    • Tail Current Protocol: Apply a depolarizing pulse to open the channels, followed by repolarization to a negative potential to observe the tail current.

  • Data Analysis:

    • Measure the peak inward current, the sustained (late) current at the end of the depolarizing pulse, and the amplitude and decay kinetics of the tail current upon repolarization.

    • Construct concentration-response curves by applying increasing concentrations of this compound and measuring the effect on the late current or tail current to determine the EC₅₀.

    • Analyze shifts in the voltage-dependence of activation and inactivation by fitting the data with the Boltzmann equation.

The following Graphviz diagram illustrates the experimental workflow for TEVC.

tevc_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis oocyte_harvest Harvest Xenopus Oocytes crna_injection Inject VGSC cRNA oocyte_harvest->crna_injection incubation Incubate (2-5 days) crna_injection->incubation place_oocyte Place Oocyte in Recording Chamber incubation->place_oocyte impale Impale with Two Microelectrodes place_oocyte->impale voltage_clamp Apply Voltage Clamp impale->voltage_clamp record_currents Record Sodium Currents voltage_clamp->record_currents measure_params Measure Peak Current, Late Current, Tail Current record_currents->measure_params dose_response Construct Dose-Response Curves (EC50) measure_params->dose_response gating_analysis Analyze Gating Shifts (Boltzmann Fit) measure_params->gating_analysis

Experimental workflow for TEVC analysis of this compound.

Whole-Cell Patch-Clamp

This technique allows for the study of sodium channels in their native neuronal environment or in mammalian cell lines expressing specific channel subtypes.

Methodology:

  • Cell Preparation:

    • Culture primary neurons or a suitable cell line (e.g., HEK293) expressing the desired VGSC subtype.

    • Plate cells on coverslips for recording.

  • Electrophysiological Recording:

    • Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

    • Use a micropipette puller to fabricate a glass recording electrode (2-5 MΩ resistance) and fill it with an intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2).

    • Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Voltage Protocols and Data Analysis:

    • Similar voltage protocols and data analysis methods as described for TEVC are used to characterize the effects of this compound on sodium channel currents.

The following Graphviz diagram illustrates the logical relationship of this compound's effects on sodium channel gating.

gating_logic start Neuronal Depolarization vgsc_open VGSC Opens start->vgsc_open d_phenothrin_present This compound Present? vgsc_open->d_phenothrin_present normal_inactivation Normal, Rapid Inactivation d_phenothrin_present->normal_inactivation No slowed_inactivation Slowed Inactivation & Prolonged Na+ Influx d_phenothrin_present->slowed_inactivation Yes normal_deactivation Normal, Rapid Deactivation d_phenothrin_present->normal_deactivation No slowed_deactivation Slowed Deactivation (Tail Current) d_phenothrin_present->slowed_deactivation Yes repolarization Membrane Repolarization normal_inactivation->repolarization slowed_inactivation->repolarization repolarization->d_phenothrin_present

Logical flow of this compound's effect on VGSC gating.

Conclusion

This compound is a potent Type I pyrethroid insecticide that acts by modifying the function of voltage-gated sodium channels. Its primary mechanism involves prolonging the open state of these channels, leading to neuronal hyperexcitability and subsequent paralysis in insects. While specific quantitative electrophysiological data for this compound is not as abundant as for other pyrethroids, its classification as a Type I pyrethroid provides a strong basis for understanding its neurotoxic properties. The experimental protocols detailed in this guide, particularly two-electrode voltage clamp and whole-cell patch-clamp, are crucial for further characterizing the precise interactions of this compound and other novel insecticides with their molecular targets. A deeper understanding of these mechanisms is vital for the development of more selective and effective insecticides and for assessing their potential off-target effects.

References

Biochemical Pathways Affected by D-Phenothrin Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Phenothrin, also known as Sumithrin, is a synthetic Type I pyrethroid insecticide widely utilized in public health and residential settings for its high efficacy against a broad spectrum of insect pests.[1] As with many xenobiotics, understanding its interaction with mammalian biochemical systems is critical for risk assessment and the development of potential countermeasures in cases of overexposure. This technical guide provides an in-depth overview of the core biochemical pathways affected by this compound, focusing on its neurotoxic mechanism of action, metabolic fate, and the induction of oxidative stress.

Primary Mechanism of Action: Neurotoxicity via Sodium Channel Modulation

The primary insecticidal and neurotoxic effect of this compound stems from its interaction with the nervous system.[1][2] It specifically targets voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in neurons.[3]

This compound binds to the alpha subunit of these channels and modifies their gating kinetics.[4] This binding action slows both the activation and inactivation of the channel, leading to a prolonged period during which the channel remains open.[3] The persistent influx of sodium ions (Na+) causes a state of hyperexcitability, characterized by repetitive neuronal discharge.[5] This uncontrolled firing disrupts normal nerve impulse transmission, leading to tremors, convulsive twitching, paralysis, and ultimately, death in target insects.[5]

Mammals are generally less susceptible to this compound's acute neurotoxic effects due to several factors: their higher body temperature (which weakens the binding of Type I pyrethroids to sodium channels), larger body size, and a more rapid metabolic degradation of the compound.[2][5]

G cluster_0 Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Repetitive_Firing Repetitive Firing & Hyperexcitation Na_Channel->Repetitive_Firing Prolonged Na+ Influx D_Phenothrin This compound D_Phenothrin->Na_Channel Binds & Modifies Gating Action_Potential Normal Action Potential Action_Potential->Na_Channel Normal Function Neurotoxicity Neurotoxicity (Tremors, Paralysis) Repetitive_Firing->Neurotoxicity G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation D_Phenothrin This compound PBalc 3-Phenoxybenzyl alcohol D_Phenothrin->PBalc Ester Hydrolysis (Carboxylesterase) OH_PBacid 4'-OH-Phenoxybenzoic acid D_Phenothrin->OH_PBacid Oxidation (CYP450) PBacid 3-Phenoxybenzoic acid PBalc->PBacid Oxidation Conjugates Sulfate & Glucuronide Conjugates PBacid->Conjugates OH_PBacid->Conjugates Excretion Excretion (Urine & Feces) Conjugates->Excretion G D_Phenothrin This compound Exposure ROS Increased Reactive Oxygen Species (ROS) D_Phenothrin->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage Oxidative DNA Damage (e.g., 8-oxodG formation) Oxidative_Stress->DNA_Damage Lipid_Peroxidation Lipid Peroxidation (Membrane Damage) Oxidative_Stress->Lipid_Peroxidation Cellular_Damage Cellular Damage & Genotoxicity DNA_Damage->Cellular_Damage Lipid_Peroxidation->Cellular_Damage G A 1. Sample Preparation (Dosing & Tissue Harvest) B 2. DNA Isolation (Commercial Kit) A->B C 3. Enzymatic Digestion (Nuclease P1 & ALP) B->C D 4. HPLC Injection C->D E Separation on C18 Column D->E F DAD Detection (dG) E->F G ECD Detection (8-oxodG) F->G H 5. Data Analysis (Quantify Ratio) G->H

References

Unveiling the Molecular Target of D-Phenothrin in Pest Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Phenothrin, a Type I synthetic pyrethroid insecticide, exerts its potent activity against a broad spectrum of pest species by primarily targeting their nervous system. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's insecticidal action, with a focus on its principal molecular target: the voltage-gated sodium channel (VGSC). Furthermore, this document details the key mechanisms of insecticide resistance, including target-site insensitivity via knockdown resistance (kdr) mutations and metabolic resistance through the upregulation of detoxification enzymes. Detailed experimental protocols for the identification and characterization of these molecular interactions and resistance mechanisms are provided, alongside structured data presentations and visualizations to facilitate a deeper understanding for research and development professionals.

The Primary Molecular Target: Voltage-Gated Sodium Channels

The primary molecular target of this compound in pest species is the α-subunit of the voltage-gated sodium channel (VGSC), an integral membrane protein crucial for the initiation and propagation of action potentials in neurons.[1][2] this compound, like other Type I pyrethroids, binds to a specific site on the VGSC, disrupting its normal gating kinetics.[2][3][4]

Mechanism of Action

This compound's interaction with the VGSC leads to a prolonged opening of the channel.[1][2] It achieves this by slowing both the activation and inactivation gates of the channel. This persistent open state results in an excessive influx of sodium ions (Na+) into the neuron, leading to membrane depolarization and a state of hyperexcitability.[2] This uncontrolled nerve firing manifests as repetitive discharges, causing tremors, paralysis, and ultimately, the death of the insect.[2][5]

The selective toxicity of this compound towards insects over mammals is attributed to several factors:

  • Higher sensitivity of insect VGSCs: Insect sodium channels exhibit a higher sensitivity to pyrethroids compared to their mammalian counterparts.[4][5]

  • Temperature dependence: Pyrethroids are generally more effective at lower temperatures, which aligns with the body temperature of insects.[5]

  • Slower metabolism in insects: Mammals possess more efficient metabolic pathways for detoxifying pyrethroids.[5]

Signaling Pathway of this compound Action cluster_Neuron Insect Neuron This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds to open state Na_Influx Prolonged Na+ Influx VGSC->Na_Influx Inhibits inactivation Hyperexcitation Neuronal Hyperexcitation Na_Influx->Hyperexcitation Causes Paralysis Paralysis & Death Hyperexcitation->Paralysis Leads to

Signaling pathway of this compound.

Mechanisms of Resistance

The widespread use of pyrethroids has led to the evolution of resistance in many pest populations. The two primary mechanisms of resistance to this compound are target-site insensitivity and metabolic resistance.

Target-Site Insensitivity: Knockdown Resistance (kdr)

The most well-characterized mechanism of target-site resistance is knockdown resistance (kdr), which results from point mutations in the gene encoding the VGSC α-subunit.[6][7][8] These mutations reduce the binding affinity of pyrethroids to the sodium channel, thereby diminishing their efficacy.[9]

Table 1: Common kdr Mutations in Pest Species

Pest SpeciesMutation(s)Location in VGSCReference(s)
Aedes aegyptiV1016G, F1534C, S989PDomain II, Domain III, Domain II[6][10]
Culex quinquefasciatusL1014FDomain II[8][11][12]
Musca domesticaL1014F, M918T (super-kdr)Domain II[13][14][15]
Blattella germanicaL993F, E434K, C764RDomain II, Domain I-II linker[7][16][17]
Metabolic Resistance

Metabolic resistance involves the enhanced detoxification of this compound by various enzyme families before it can reach its target site.[18] The primary enzyme families implicated in pyrethroid metabolism are Cytochrome P450 monooxygenases (P450s), carboxylesterases (ESTs), and glutathione (B108866) S-transferases (GSTs).[18]

Table 2: Detoxification Enzymes Involved in Pyrethroid Resistance

Enzyme FamilyFunction
Cytochrome P450s Catalyze oxidative metabolism of pyrethroids.
Carboxylesterases Hydrolyze the ester bond in pyrethroids.
Glutathione S-Transferases Conjugate glutathione to pyrethroids or their metabolites, facilitating excretion.

Data Presentation: Quantitative Analysis

While specific binding affinity data (e.g., EC50, IC50, Kd) for this compound across a range of pest species' VGSCs is not extensively available in public literature, toxicity data provides a measure of its efficacy.

Table 3: Toxicity of this compound Against Various Organisms

OrganismTest TypeValueReference(s)
RatAcute Oral LD50>5,000 mg/kg[5]
Bobwhite QuailAcute Oral LD50>2,510 mg/kg[5]
Rainbow Trout96-hour LC502.7 µg/L[19]
Bluegill Sunfish96-hour LC5016 µg/L[19]

LD50: Lethal Dose for 50% of the population. LC50: Lethal Concentration for 50% of the population.

Experimental Protocols

The following section details key experimental protocols for the identification and characterization of this compound's molecular targets and resistance mechanisms.

Experimental Workflow for Target Identification Pest_Population Pest Population (Susceptible vs. Resistant) Target_Site Target-Site Analysis Pest_Population->Target_Site Metabolic Metabolic Resistance Analysis Pest_Population->Metabolic Genomic_DNA Genomic DNA Extraction Target_Site->Genomic_DNA Electrophysiology Electrophysiology (e.g., Two-Electrode Voltage Clamp) Target_Site->Electrophysiology Binding_Assay Radioligand Binding Assay Target_Site->Binding_Assay Enzyme_Prep Enzyme Preparation Metabolic->Enzyme_Prep VGSC_Sequencing VGSC Gene Sequencing Genomic_DNA->VGSC_Sequencing Identify_kdr Identify kdr Mutations VGSC_Sequencing->Identify_kdr P450_Assay Cytochrome P450 Assay Enzyme_Prep->P450_Assay Esterase_Assay Esterase Assay Enzyme_Prep->Esterase_Assay GST_Assay GST Assay Enzyme_Prep->GST_Assay

Workflow for this compound target identification.
Electrophysiology: Two-Electrode Voltage Clamp (TEVC)

This technique is used to measure the effect of this compound on the function of VGSCs expressed in a heterologous system, such as Xenopus laevis oocytes.

Protocol:

  • Preparation of Oocytes: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNA encoding the wild-type or mutant insect VGSC α-subunit.

  • Incubation: Incubate the injected oocytes for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a saline solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.

    • Hold the membrane potential at a hyperpolarized level (e.g., -80 mV).

    • Apply depolarizing voltage steps to elicit sodium currents.

    • Record baseline currents and then perfuse the chamber with varying concentrations of this compound.

  • Data Analysis: Measure the effect of this compound on the peak sodium current and the tail current upon repolarization. Calculate EC50 values from dose-response curves.[20][21]

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the VGSC in membrane preparations from pest tissues. While a specific radiolabeled this compound is not commonly available, competitive binding assays can be performed using other radiolabeled pyrethroids.

Protocol:

  • Membrane Preparation: Homogenize insect tissues (e.g., heads) in a buffered solution and centrifuge to isolate the membrane fraction.

  • Binding Reaction: Incubate the membrane preparation with a fixed concentration of a radiolabeled pyrethroid (e.g., [³H]saxitoxin or a labeled pyrethroid analog) and varying concentrations of unlabeled this compound.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[22][23]

Biochemical Assays for Metabolic Resistance

These spectrophotometric assays measure the activity of detoxification enzymes in insect homogenates.

4.3.1. Cytochrome P450 Monooxygenase Assay

  • Principle: Measures the O-deethylation of 7-ethoxycoumarin (B196162) to the fluorescent product 7-hydroxycoumarin.

  • Protocol:

    • Homogenize individual insects or tissues in a phosphate (B84403) buffer.

    • Add the homogenate to a microplate well containing 7-ethoxycoumarin and an NADPH-generating system.

    • Incubate at a controlled temperature.

    • Stop the reaction and measure the fluorescence of 7-hydroxycoumarin.

4.3.2. Carboxylesterase Assay

  • Principle: Measures the hydrolysis of α- or β-naphthyl acetate (B1210297) to naphthol, which then reacts with a dye to produce a colored product.

  • Protocol:

    • Homogenize individual insects in a phosphate buffer.

    • Add the homogenate to a microplate well containing either α- or β-naphthyl acetate.

    • Incubate at a controlled temperature.

    • Add a solution of Fast Blue B or Fast Garnet GBC salt to stop the reaction and develop the color.

    • Measure the absorbance at a specific wavelength.

4.3.3. Glutathione S-Transferase (GST) Assay

  • Principle: Measures the conjugation of reduced glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), resulting in a product that absorbs light at 340 nm.

  • Protocol:

    • Homogenize individual insects in a phosphate buffer.

    • Add the homogenate to a microplate well containing GSH and CDNB.

    • Monitor the increase in absorbance at 340 nm over time.

Logical Relationship of Resistance Mechanisms D-Phenothrin_Exposure This compound Exposure Target_Site_Insensitivity Target-Site Insensitivity (kdr mutations) D-Phenothrin_Exposure->Target_Site_Insensitivity Metabolic_Resistance Metabolic Resistance D-Phenothrin_Exposure->Metabolic_Resistance Reduced_Binding Reduced Binding to VGSC Target_Site_Insensitivity->Reduced_Binding Increased_Detoxification Increased Detoxification Metabolic_Resistance->Increased_Detoxification Insect_Survival Insect Survival Reduced_Binding->Insect_Survival P450s Cytochrome P450s Increased_Detoxification->P450s Esterases Esterases Increased_Detoxification->Esterases GSTs GSTs Increased_Detoxification->GSTs Increased_Detoxification->Insect_Survival

Logical relationship of resistance mechanisms.

Conclusion

The molecular identification of this compound's target in pest species unequivocally points to the voltage-gated sodium channel. Its mechanism of action, involving the prolongation of the channel's open state, leads to fatal neuronal hyperexcitation in insects. The emergence of resistance, through both target-site mutations (kdr) and enhanced metabolic detoxification, poses a significant challenge to the continued efficacy of this compound and other pyrethroids. A thorough understanding of these molecular interactions and resistance mechanisms, facilitated by the experimental protocols outlined in this guide, is paramount for the development of novel insecticides and effective resistance management strategies.

References

exploratory studies on D-Phenothrin insecticidal spectrum

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Exploratory Studies on the D-Phenothrin Insecticidal Spectrum

Abstract

This compound, a synthetic Type I pyrethroid insecticide, is a widely utilized active ingredient in various commercial and public health pest control products.[1][2] Its efficacy is rooted in its neurotoxic action, which disrupts the normal functioning of an insect's nervous system.[1] This technical guide provides a comprehensive overview of the insecticidal spectrum of this compound, detailing its mechanism of action, summarizing available efficacy data, and outlining the experimental protocols used to determine its insecticidal activity. This document is intended for researchers, scientists, and professionals involved in drug development and pest management.

Introduction

This compound, also known as sumithrin, is a synthetic chemical modeled after the natural insecticides, pyrethrins, found in chrysanthemum flowers.[1][2] First registered in the United States in 1976, it is formulated in various products such as aerosols, liquid sprays, and dusts for use in homes, commercial settings, and mosquito control programs.[1][2] this compound is a non-systemic insecticide that acts on insects through direct contact or ingestion.[3][4] It is part of the pyrethroid family, which is characterized by its potent insecticidal properties and generally low toxicity to mammals.[2][3] The low mammalian toxicity is attributed to higher body temperatures, larger body size, and a lower sensitivity of the mammalian nervous system to the chemical.[1][2]

Mechanism of Action

The primary target of this compound is the insect's central and peripheral nervous system.[3] Like other pyrethroids, it exerts its toxic effect by altering the function of voltage-gated sodium channels, which are essential for the generation and propagation of nerve impulses.[3][5]

The key steps in its mechanism of action are:

  • Binding to Sodium Channels: this compound binds to the α-subunit of the voltage-gated sodium channels in the nerve cell membrane.[5]

  • Disruption of Channel Gating: This binding modifies the gating kinetics of the channels, delaying their closure and preventing them from inactivating.[3][5][6] This results in a prolonged influx of sodium ions into the neuron.

  • Hyperexcitation: The persistent influx of sodium leads to a state of hyperexcitation, causing repetitive and uncontrolled firing of the neurons.[3]

  • Paralysis and Death: The continuous nerve discharge ultimately leads to paralysis and the death of the insect.[7][8]

This compound is classified as a Type I pyrethroid, which typically induces a toxic syndrome characterized by tremors, hyperexcitability, and ataxia, without the choreoathetosis (writhing and salivation) associated with Type II pyrethroids.[3][5]

D-Phenothrin_Mechanism_of_Action cluster_neuron Insect Neuron Na_Channel_Resting Voltage-Gated Sodium Channel (Resting State) Na_Channel_Open Sodium Channel (Open State) Na_Channel_Inactive Sodium Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive Inactivates Prolonged_Opening Prolonged Channel Opening Na_Channel_Open->Prolonged_Opening Prevents inactivation Repolarization Membrane Repolarization Na_Channel_Inactive->Repolarization Repolarization->Na_Channel_Resting Resets to Depolarization Membrane Depolarization (Action Potential) Depolarization->Na_Channel_Open Opens Nerve_Impulse Nerve Impulse Nerve_Impulse->Depolarization DPhenothrin This compound DPhenothrin->Na_Channel_Open Binds to and modifies Repetitive_Discharge Repetitive Nerve Firing (Hyperexcitation) Prolonged_Opening->Repetitive_Discharge Causes Paralysis_Death Paralysis and Death Repetitive_Discharge->Paralysis_Death

Caption: this compound's mode of action on insect neuron sodium channels.

Insecticidal Spectrum

This compound exhibits broad-spectrum activity against a wide range of invertebrate pests.[9] It is a key component in formulations targeting public health vectors and common household pests.

Qualitative Spectrum:

  • Household Pests: Effective against cockroaches (Periplaneta americana, Blattella germanica), ants, silverfish, crickets, spiders, fleas, and ticks.[7][9][10]

  • Flying Insects: Used extensively for the control of mosquitoes (e.g., Aedes spp., Anopheles spp., Culex spp.), flies, gnats, and wasps.[2][9][11]

  • Ectoparasites: A common active ingredient in treatments for head lice (Pediculus humanus capitis) and crab lice.[7][12]

  • Agricultural & Stored Product Pests: Used to protect stored grains from pests like beetles, weevils, and moths.[7][9]

Quantitative Spectrum Data: The efficacy of an insecticide is quantitatively expressed by the Lethal Dose 50 (LD50) or Lethal Concentration 50 (LC50). LD50 refers to the dose required to kill 50% of a test population via a specific route (e.g., topical application), while LC50 is the concentration in a medium (e.g., air, treated surface) that kills 50% of the population within a specific time.[13]

The following table summarizes available LC50 data for this compound (synergized with Piperonyl Butoxide - PBO) against several non-target insect species.

SpeciesCommon NameExposure TimeLC50 (ng/cm²)95% Confidence Interval
Acheta domesticusHouse Cricket24 hours11.28.8 - 14.2
48 hours8.26.5 - 10.3
72 hours7.96.3 - 9.9
Hippodamia convergensConvergent Lady Beetle24 hours26.621.0 - 33.7
48 hours18.214.4 - 23.0
72 hours16.513.1 - 20.7
Spodoptera frugiperdaFall Armyworm24 hours117.891.8 - 151.2
48 hours57.345.4 - 72.3
72 hours42.433.6 - 53.5
Data sourced from a study on the toxicity of δ-phenothrin + PBO.

A study on the residual efficacy of this compound applied to plant foliage showed it produced nearly 90% mortality in adult female Culex quinquefasciatus mosquitoes for up to 48 hours post-application.[11][14] Another study noted that this compound achieved 100% knockdown of cockroaches (Periplaneta americana and Blattella germanica) within 10 minutes, similar to permethrin.[10]

Experimental Protocols for Efficacy Testing

Determining the insecticidal efficacy of a compound like this compound involves standardized laboratory and field testing protocols. These studies are essential for establishing lethal dosages, assessing performance, and regulatory approval.[15][16]

A. Laboratory Bioassay Protocol (General)

  • Insect Rearing: A colony of the target insect species is maintained under controlled laboratory conditions (e.g., 27°C ± 2°C, consistent photoperiod) to ensure a supply of healthy, uniform-aged test subjects.[15]

  • Insecticide Preparation: A stock solution of technical-grade this compound is prepared in a suitable solvent (e.g., acetone). Serial dilutions are then made to create a range of at least five concentrations expected to cause mortality between 10% and 90%.[15]

  • Exposure Method:

    • Topical Application (LD50): A micro-applicator is used to apply a precise volume (e.g., 1 µL) of each insecticide dilution directly to the dorsal thorax of individual insects.[17]

    • Contact/Residual Assay (LC50): A known surface area (e.g., inside a glass jar or on a petri dish) is treated with a specific volume of the insecticide solution.[16] After the solvent evaporates, insects are introduced to the treated surface for a defined exposure period.[18]

  • Test Groups: For each concentration, several replicates are run. A typical design might use 5-7 replicates with 10-15 insects per replicate.[18][19] A control group treated only with the solvent is always included.

  • Observation: After exposure, insects are transferred to clean containers with food and water (if applicable) and held under controlled conditions. Mortality is assessed at specific time points, typically 24, 48, and 72 hours. An insect is considered dead if it is unable to move when prodded.

  • Data Analysis:

    • Control mortality is corrected for using Abbott's formula.[20]

    • The dose-response data is analyzed using Probit or Logit analysis to calculate the LD50 or LC50 values and their corresponding 95% confidence intervals.[17][21]

Insecticide_Efficacy_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation cluster_analysis Data Analysis Insect_Rearing 1. Insect Rearing (Standardized age and condition) Test_Groups 3. Test Groups Setup (e.g., 5 replicates of 10 insects per concentration) Insect_Rearing->Test_Groups Insecticide_Prep 2. Insecticide Preparation (Serial dilutions) Insecticide_Prep->Test_Groups Application 4. Method of Application (Topical, Contact, Ingestion) Test_Groups->Application Observation 5. Observation (e.g., 24h, 48h, 96h) Application->Observation Control_Group Control Group (Solvent only) Control_Group->Application Mortality_Count 6. Record Mortality (Dead vs. Moribund vs. Alive) Observation->Mortality_Count Data_Correction 7. Data Correction (Abbott's Formula for control mortality) Mortality_Count->Data_Correction Probit_Analysis 8. Probit/Logit Analysis Data_Correction->Probit_Analysis LC50_LD50_Calc 9. Calculate LC50 / LD50 (Confidence Intervals) Probit_Analysis->LC50_LD50_Calc

Caption: A generalized workflow for determining insecticide efficacy (LC50/LD50).

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of D-Phenothrin in Soil

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the detection and quantification of d-phenothrin in soil samples, catering to researchers, scientists, and professionals in drug development and environmental monitoring. The primary method detailed is based on Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely validated technique for this purpose.

Introduction

This compound is a synthetic pyrethroid insecticide used in various agricultural and domestic applications. Its persistence and potential environmental impact necessitate sensitive and reliable analytical methods for its detection in soil matrices. This document outlines a validated protocol for the extraction, cleanup, and analysis of this compound isomers (cis- and trans-) in soil, primarily utilizing Gas Chromatography coupled with Mass Spectrometry (GC-MS and GC-MS/MS).

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS/MS)

This method is suitable for the quantitative determination of cis- and trans-d-phenothrin in soil. The analytical procedure involves solvent extraction, liquid-liquid partitioning, column chromatography cleanup, and subsequent analysis by GC-MS or GC-MS/MS.

Quantitative Data Summary

The following table summarizes the performance of the described GC-MS/MS method for the analysis of this compound in soil.

ParameterValueReference
Limit of Quantification (LOQ)0.010 mg/kg[1]
Limit of Detection (LOD)0.002 mg/kg[1][2]
Mean Recoveries70-120%[2]
Relative Standard Deviation (RSD)≤20%[2]
Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analytical detection of this compound in soil.

D_Phenothrin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing soil_sample 1. Soil Sample Collection (20 g) extraction 2. Extraction (Methanol) soil_sample->extraction Add 40 mL Methanol (B129727), shake for 10 min partitioning 3. Liquid-Liquid Partitioning (Dichloromethane & 10% NaCl) extraction->partitioning Filter and partition with DCM and aqueous NaCl cleanup 4. Column Cleanup (Florisil) partitioning->cleanup Concentrate and load onto Florisil column gcms_analysis 5. GC-MS/MS Analysis cleanup->gcms_analysis Elute, concentrate, and reconstitute in Toluene (B28343) quantification 6. Quantification gcms_analysis->quantification Acquire Data reporting 7. Reporting quantification->reporting Calculate Concentration

Workflow for this compound analysis in soil.

Experimental Protocols

Sample Preparation and Extraction

This protocol is based on the validated method described by the US EPA.[2][3]

Materials and Reagents:

  • Methanol (MeOH), pesticide residue grade

  • Dichloromethane (B109758) (DCM), pesticide residue grade

  • Toluene, pesticide residue grade

  • Hexane (B92381), pesticide residue grade

  • Ethyl acetate (B1210297), pesticide residue grade

  • Acetone (B3395972), pesticide residue grade

  • Anhydrous sodium sulfate (B86663), analytical grade

  • Florisil®, activated by heating at 130°C overnight[3]

  • Sodium chloride (NaCl), analytical grade

  • Glass fiber filters

  • Polypropylene (B1209903) bottles (250 mL)

  • Separatory funnels (500 mL)

  • Glass chromatography columns (17 mm diameter)

  • Rotary evaporator

  • Nitrogen evaporator

Procedure:

  • Weigh 20 g of soil into a 250 mL polypropylene bottle.[3]

  • Add 40 mL of methanol to the soil sample.[3]

  • Shake the bottle on an orbital shaker for 10 minutes.[3]

  • Filter the extract through a glass fiber filter in a Büchner funnel under vacuum into a 500 mL separatory funnel.[3]

  • Repeat the extraction (steps 2-4) with another 40 mL of methanol and combine the filtrates in the same separatory funnel.[3]

  • Rinse the extraction bottle and Büchner funnel with 30 mL of methanol and add the rinsing to the separatory funnel.[3]

  • Add 80 mL of 10% aqueous NaCl solution and 40 mL of dichloromethane to the separatory funnel. Shake vigorously.[3]

  • Allow the layers to separate and drain the lower dichloromethane layer through a funnel containing anhydrous sodium sulfate into a flat-bottom flask.[3]

  • Repeat the partitioning with an additional 40 mL of dichloromethane and combine the extracts.[3]

  • Concentrate the combined dichloromethane extracts to dryness using a rotary evaporator at 30°C.[3]

  • Reconstitute the residue in 3 mL of hexane:ethyl acetate (20:1, v/v).[2]

Column Chromatography Cleanup
  • Prepare a chromatography column by packing it with 15 g of activated Florisil.[3]

  • Load the reconstituted extract from the previous step onto the Florisil column.[3]

  • Elute the column and collect the eluate.[3]

  • Concentrate the eluate to 1-2 mL using a rotary evaporator at 30°C.[3]

  • Transfer the concentrated extract to a graduated centrifuge tube.[3]

  • Rinse the flask with two 5 mL portions of hexane and add the rinses to the centrifuge tube.[3]

  • Evaporate the extract to dryness under a gentle stream of nitrogen at 30°C.[3]

  • Reconstitute the final residue in 1.0 mL of toluene for GC-MS analysis.[3]

GC-MS/MS Instrumental Analysis

The following instrumental parameters are provided as a guide and may require optimization based on the specific instrumentation used.[1][2]

Instrumentation:

  • Gas Chromatograph: Thermo Trace 1310 GC or equivalent[1]

  • Mass Spectrometer: TSQ 8000 triple-quadrupole mass spectrometer or equivalent[1]

  • Autosampler: TriPlus RSH or equivalent[1]

  • Capillary Column: Optima 5-MS Accent (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[1]

GC Conditions:

  • Injector Temperature: 225°C[2]

  • Injection Volume: 2 µL, splitless[1]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min[1]

  • Oven Temperature Program:

    • Initial temperature: 95°C, hold for 0.75 min[1]

    • Ramp 1: 15°C/min to 250°C[1]

    • Ramp 2: 10°C/min to 275°C, hold for 7 min[1]

MS/MS Conditions (Electron Impact - EI):

  • Ion Source Temperature: 275°C[1]

  • Ionization Mode: Positive Electron Impact (EI)[2]

  • Monitored Ion Transitions (m/z):

    • Quantitation: 183 → 168[2]

    • Confirmation 1: 183 → 165[2]

    • Confirmation 2: 183 → 153[2]

Preparation of Standard Solutions
  • Stock Solution: Prepare a stock solution of this compound in toluene.[3]

  • Fortification Solutions: Prepare fortification solutions at concentrations of 2.0 µg/mL and 20 µg/mL in acetone by diluting the stock solution.[2]

  • Calibration Standards: Prepare a series of calibration standards for cis- and trans-phenothrin in toluene by serial dilution of the stock solution. A typical concentration range is from 4.0 to 1000 ng/mL for cis-phenothrin and 40 to 2500 ng/mL for trans-phenothrin.[1]

Alternative Analytical Techniques

While GC-MS is the most common and validated method, other techniques can also be employed for the analysis of this compound and other pyrethroids in soil.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector has been used for the analysis of this compound in formulations.[4][5] This method may be suitable for samples with higher concentrations or for screening purposes.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS sample preparation method, followed by LC-MS/MS analysis, has been developed for the simultaneous analysis of multiple pyrethroids in soil and sediment.[6] This approach can offer a faster and higher-throughput alternative to traditional extraction methods.

  • Accelerated Solvent Extraction (ASE®): ASE is another technique that can be used for the extraction of pyrethroids from sediment and soil samples, often followed by cleanup steps like gel-permeation chromatography (GPC).[7][8]

Conclusion

The detailed GC-MS/MS protocol provides a reliable and sensitive method for the determination of this compound in soil. The quantitative data and experimental procedures outlined in these application notes serve as a comprehensive guide for researchers and scientists. The choice of analytical method may depend on specific laboratory capabilities, required sensitivity, and the number of samples to be analyzed. For multi-residue analysis of pyrethroids, modern techniques like QuEChERS coupled with LC-MS/MS should be considered.

References

Application Note: Quantification of d-Phenothrin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction d-Phenothrin is a synthetic pyrethroid insecticide used in a wide range of applications, including public health and veterinary products.[1][2] Accurate quantification of this compound in formulations is crucial for ensuring product efficacy, safety, and compliance with regulatory standards. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, reliable, and widely adopted method for the determination of this compound.[1][3][4] This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.

Principle This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a nonpolar stationary phase (C18) with a polar mobile phase. Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations. Detection is carried out using a UV-Vis detector at a wavelength where this compound exhibits significant absorbance.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software (e.g., Chromeleon).[5]

    • Analytical balance.

    • Sonicator.

    • Vortex mixer.

  • Chemicals and Reagents:

  • Chromatographic Column:

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][5]

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (85:15, v/v)[3]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Oven Temperature 30°C
Detection UV at 220 nm[3]
Run Time Approximately 15 minutes
Preparation of Standard and Sample Solutions
  • Mobile Phase Preparation:

    • Measure 850 mL of acetonitrile and 150 mL of HPLC-grade water.

    • Mix thoroughly.

    • Degas the solution for at least 15 minutes using sonication or vacuum filtration before use.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.[4]

    • Sonicate for 5-10 minutes to ensure complete dissolution. This is the Standard Stock Solution.

  • Calibration Standard Preparation:

    • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Example dilutions for a 5-point calibration curve: 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation (for a liquid formulation, e.g., lotion or aerosol):

    • Accurately weigh an amount of the sample equivalent to approximately 10 mg of this compound into a 50 mL volumetric flask.

    • Add approximately 30 mL of methanol and sonicate for 15 minutes to extract the analyte.[6]

    • Allow the solution to return to room temperature and dilute to volume with methanol. Mix thoroughly.

    • Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase. This creates a theoretical concentration of 20 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[7]

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared calibration standards in ascending order of concentration.

  • Inject the prepared sample solutions. It is recommended to inject samples in duplicate.

  • After the analysis is complete, flush the column with a methanol/water mixture and then store it in an appropriate solvent (e.g., acetonitrile).

Data Analysis and Quantification
  • Identify the this compound peak in the chromatograms based on the retention time obtained from the standard injections.

  • Integrate the peak area for this compound in all standard and sample chromatograms.

  • Construct a linear calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the coefficient of determination (R²). A value of >0.999 is typically required.

  • Calculate the concentration of this compound in the prepared sample solutions using the linear regression equation from the calibration curve.

  • Calculate the final concentration of this compound in the original sample using the following formula:

    Concentration (mg/g) = (C × V × DF) / W

    Where:

    • C = Concentration from the calibration curve (mg/mL)

    • V = Initial dilution volume (mL)

    • DF = Subsequent dilution factor

    • W = Weight of the sample taken (g)

Method Validation Summary

The described HPLC method should be validated to ensure its suitability for its intended purpose. The following table summarizes typical performance characteristics for a validated this compound HPLC method.

Validation ParameterTypical Specification / Value
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (Recovery) 98.0% - 103.0%[4]
Precision (RSD%)
   Repeatability (Intra-day)≤ 2.0%
   Intermediate Precision (Inter-day)≤ 3.0%[3]
Limit of Detection (LOD) ~0.05 mg/kg[1]
Limit of Quantification (LOQ) ~0.15 mg/kg
Specificity No interference from blank or placebo at the retention time of this compound.

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep 1. Preparation Phase cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting start Start prep_std Prepare this compound Stock & Calibration Standards start->prep_std prep_sample Weigh & Dissolve Formulation Sample start->prep_sample system_setup System Equilibration (C18 Column, ACN:H2O) inject_seq Inject Sequence: 1. Blank 2. Standards 3. Samples prep_std->inject_seq dilute_filter Dilute & Filter Sample (0.45 µm filter) prep_sample->dilute_filter dilute_filter->inject_seq system_setup->inject_seq data_acq Data Acquisition (UV at 220 nm) inject_seq->data_acq integrate Integrate Peak Areas data_acq->integrate calibrate Generate Calibration Curve (Area vs. Concentration) integrate->calibrate calculate Calculate this compound Concentration in Sample calibrate->calculate report Final Report Generation calculate->report end_node End report->end_node

Caption: Workflow for this compound quantification by HPLC.

References

Application Note: Analysis of d-Phenothrin Residues in Stored Grains

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the determination of d-phenothrin residues in stored grains such as wheat, barley, and sorghum. This compound is a synthetic pyrethroid insecticide commonly used to protect stored grains from insect infestation.[1] Monitoring its residue levels is crucial to ensure food safety and compliance with regulatory limits. The described methodology employs solvent extraction, a cleanup step, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). This protocol is intended for researchers, analytical chemists, and quality control personnel in the food and agriculture industries.

Introduction

This compound is a broad-spectrum insecticide valued for its high insecticidal activity and is frequently used for the protection of stored grains.[1][2] Due to its persistence on stored products, it is imperative to have reliable and validated analytical methods to quantify its residues.[1] This document outlines a comprehensive procedure for the extraction, cleanup, and analysis of this compound in various grain matrices, providing the necessary details to ensure accurate and reproducible results.

Experimental Protocol

The following protocol details the steps for sample preparation, extraction, cleanup, and instrumental analysis of this compound residues in stored grains.

Sample Preparation
  • Homogenization: Obtain a representative sample of the stored grain (e.g., 1 kg).

  • Grind the grain sample to a fine powder using a laboratory mill. Homogeneity is critical for accurate analysis.

  • Store the homogenized sample in a sealed container at -20°C until extraction to prevent degradation of the analyte.

Extraction
  • Weighing: Accurately weigh 10 g of the homogenized grain sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 20 mL of acetone (B3395972) to the centrifuge tube.

  • Extraction: Tightly cap the tube and shake vigorously for 30 minutes using a mechanical shaker.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collection: Carefully decant the supernatant (acetone extract) into a collection flask.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the remaining pellet with another 20 mL of acetone. Combine the supernatants.

Cleanup: Liquid-Liquid Partitioning and Solid Phase Extraction (SPE)
  • Solvent Partitioning:

    • Transfer the combined acetone extract to a separatory funnel.

    • Add 100 mL of a 5% aqueous sodium chloride solution and 50 mL of n-hexane.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The this compound will partition into the upper n-hexane layer.

    • Drain and discard the lower aqueous layer.

    • Wash the n-hexane layer with two additional 50 mL portions of the aqueous sodium chloride solution.

  • Drying: Dry the n-hexane extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentration: Evaporate the n-hexane extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Redissolve the residue in 2 mL of a suitable solvent for the chosen analytical method (e.g., toluene (B28343) for GC-MS or acetonitrile/water for HPLC).

Instrumental Analysis

GC-MS is a highly sensitive and selective technique for the analysis of this compound.

  • Gas Chromatograph (GC) Conditions:

    • Column: Zebron MultiResidue™-1, 30 m x 0.25 mm x 0.25 µm (or equivalent)[3]

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 95°C for 0.75 min, ramp at 15°C/min to 250°C, then ramp at 10°C/min to 275°C and hold for 7 min.[4]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injection Volume: 1 µL (splitless mode)

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Source Temperature: 275°C[4]

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor: m/z 183, 123, 168[4]

HPLC with a UV detector is a suitable alternative for the quantification of this compound.

  • HPLC Conditions:

    • Column: C18 column (e.g., 5 µm, 4.6 x 250 mm)

    • Mobile Phase: Acetonitrile:Water (80:20, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detector: UV at 233 nm

    • Injection Volume: 20 µL

Data Presentation

The following table summarizes typical performance data for this compound residue analysis in stored grains, compiled from various studies.

ParameterWheatBarleySorghumReference
Fortification Level (mg/kg) 2.0--[5]
Residue after 1 month (mg/kg) 1.7--[5]
Residue after 9 months (mg/kg) 0.6--[5]
Recovery (%) >85%--[6]
Limit of Quantification (LOQ) ---0.01 mg/kg (in flour)[7]

Experimental Workflow Diagram

D_Phenothrin_Analysis_Workflow Sample 1. Grain Sample Collection (e.g., Wheat, Barley) Grinding 2. Homogenization (Grinding to a fine powder) Sample->Grinding Extraction 3. Solvent Extraction (Acetone) Grinding->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Partitioning 5. Liquid-Liquid Partitioning (n-Hexane/Aqueous NaCl) Centrifugation->Partitioning Supernatant Drying 6. Drying (Anhydrous Sodium Sulfate) Partitioning->Drying Evaporation 7. Concentration (Rotary Evaporation) Drying->Evaporation Reconstitution 8. Reconstitution Evaporation->Reconstitution Analysis 9. Instrumental Analysis Reconstitution->Analysis GCMS GC-MS Analysis->GCMS HPLC HPLC-UV Analysis->HPLC

Caption: Workflow for this compound residue analysis in stored grains.

Conclusion

The protocol described in this application note provides a reliable and robust method for the determination of this compound residues in stored grains. Both GC-MS and HPLC are suitable analytical techniques, with GC-MS offering higher sensitivity and selectivity. Adherence to this protocol will enable accurate monitoring of this compound levels, ensuring food safety and regulatory compliance. Method validation should be performed in the specific grain matrix of interest to ensure data quality.

References

Application Notes and Protocols for D-Phenothrin Formulation in Mosquito Adulticide Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of D-Phenothrin formulations as a mosquito adulticide. The information is intended to guide researchers in the effective and responsible application and evaluation of this synthetic pyrethroid insecticide for mosquito control programs.

Introduction

This compound, also known as sumithrin, is a Type I pyrethroid insecticide widely used in public health to control adult mosquito populations.[1][2] It is a synthetic chemical modeled after the natural insecticides, pyrethrins, found in chrysanthemum flowers.[2] this compound is characterized by its rapid knockdown effect on insects and is often combined with a synergist, such as piperonyl butoxide (PBO), to enhance its efficacy.[3][4] A common formulation for mosquito control is a 1:1 ratio of this compound and PBO, such as in the product Anvil® 10+10.[3] This formulation is typically applied as an ultra-low volume (ULV) spray for wide-area mosquito control.[4][5]

Mechanism of Action

This compound exerts its insecticidal effect by disrupting the nervous system of mosquitoes.[1] It acts on the voltage-gated sodium channels in nerve cell membranes, causing them to remain open for an extended period.[1] This leads to a continuous influx of sodium ions, resulting in hyperexcitation of the nervous system, repetitive nerve discharges, paralysis, and ultimately, the death of the mosquito.[1] The addition of piperonyl butoxide inhibits the mosquito's metabolic enzymes, such as cytochrome P450, which would otherwise break down the insecticide, thus increasing the potency and effectiveness of this compound.[4]

Signaling Pathway Diagram

G cluster_membrane Nerve Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel Voltage-Gated Sodium Channel Na_ions Na+ Ions Na_channel->Na_ions Continuous Influx D_Phenothrin This compound D_Phenothrin->Na_channel Binds to and prolongs opening Hyperexcitation Hyperexcitation Na_ions->Hyperexcitation Paralysis Paralysis Hyperexcitation->Paralysis Death Mosquito Death Paralysis->Death

Caption: Mechanism of action of this compound on mosquito nerve cells.

Quantitative Data Summary

The following tables summarize key quantitative data for the application of this compound formulations.

Table 1: Recommended Application Rates for Anvil® 10+10 ULV (10% this compound + 10% PBO)

Application MethodVehicle Speed (mph)Flow Rate (fl. oz./min)Active Ingredient (lbs/acre)
Ground ULV51.9 - 3.80.0012 - 0.0036
Ground ULV103.8 - 7.60.0012 - 0.0036
Ground ULV155.7 - 11.40.0012 - 0.0036
Aerial ULVN/A0.21 - 0.62 fl. oz./acre0.0012 - 0.0036

Data sourced from product labels and mosquito control project guidelines.[1][3]

Table 2: ULV Droplet Size Specifications for Mosquito Adulticides

ParameterDroplet Size (microns)Rationale
Volume Median Diameter (VMD)8 - 30Optimal for impacting and killing adult mosquitoes in flight.[6]
Dv0.9< 50Ensures that 90% of the spray volume is in droplets smaller than 50 microns to minimize environmental deposition and potential damage to surfaces like car paint.[6][7]

Table 3: Efficacy of this compound in Laboratory and Field Studies

Study TypeMosquito SpeciesFormulationExposure TimeMortality (%)Citation
Field Cage TrialAedes taeniorhynchusThis compound ULVNot SpecifiedED90 (Effective Dosage for 90% control) achieved[8]
Field Cage TrialAnopheles quadrimaculatusThis compound ULVNot SpecifiedED90 achieved[8]
Backpack Sprayer (Residual)Culex quinquefasciatusAnvil® 10+10 ULV24 hours100[9]
Backpack Sprayer (Residual)Culex quinquefasciatusAnvil® 10+10 ULV48 hours~95[9]
Backpack Sprayer (Residual)Culex quinquefasciatusAnvil® 10+10 ULV1 week39 - 85[9]
CDC Bottle BioassayCulex quinquefasciatusSynergized this compound1 hourLC95 determined[10]
CDC Bottle BioassayOchlerotatus taeniorhynchusSynergized this compound1 hourLC95 determined[10]

Experimental Protocols

Protocol for Ground-Based ULV Application of this compound

This protocol outlines the procedure for applying this compound using truck-mounted ULV sprayers.

Objective: To achieve effective control of adult mosquito populations in a designated area through ULV application.

Materials:

  • Anvil® 10+10 ULV or similar formulation (10% this compound + 10% PBO)

  • Truck-mounted ULV cold aerosol generator

  • GPS unit for tracking application route and speed

  • Meteorological monitoring equipment (anemometer, thermometer)

  • Personal Protective Equipment (PPE) as per product label

Procedure:

  • Pre-Application Surveillance: Conduct mosquito surveillance to determine species, density, and activity patterns to justify the application and optimize timing.[11]

  • Equipment Calibration:

    • Calibrate the ULV sprayer to ensure the correct flow rate and droplet size spectrum.[6]

    • Verify that the Volume Median Diameter (VMD) is between 8 and 30 microns and that 90% of the spray volume consists of droplets smaller than 50 microns.[6][7]

  • Meteorological Monitoring:

    • Conduct applications during evening or pre-dawn hours when mosquitoes are most active and meteorological conditions are favorable.[3]

    • Ensure a slight breeze (1-10 mph) is present to aid in the dispersal of the aerosol cloud.[1][6]

    • Avoid application in calm air or when wind speeds exceed 10 mph.[1][6]

    • Applications should be conducted at temperatures above 50°F.[1]

  • Application:

    • Drive the truck at a consistent speed (e.g., 5-15 mph) along the predetermined route.[3]

    • Maintain the appropriate flow rate based on the vehicle speed to achieve the target application rate of the active ingredient per acre (see Table 1).[3]

    • The application route should be planned to ensure thorough coverage of the target area, considering a swath width of approximately 300 feet.[1]

  • Post-Application:

    • Record all application parameters, including date, time, location, equipment settings, and meteorological conditions.

    • Conduct post-application surveillance to assess the efficacy of the treatment.

Protocol for Field Efficacy Evaluation using Cage Trials

This protocol describes a method for evaluating the efficacy of a ULV application of this compound against caged mosquitoes in a field setting.

Objective: To determine the mortality rate of a target mosquito species after exposure to a field application of this compound.

Materials:

  • Adult female mosquitoes of the target species (20-25 per cage)

  • Bioassay cages (e.g., cylindrical screen cages)

  • Stakes or tripods for positioning cages

  • Clean holding containers with a food source (e.g., sugar water)

  • Control cages placed in an untreated area upwind of the application site

  • PPE for handling insecticides and mosquitoes

Procedure:

  • Mosquito Preparation: Use 2-5 day old, non-blood-fed female mosquitoes for the assay.[12]

  • Cage Placement:

    • Establish a grid of test stations in an open area downwind of the planned spray path.[13]

    • Position cages at various distances from the spray release line (e.g., 50, 100, 300 feet) and at different heights (e.g., 2 and 6 feet above the ground) to assess spray penetration.[14][15]

    • Place control cages in a location upwind of the spray path to account for natural mortality.[14]

  • ULV Application: Conduct the ULV application as described in Protocol 4.1.

  • Post-Exposure Handling:

    • Retrieve the cages approximately 15-30 minutes after the spray cloud has passed.[13][16]

    • Transfer the mosquitoes from the bioassay cages to clean holding containers with a food source.[12]

  • Mortality Assessment:

    • Hold the mosquitoes for 24 hours under controlled conditions (e.g., 23°C, 80% RH).[13]

    • Record the number of dead and live mosquitoes in each cage. A mosquito is considered dead if it is unable to fly.[14]

    • Calculate the percentage mortality for each cage and correct for control mortality using Abbott's formula if necessary.

Protocol for CDC Bottle Bioassay for Insecticide Susceptibility

This protocol is adapted from the CDC guidelines for determining the susceptibility of a mosquito population to this compound.[17][18]

Objective: To determine the susceptibility of a mosquito population to a diagnostic dose of this compound.

Materials:

  • 250 ml Wheaton bottles

  • Technical grade this compound and piperonyl butoxide, or a commercial formulation like Anvil® 10+10

  • Acetone (B3395972) (reagent grade)

  • Micropipettes and tips

  • Aspirator for transferring mosquitoes

  • Adult female mosquitoes (15-20 per bottle)

  • Timer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of synergized this compound in acetone.[17]

    • Perform serial dilutions to create a range of concentrations for determining the lethal concentration (e.g., LC50, LC95) or use a predetermined diagnostic dose.[17]

  • Bottle Coating:

    • Add 1 ml of the desired insecticide solution to each bottle. Control bottles receive 1 ml of acetone only.[17]

    • Cap the bottles and roll and swirl them to ensure the entire inner surface is coated.

    • Uncap the bottles and allow the acetone to evaporate completely in a fume hood.

  • Mosquito Exposure:

    • Introduce 15-20 non-blood-fed adult female mosquitoes into each bottle using an aspirator.[17]

    • Start the timer immediately.

  • Mortality Observation:

    • Record mosquito mortality at regular intervals until all mosquitoes in the highest concentration are dead, or for a predetermined diagnostic time (typically 1 hour).[10] A mosquito is considered dead if it cannot stand or fly.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration and time point.

    • If a range of concentrations was used, perform probit analysis to determine the LC50 and LC95 values.[10]

    • If a diagnostic dose and time were used, the percentage mortality indicates the level of susceptibility in the population.

Experimental Workflow Diagrams

Ground-Based ULV Application Workflow

G cluster_planning Planning & Preparation cluster_execution Execution cluster_evaluation Post-Application surveillance Mosquito Surveillance calibration Equipment Calibration surveillance->calibration met_check Meteorological Check calibration->met_check application ULV Application met_check->application documentation Documentation application->documentation post_surveillance Efficacy Assessment documentation->post_surveillance

Caption: Workflow for a ground-based ULV mosquito adulticide application.

Field Cage Trial Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis mosquito_prep Prepare Mosquitoes cage_setup Set up Cages in Field mosquito_prep->cage_setup ulv_spray Conduct ULV Spray cage_setup->ulv_spray retrieve_cages Retrieve Cages ulv_spray->retrieve_cages transfer_mosquitoes Transfer to Holding retrieve_cages->transfer_mosquitoes mortality_count 24hr Mortality Count transfer_mosquitoes->mortality_count data_analysis Analyze Data mortality_count->data_analysis

Caption: Workflow for a field cage trial to evaluate adulticide efficacy.

Safety and Environmental Considerations

  • Human and Animal Safety: this compound has low mammalian toxicity but can be harmful if absorbed through the skin.[6] It is essential to follow all safety precautions on the product label, including the use of appropriate PPE.[6] The public should be advised to remain indoors during and for a short period after spraying.[3]

  • Environmental Fate: this compound biodegrades rapidly in the presence of sunlight and microorganisms.[3] However, it is highly toxic to fish and other aquatic organisms, as well as to bees.[1][4] Applications should be avoided over permanent bodies of water, and care should be taken to prevent drift to blooming crops or weeds where bees are active.[1]

  • Insecticide Resistance: The repeated use of pyrethroid insecticides can lead to the development of resistance in mosquito populations.[19] It is crucial to implement an insecticide resistance management program that includes monitoring the susceptibility of local mosquito populations and rotating insecticide classes when necessary.[18][19]

References

Application Notes and Protocols for D-Phenothrin in Integrated Pest Management (IPM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of d-phenothrin, a synthetic pyrethroid insecticide, within Integrated Pest Management (IPM) strategies. This document details its mechanism of action, target pests, and toxicological data, alongside protocols for its application and efficacy assessment.

Introduction to this compound

This compound, also known as sumithrin, is a Type I pyrethroid insecticide, a synthetic chemical modeled after the natural insecticides found in chrysanthemum flowers.[1] It is a broad-spectrum insecticide effective against a wide range of pests through contact and ingestion.[2] Its primary application is in public health and domestic settings, including for mosquito control and in household aerosol formulations.[2][3] this compound is characterized by its rapid knockdown effect on insects and its relatively low mammalian toxicity when used as directed.[4][5] However, it is highly toxic to aquatic organisms and bees, necessitating careful application to minimize environmental impact.[6][7]

Mechanism of Action

The primary mode of action of this compound is the disruption of the insect's nervous system.[7][8] It targets the voltage-gated sodium channels in nerve cells.[2] By binding to these channels, this compound prolongs their open state, leading to an excessive influx of sodium ions.[2] This results in a state of hyperexcitation, causing repetitive nerve discharge, loss of coordination, paralysis, and ultimately, the death of the insect.[1]

Signaling Pathway Diagram

G cluster_membrane Neuronal Membrane cluster_events Cellular Events Na_channel Voltage-Gated Sodium Channel Prolonged_Opening Prolonged Channel Opening Na_channel->Prolonged_Opening Causes DPhenothrin This compound DPhenothrin->Na_channel Binds to Na_Influx Increased Na+ Influx Prolonged_Opening->Na_Influx Hyperexcitation Neuronal Hyperexcitation Na_Influx->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: this compound's mechanism of action on insect neurons.

Efficacy and Toxicological Data

The efficacy of this compound varies depending on the target pest, formulation, and environmental conditions. The following tables summarize available quantitative data.

Table 1: Lethal Dose (LD50) of this compound for Various Pests
Pest SpeciesBioassay MethodLD50Reference
Cat Flea (Ctenocephalides felis)Topical Application14.5 - 130 ng/flea[9]
Table 2: Residual Efficacy of this compound Against Mosquitoes (Culex quinquefasciatus)
Time Post-TreatmentReduction in Mosquitoes (%)Knockdown of Caged Mosquitoes (%)SurfaceReference
48 hours75100Plant Foliage[10]
1 week3839 - 85Plant Foliage[10]
Table 3: Toxicity of this compound to Non-Target Organisms
OrganismTestToxicity ValueClassificationReference
Bobwhite QuailAcute Oral LD50>2510 mg/kgPractically Non-toxic[11]
Rainbow Trout96-hour LC5016.7 µg/LVery Highly Toxic[11]
Bluegill Sunfish96-hour LC5015.8 µg/LVery Highly Toxic[11]
Honey BeeAcute Contact LD50-Highly Toxic[6]

Application in Integrated Pest Management (IPM)

This compound can be a valuable tool in an IPM program, particularly for rapid knockdown of pest populations. Due to its limited residual activity, it is often used in combination with other control methods for long-term management.

Synergism

The efficacy of this compound can be enhanced by using it in combination with synergists like piperonyl butoxide (PBO), which inhibits the metabolic enzymes in insects that would otherwise break down the insecticide.[4] It can also be used in conjunction with Insect Growth Regulators (IGRs), which disrupt the pest's life cycle, providing a multi-faceted approach to pest control.[7]

Urban IPM Strategies

In urban environments, IPM strategies focus on prevention, monitoring, and control. This compound can be used for targeted applications to control infestations of pests like cockroaches, ants, and flies in residential and commercial buildings.[4][6]

Key IPM Principles for this compound Use:

  • Inspection and Monitoring: Regular monitoring to identify pest presence and population levels to determine if and when treatment is necessary.

  • Targeted Application: Applying this compound directly to cracks, crevices, and other pest harborage areas to minimize non-target exposure.[12]

  • Rotation: Rotating this compound with insecticides that have different modes of action to help prevent the development of resistance.

  • Combination with Non-Chemical Controls: Integrating the use of this compound with sanitation, exclusion, and other non-chemical control methods for a more sustainable pest management program.

Experimental Protocols

The following are generalized protocols for assessing the efficacy of this compound. These should be adapted based on the specific research question, target pest, and available resources.

Protocol 1: Topical Application Bioassay for Efficacy Testing

This protocol is used to determine the dose-response of an insect to this compound.

Materials:

  • Technical grade this compound

  • Acetone (B3395972) (or other suitable solvent)

  • Microsyringe or repeater applicator

  • Anesthetizing agent (e.g., CO2 or chilling)

  • Test insects (e.g., house flies, cockroaches)

  • Holding containers with food and water

  • Fume hood

  • Analytical balance

Procedure:

  • Prepare Insecticide Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of serial dilutions to be used for testing.

  • Anesthetize Insects: Briefly anesthetize the test insects to immobilize them for application.

  • Topical Application: Using a calibrated microsyringe, apply a precise volume (typically 0.1-1 µL) of each this compound dilution to the dorsal thorax of each insect. A control group should be treated with acetone only.

  • Observation: Place the treated insects in holding containers with access to food and water.

  • Mortality Assessment: Record knockdown and mortality at predetermined intervals (e.g., 1, 6, 24, and 48 hours) post-application.

  • Data Analysis: Calculate the LD50 (the dose that is lethal to 50% of the test population) using probit analysis.

Experimental Workflow for Topical Application Bioassay

G start Start prep_sol Prepare this compound Serial Dilutions start->prep_sol anesthetize Anesthetize Test Insects prep_sol->anesthetize apply Topical Application of Dilutions anesthetize->apply observe Place in Holding with Food & Water apply->observe record Record Knockdown & Mortality at Intervals observe->record analyze Probit Analysis to Determine LD50 record->analyze end End analyze->end

Caption: Workflow for a topical application bioassay.

Protocol 2: Glass Jar Bioassay for Residual Efficacy

This protocol assesses the residual activity of a this compound formulation on a surface.

Materials:

  • This compound formulation

  • Glass jars (e.g., 250 ml)

  • Acetone

  • Pipettes

  • Test insects

  • Holding containers with food and water

Procedure:

  • Prepare Treated Jars: Coat the inside of the glass jars with a known concentration of the this compound formulation dissolved in acetone. A control set of jars should be coated with acetone only. Allow the solvent to evaporate completely.

  • Introduce Insects: Place a known number of test insects into each treated and control jar.

  • Exposure: Expose the insects to the treated surface for a defined period (e.g., 1 hour).

  • Transfer: After the exposure period, transfer the insects to clean holding containers with food and water.

  • Mortality Assessment: Record knockdown and mortality at regular intervals (e.g., 1, 6, 24 hours) after transfer.

  • Aging of Residues: To test residual efficacy over time, store the treated jars under controlled conditions (temperature and light) and repeat the bioassay at set intervals (e.g., daily or weekly).

  • Data Analysis: Calculate the percent mortality for each time point and concentration. Determine the time required for the residue to lose its effectiveness (e.g., drop below 80% mortality).

Experimental Workflow for Glass Jar Bioassay

G start Start prep_jars Coat Glass Jars with This compound Formulation start->prep_jars introduce_insects Introduce Test Insects to Jars prep_jars->introduce_insects age_residues Age Treated Jars and Repeat Bioassay (Optional) prep_jars->age_residues expose Expose for a Defined Period introduce_insects->expose transfer Transfer to Clean Holding Containers expose->transfer record Record Knockdown & Mortality at Intervals transfer->record analyze Analyze Percent Mortality and Residual Activity record->analyze age_residues->introduce_insects end End analyze->end

Caption: Workflow for a glass jar residual efficacy bioassay.

Conclusion

This compound is an effective insecticide for the rapid control of a broad range of insect pests. Its integration into IPM programs, particularly when combined with synergists or IGRs and used in a targeted manner, can contribute to effective and more sustainable pest management. It is crucial for researchers and pest management professionals to consider its environmental profile, especially its toxicity to non-target aquatic organisms and bees, and to follow best practices to mitigate these risks. Further research is needed to fill data gaps on its efficacy against a wider range of pests and to develop more refined IPM strategies that optimize its use.

References

Application Notes and Protocols for Studying D-Phenothrin Metabolism in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Phenothrin, a synthetic pyrethroid insecticide, is widely used in public health and agriculture. Understanding its metabolism in mammals is crucial for assessing its toxicological profile and ensuring human safety. These application notes provide a comprehensive overview of the methods employed to study the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammalian systems. Detailed protocols for key experiments are provided to facilitate the practical application of these methods in a laboratory setting.

In Vivo Metabolism Studies

In vivo studies are essential for understanding the metabolic fate of this compound in a whole-organism context. Rodent models, particularly rats, are commonly used for these investigations.

Excretion and Mass Balance Studies

Objective: To determine the primary routes and rates of excretion of this compound and its metabolites and to account for the total administered dose.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=5 per group).

  • Test Substance: Radiolabeled [¹⁴C]-D-Phenothrin (labeled at a metabolically stable position).

  • Dosing:

    • Oral Administration: A single dose of [¹⁴C]-D-Phenothrin (e.g., 4 mg/kg and 200 mg/kg body weight) in a suitable vehicle like corn oil is administered by oral gavage.

    • Dermal Administration: A defined dose of [¹⁴C]-D-Phenothrin is applied to a shaved area of the back.

  • Sample Collection:

    • Animals are housed individually in metabolism cages that allow for the separate collection of urine and feces.

    • Urine and feces are collected at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.

    • At the end of the study (e.g., 7 days), tissues (liver, kidney, fat, blood, etc.) are collected.

  • Analysis:

    • The total radioactivity in urine, feces, and tissue samples is quantified using liquid scintillation counting (LSC).

    • The percentage of the administered dose excreted in urine and feces over time is calculated to determine the mass balance.

Data Presentation:

Table 1: Excretion of [¹⁴C]-D-Phenothrin in Rats Following a Single Oral Dose.

IsomerDose (mg/kg)Route% of Dose in Urine (7 days)% of Dose in Feces (7 days)Reference
trans4Oral75-7024-29[1]
cis4Oral2472-73[1]
trans10Oral7521[1]
cis10Oral11-1881-87[1]
trans200Oral~57~44[2]
cis200Oral11-1881-87[1]

Table 2: Tissue Residues of [¹⁴C]-D-Phenothrin in Rats 7 Days After a Single Oral Dose (10 mg/kg).

TissueResidue Level (mg/kg)Reference
Fat1.0 - 2.5[1][2]
Other TissuesGenerally very low[1][2]
Pharmacokinetic Studies

Objective: To determine the rate and extent of absorption, distribution, and elimination of this compound.

Protocol:

  • Animal Model: Cannulated male Sprague-Dawley rats to allow for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Administration: A single bolus dose of this compound is administered via the tail vein to determine clearance and volume of distribution.

    • Oral Administration: A single dose is administered by oral gavage.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. Plasma is separated by centrifugation.

  • Analysis: Plasma concentrations of the parent this compound and its major metabolites are determined using a validated LC-MS/MS method (see Section 3.2).

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Data Presentation:

Table 3: Illustrative Pharmacokinetic Parameters of Phenothrin (B69414) in Rabbits Following a Single 10 mg/kg Dose.

ParameterIntravenous (IV)Oral
Cmax (ng/mL) -185.71 ± 8.21
tmax (h) -1.21 ± 0.20
t½β (h) 2.57 ± 0.104.24 ± 0.39
AUC₀→∞ (ng·h/mL) 6893.05 ± 261.261054.04 ± 65.90
Oral Bioavailability (%) -15.29

In Vitro Metabolism Studies

In vitro systems are used to investigate the metabolic pathways and the enzymes responsible for this compound metabolism in a controlled environment, free from the complexities of a whole organism.

Metabolism in Liver Microsomes

Objective: To identify the primary oxidative and hydrolytic metabolites of this compound and to determine the kinetic parameters of the metabolizing enzymes.

Protocol:

  • Enzyme Source: Pooled liver microsomes from male Sprague-Dawley rats and humans.

  • Incubation:

    • A reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), this compound (at various concentrations, e.g., 1-100 µM), and a NADPH-generating system (for oxidative metabolism) or buffer alone (for hydrolytic metabolism) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • The reaction is initiated by adding the cofactor and incubated at 37°C for a specified time.

    • The reaction is terminated by adding a quenching solvent like ice-cold acetonitrile (B52724).

  • Analysis: The formation of metabolites is monitored over time using LC-MS/MS (see Section 3.2).

  • Enzyme Kinetics: To determine the Michaelis-Menten kinetic parameters (Km and Vmax), the initial rates of metabolite formation are measured at a range of substrate concentrations.

Data Presentation:

Analytical Methods

Accurate and sensitive analytical methods are essential for the quantification of this compound and its metabolites in biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis in Urine

Objective: To extract, identify, and quantify this compound metabolites in urine.

Protocol:

  • Sample Preparation (Hydrolysis):

    • To 1 mL of urine, add an internal standard and 1 mL of concentrated hydrochloric acid.

    • Heat the sample at 90°C for 1 hour to hydrolyze conjugated metabolites.

    • Cool the sample and adjust the pH to ~1 with 10 M NaOH.

  • Extraction (Liquid-Liquid Extraction):

    • Add 5 mL of a hexane/diethyl ether (1:1, v/v) mixture and vortex for 10 minutes.

    • Centrifuge to separate the phases and transfer the organic layer to a clean tube.

    • Repeat the extraction twice.

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the residue in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the hydroxylated metabolites.

  • GC-MS Analysis:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 70°C, hold for 1 min, ramp to 200°C at 10°C/min, then ramp to 300°C at 20°C/min, and hold for 5 min.

    • MS Detector: Operate in selected ion monitoring (SIM) mode for quantification of target metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Parent Compound and Metabolites in Plasma

Objective: To quantify this compound and its primary metabolites in plasma samples.

Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add an internal standard and 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • MS/MS Detector: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its metabolites.

Metabolic Pathways and Visualizations

The metabolism of this compound in mammals proceeds primarily through two major pathways: ester hydrolysis and oxidation.

  • Ester Hydrolysis: The ester linkage is cleaved by carboxylesterases, yielding 3-phenoxybenzyl alcohol (PBA) and chrysanthemic acid. This is a major detoxification pathway, particularly for the trans-isomer.

  • Oxidation: The parent compound and its hydrolytic metabolites can undergo oxidation at various positions, primarily mediated by cytochrome P450 enzymes. A key oxidation reaction is the hydroxylation of the 4'-position of the phenoxybenzyl moiety.

These primary metabolites can then undergo further phase II conjugation reactions, such as sulfation or glucuronidation, to facilitate their excretion.

D_Phenothrin_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion D_Phenothrin This compound PBA 3-Phenoxybenzyl Alcohol (PBA) D_Phenothrin->PBA Ester Hydrolysis (Carboxylesterases) Chrysanthemic_Acid Chrysanthemic Acid D_Phenothrin->Chrysanthemic_Acid Ester Hydrolysis (Carboxylesterases) Oxidized_Phenothrin Oxidized this compound (e.g., 4'-hydroxy) D_Phenothrin->Oxidized_Phenothrin Oxidation (Cytochrome P450) PBAcid 3-Phenoxybenzoic Acid (PBacid) PBA->PBAcid Oxidation Conjugates Glucuronide and Sulfate Conjugates Chrysanthemic_Acid->Conjugates Conjugation Oxidized_PBAcid Oxidized PBacid (e.g., 3-(4'-hydroxy)phenoxybenzoic acid) Oxidized_Phenothrin->Oxidized_PBAcid Ester Hydrolysis & Oxidation PBAcid->Oxidized_PBAcid Oxidation PBAcid->Conjugates Conjugation Oxidized_PBAcid->Conjugates Conjugation Excretion Urine and Feces Conjugates->Excretion

Caption: Metabolic pathway of this compound in mammals.

InVivo_Workflow cluster_dosing Dosing cluster_collection Sample Collection cluster_analysis Analysis cluster_data Data Interpretation Dosing Administer [¹⁴C]-D-Phenothrin to Rats (Oral or Dermal) Urine_Feces Collect Urine and Feces (Metabolism Cages) Dosing->Urine_Feces Blood Serial Blood Sampling (Cannulated Rats) Dosing->Blood Tissues Tissue Collection at Necropsy Dosing->Tissues LSC Liquid Scintillation Counting (Mass Balance) Urine_Feces->LSC LCMSMS LC-MS/MS Analysis (Pharmacokinetics & Metabolite ID) Blood->LCMSMS Tissues->LSC Excretion_Data Excretion Profile LSC->Excretion_Data PK_Data Pharmacokinetic Parameters LCMSMS->PK_Data Metabolite_Profile Metabolite Identification LCMSMS->Metabolite_Profile

Caption: Workflow for in vivo this compound metabolism studies.

InVitro_Workflow cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis cluster_data Data Interpretation Incubation Incubate this compound with Liver Microsomes +/- NADPH Sampling Collect Aliquots at Time Points Incubation->Sampling Termination Quench Reaction with Acetonitrile Sampling->Termination LCMSMS_Analysis LC-MS/MS Analysis of Metabolite Formation Termination->LCMSMS_Analysis Metabolite_ID Metabolite Identification LCMSMS_Analysis->Metabolite_ID Enzyme_Kinetics Enzyme Kinetic Parameters (Km, Vmax) LCMSMS_Analysis->Enzyme_Kinetics

Caption: Workflow for in vitro this compound metabolism studies.

References

D-Phenothrin In Vitro Neurotoxicity Assay Protocols: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: D-Phenothrin is a synthetic Type I pyrethroid insecticide, a class of neurotoxicants that primarily act on voltage-gated sodium channels in neurons.[1] This disruption leads to prolonged channel opening, membrane depolarization, and hyperexcitation of the nervous system.[2] While extensively used, detailed in vitro neurotoxicity data specifically for this compound in neuronal cell models is limited. These application notes provide a framework for assessing the in vitro neurotoxicity of this compound, drawing upon established protocols and data from related pyrethroids to guide experimental design. The protocols outlined here are intended for use by researchers, scientists, and drug development professionals.

Recommended Cell Lines:

  • SH-SY5Y (Human Neuroblastoma): A widely used cell line in neurotoxicity studies due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[3]

  • PC12 (Rat Pheochromocytoma): A well-characterized cell line that, upon differentiation with nerve growth factor (NGF), exhibits many properties of sympathetic neurons, making it a valuable model for neurotoxicity screening.

Cell Viability Assays: MTT and LDH

Cell viability assays are fundamental in determining the cytotoxic potential of a compound. The MTT assay measures mitochondrial reductase activity in viable cells, while the LDH assay quantifies the release of lactate (B86563) dehydrogenase from cells with compromised membrane integrity.

Data Presentation: Comparative Cytotoxicity of Pyrethroids
CompoundCell LineAssayExposure TimeIC50 / Effect
Flumethrin SH-SY5YMTT24hIC50: 104 µM[4]
Cyfluthrin (B156107) SH-SY5YMTT24hIC50: 19.39 µM[5]
Alpha-cypermethrin (B165848) SH-SY5YMTT24hIC50: 78.3 µM
Cypermethrin SH-SY5YLDH48h~46% cytotoxicity at 50 µM[6]
Bifenthrin PC12AlamarBlue24h, 72h, 96hNo significant toxicity up to 1000 µM[7]
Experimental Protocols:

1.1 MTT Assay Protocol

This protocol is adapted from standard MTT assay procedures.[4]

Materials:

  • SH-SY5Y or PC12 cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Exposure: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound dilutions or vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a plate reader.

1.2 LDH Assay Protocol

This protocol is based on standard LDH cytotoxicity assay procedures.[6]

Materials:

  • SH-SY5Y or PC12 cells

  • Complete culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding and Exposure: Follow steps 1 and 2 of the MTT assay protocol. Include a "maximum LDH release" control by adding a lysis solution (provided in the kit) to a set of wells 45 minutes before the end of the incubation period.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100.

Experimental Workflow: Cell Viability Assays cluster_setup Cell Culture and Treatment cluster_mtt MTT Assay cluster_ldh LDH Assay seed_cells Seed SH-SY5Y or PC12 cells in 96-well plates treat_cells Treat cells with this compound (various concentrations) seed_cells->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt collect_supernatant Collect supernatant incubate->collect_supernatant incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_mtt Read absorbance at 570 nm solubilize->read_mtt ldh_reaction Add LDH reaction mix collect_supernatant->ldh_reaction incubate_ldh Incubate for 30 minutes ldh_reaction->incubate_ldh read_ldh Read absorbance at 490 nm incubate_ldh->read_ldh

Workflow for MTT and LDH cell viability assays.

Oxidative Stress Assay: Reactive Oxygen Species (ROS) Detection

Pyrethroids have been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS).[8] The following protocol uses a cell-permeable dye, such as DCFH-DA, which fluoresces upon oxidation.

Data Presentation: ROS Production Induced by Pyrethroids

The table below shows the effects of different pyrethroids on ROS production in neuronal cells.

CompoundCell LineConcentrationExposure Time% Increase in ROS
Flumethrin SH-SY5Y50 µM24h37%[9]
Flumethrin SH-SY5Y1000 µM24h99%[9]
Bifenthrin SK-N-SH1-20 µM24hConcentration-dependent increase[8]
Deltamethrin (B41696) PC1210 µM6h~124% increase (2.24-fold)[4]
Experimental Protocol: ROS Detection

This protocol is adapted from standard ROS detection methods.[8]

Materials:

  • SH-SY5Y or PC12 cells

  • Complete culture medium

  • This compound stock solution

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) solution

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Dye Loading: Remove the culture medium and wash the cells with warm PBS. Add 100 µL of DCFH-DA solution (typically 10-20 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C.

  • Compound Exposure: Remove the DCFH-DA solution and wash the cells with PBS. Add 100 µL of this compound dilutions or vehicle control.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. Repeat the measurement at various time points (e.g., every 30 minutes for up to 4 hours) to monitor the kinetics of ROS production.

Experimental Workflow: ROS Detection Assay seed_cells Seed cells in black 96-well plate load_dye Load cells with DCFH-DA seed_cells->load_dye wash_cells Wash cells load_dye->wash_cells add_compound Add this compound wash_cells->add_compound measure_fluorescence Measure fluorescence (Ex/Em: 485/530 nm) add_compound->measure_fluorescence

Workflow for reactive oxygen species (ROS) detection.

Apoptosis Assay: Caspase-3 Activity

Apoptosis, or programmed cell death, is a key mechanism of neurotoxicity. Caspase-3 is a critical executioner caspase in the apoptotic pathway. Its activity can be measured using a substrate that releases a fluorescent or colorimetric product upon cleavage.

Data Presentation: Caspase-3/7 Activity Induced by Pyrethroids

The following table summarizes the effects of pyrethroids on caspase activity in neuronal cells.

CompoundCell LineConcentrationExposure Time% Increase in Caspase-3/7 Activity
Flumethrin SH-SY5Y50 µM24h24%
Cyfluthrin SH-SY5Y2.5 µMNot specified24%
Alpha-cypermethrin SH-SY5Y25 µMNot specified22%
Experimental Protocol: Caspase-3 Activity Assay

This protocol is based on commercially available caspase-3 activity assay kits.

Materials:

  • SH-SY5Y or PC12 cells

  • Complete culture medium

  • This compound stock solution

  • Caspase-3 activity assay kit (colorimetric or fluorometric)

  • 96-well plates

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding and Exposure: Seed cells in a 96-well plate and treat with this compound as described in the cell viability protocols.

  • Cell Lysis: After incubation, lyse the cells according to the kit manufacturer's protocol. This typically involves adding a lysis buffer and incubating on ice.

  • Caspase-3 Reaction: Add the caspase-3 substrate and reaction buffer to each well containing the cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance or fluorescence at the wavelength specified in the kit's protocol.

  • Data Analysis: The increase in caspase-3 activity is determined by comparing the signal from the this compound-treated samples to the vehicle control.

Signaling Pathway: Pyrethroid-Induced Neurotoxicity DPhenothrin This compound VGSC Voltage-Gated Sodium Channel DPhenothrin->VGSC Inhibits inactivation Na_Influx Prolonged Na+ Influx VGSC->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability ROS Increased ROS Hyperexcitability->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Proposed signaling pathway for this compound neurotoxicity.

Disclaimer: The quantitative data and specific concentrations provided in these application notes are largely derived from studies on pyrethroids other than this compound due to a lack of available data for this specific compound. Researchers should use this information as a guide and perform dose-response experiments to determine the optimal concentrations for their specific experimental conditions.

References

Application Notes and Protocols for Developing D-Phenothrin-Impregnated Materials for Vector Control

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Phenothrin, a synthetic pyrethroid insecticide, is a potent neurotoxin for insects and is widely utilized in public health to control vector-borne diseases.[1][2] Its mode of action involves disrupting the normal function of the insect nervous system by prolonging the opening of voltage-gated sodium channels, leading to hyperexcitation, paralysis, and death.[1] Impregnating materials such as textiles for clothing, bed nets, and curtains with this compound offers a promising strategy for personal protection and environmental vector control. These application notes provide detailed methodologies for the impregnation of materials with this compound and for the evaluation of their efficacy.

Chemical and Physical Properties of this compound

This compound, also known as Sumithrin, is a synthetic pyrethroid modeled after natural pyrethrins (B594832) from chrysanthemum flowers.[1] It is a colorless to yellow-brown liquid with a faint odor.[1] A key characteristic of this compound is its rapid degradation in the presence of UV light, with a half-life of less than a day on plant surfaces and 38-72 minutes in the air.[2] While it is stable in neutral or weakly acidic media, it is hydrolyzed by alkalis.[3]

PropertyValueReference
Chemical Formula C23H26O3[3]
Molecular Weight 350.46 g/mol [1]
CAS Number 26002-80-2[1]
Water Solubility <9.7 μg/L at 25 °C[1]
Vapor Pressure 1.43 x 10-7 mmHg at 21 °C[1]
Octanol-Water Partition Coefficient (log Kow) 6.01[1]

Signaling Pathway of this compound in Insects

This compound, a Type I pyrethroid, primarily targets the voltage-gated sodium channels in the nerve cells of insects.[1] By binding to these channels, it prevents them from closing properly, leading to a continuous influx of sodium ions. This disrupts the normal transmission of nerve impulses, causing a state of hyperexcitation, which manifests as tremors, convulsions, and uncoordinated movements, ultimately leading to paralysis and death of the insect.

D_Phenothrin_Pathway cluster_neuron Insect Neuron Na_channel Voltage-Gated Sodium Channel Nerve_impulse Nerve Impulse Transmission Na_channel->Nerve_impulse Enables Hyperexcitation Hyperexcitation Na_channel->Hyperexcitation Excessive Na+ influx leads to Na_ion Na+ Ions Na_ion->Na_channel Normal influx Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death Results in D_Phenothrin This compound D_Phenothrin->Na_channel Binds and prolongs opening Impregnation_Workflow A Prepare Impregnation Solution (this compound, Solvent, Binder) B Submerge Textile in Solution A->B C Air Dry B->C D Cure in Oven C->D E Cool and Store D->E

References

Application Notes and Protocols for Determining the Efficacy of d-phenothrin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

d-Phenothrin, also known as sumithrin, is a synthetic pyrethroid insecticide.[1] Pyrethroids are man-made chemicals that mimic the insecticidal properties of pyrethrins, which are natural extracts from chrysanthemum flowers. First registered in the United States in 1976, this compound is utilized in a variety of settings including homes, commercial establishments, and public health mosquito control programs to manage a broad spectrum of insect pests.[2][3] It is commonly formulated as an aerosol, liquid spray, or dust.[2] This document provides detailed protocols for laboratory and field-based efficacy trials of this compound for researchers, scientists, and professionals involved in insecticide development and evaluation.

Mechanism of Action

This compound is a Type I pyrethroid that acts on the central and peripheral nervous system of insects.[1] Its primary mode of action is the disruption of voltage-gated sodium channels in nerve cells.[4] By binding to these channels, this compound forces them to remain open for extended periods, leading to an excessive influx of sodium ions.[1][4] This results in a state of hyperexcitation, causing repetitive nerve discharge, loss of motor control, paralysis, and ultimately, the death of the insect.[1][4][5] this compound is effective upon direct contact or ingestion by the target pest.[1][2]

dphenothrin_mechanism cluster_neuron Insect Neuron Na_channel Voltage-Gated Sodium Channel Na_ion_in Na+ Influx Na_channel->Na_ion_in Allows hyper_excitation Continuous Depolarization (Hyperexcitation) Na_channel->hyper_excitation Dysfunction (Prolonged Opening) depolarization Nerve Impulse (Depolarization) Na_ion_in->depolarization Causes repolarization Repolarization (Channel Closure) depolarization->repolarization Normal Function paralysis Paralysis & Death hyper_excitation->paralysis d_phenothrin This compound d_phenothrin->Na_channel Binds to and prolongs open state

This compound's effect on insect neuron sodium channels.

Laboratory Efficacy Testing Protocols

CDC Bottle Bioassay for Insecticide Susceptibility

This protocol is adapted from the CDC's guidelines for determining insecticide susceptibility in mosquitoes and can be modified for other target insects.

Objective: To determine the susceptibility of a target insect population to this compound and to establish a diagnostic dose and time.

Materials:

  • 250 ml glass bottles

  • Technical grade this compound

  • Acetone (B3395972) (reagent grade)

  • Synergist (e.g., Piperonyl Butoxide - PBO), if required

  • Micropipettes

  • Vortex mixer

  • Aspirator

  • Cages for holding insects

  • Sugar source (e.g., 10% sucrose (B13894) solution)

  • Timer

Protocol:

  • Preparation of Insecticide Solutions:

    • Prepare a stock solution of this compound in acetone. The concentration will depend on the target insect and prior data.

    • If using a synergist like PBO, it is often mixed in a 1:1 ratio with the this compound.[6]

    • Create a series of dilutions from the stock solution to determine lethal concentrations (e.g., LC50, LC95).[6]

  • Bottle Coating:

    • Pipette 1 ml of the desired this compound dilution (or acetone for control bottles) into a 250 ml glass bottle.

    • Cap the bottle and coat the entire inner surface by rolling and swirling the bottle.

    • Remove the cap and let the acetone evaporate in a fume hood. The bottle can be placed on its side and rolled periodically to ensure an even coating.

  • Insect Exposure:

    • Aspirate 20-25 adult insects (e.g., female mosquitoes, 2-5 days old) and introduce them into a treated bottle.

    • Start the timer immediately.

    • Record the time at which all insects are knocked down (unable to fly or stand).

    • Observe mortality at set time intervals (e.g., 15, 30, 60 minutes) and at 24 hours post-exposure. A diagnostic dose is typically defined as twice the 95% lethal concentration (LC95).[6][7]

  • Data Analysis:

    • Mortality data is corrected using Abbott's formula if control mortality is between 5% and 20%.

    • Probit analysis is used to determine the LC50 and LC95 values from the dose-response data.[6]

    • Resistance is classified based on WHO guidelines: ≥98% mortality indicates susceptibility, 90-97% suggests potential resistance, and <90% mortality indicates resistance.[8]

Topical Application Bioassay

Objective: To determine the dose-response of an insect population to topically applied this compound.

Materials:

  • Technical grade this compound

  • Acetone

  • Microapplicator

  • Microsyringes

  • CO2 for insect anesthetization

  • Petri dishes

  • Holding cages with food and water

Protocol:

  • Preparation of Dosing Solutions: Prepare serial dilutions of this compound in acetone.

  • Insect Treatment:

    • Anesthetize adult insects with CO2.

    • Using a microapplicator, apply a precise volume (e.g., 0.5-1.0 µl) of the this compound solution to the dorsal thorax of each insect.

    • Treat a control group with acetone only.

  • Post-Treatment Observation:

    • Place the treated insects in holding containers with access to food and water.

    • Assess knockdown and mortality at regular intervals (e.g., 1, 2, 4, 24 hours).

  • Data Analysis: Calculate the LD50 (the dose required to kill 50% of the test population) using probit analysis.

Field Trial Protocols

Field trials are essential for evaluating the efficacy of this compound under real-world conditions. The following protocol is a general guideline and should be adapted to the specific target pest and environment.

Objective: To evaluate the efficacy and residual activity of a this compound formulation in a specific environment (e.g., residential area, agricultural setting).

Materials:

  • This compound formulation (e.g., ULV, thermal fog, spray)

  • Application equipment (e.g., backpack sprayer, fogger)

  • Personal Protective Equipment (PPE)

  • Insect traps (e.g., CDC light traps, sticky traps)

  • Cages for sentinel insects

  • Data collection forms

  • GPS unit for mapping treatment and control sites

  • Weather monitoring equipment

Protocol:

  • Site Selection:

    • Select at least two comparable sites: one for treatment and one for control.

    • Sites should be sufficiently separated to prevent drift from the treated to the control area.

    • Conduct pre-treatment insect population surveys to ensure adequate pest pressure.

  • Experimental Design:

    • Use a randomized block design if multiple treatments or concentrations are being evaluated.

    • A minimum of 4 replications per treatment is recommended for statistical validity.[9]

    • Plot sizes should be adequate for the application method and target pest (e.g., a minimum of 20 m² for some applications).[9]

  • Application:

    • Apply the this compound formulation according to the proposed label directions.

    • Record environmental conditions (temperature, humidity, wind speed and direction) during application.

  • Efficacy Assessment:

    • Population Monitoring: Use appropriate trapping methods to monitor the pest population in both treated and control areas at set intervals (e.g., 24h, 48h, 1 week, 2 weeks post-treatment).

    • Sentinel Cages: Place cages with a known number of laboratory-reared, susceptible insects in the treated area before and after application to assess direct and residual mortality.

    • Residual Efficacy: For residual formulations, collect samples from treated surfaces (e.g., plant foliage) at various post-treatment intervals and conduct laboratory bioassays to determine mortality.[10]

  • Data Analysis:

    • Calculate the percent reduction in the pest population in the treated area compared to the control area.

    • Analyze mortality data from sentinel cages.

    • Determine the duration of residual activity based on the bioassay results.

field_trial_workflow site_selection Site Selection (Treatment & Control) pre_treatment_survey Pre-Treatment Population Survey site_selection->pre_treatment_survey application This compound Application pre_treatment_survey->application post_treatment_monitoring Post-Treatment Population Monitoring application->post_treatment_monitoring sentinel_cages Sentinel Cage Mortality Assessment application->sentinel_cages residual_sampling Residual Surface Sampling application->residual_sampling data_analysis Data Analysis (% Reduction, Residual Efficacy) post_treatment_monitoring->data_analysis sentinel_cages->data_analysis residual_sampling->data_analysis

Workflow for a typical this compound field trial.

Data Presentation

Quantitative data from efficacy trials should be summarized in a clear and structured format.

Table 1: Laboratory Bioassay Results for this compound against Mosquitoes

SpeciesAssay TypeLC50 (µ g/bottle )LC95 (µ g/bottle )SynergistReference
Culex quinquefasciatusBottle Bioassay--PBO (1:1)[6]
Ochlerotatus taeniorhynchusBottle Bioassay--PBO (1:1)[6]
Aedes aegyptiAerosol Spray--Prallethrin[11]

Note: Specific LC values were not provided in the abstract but the methodology for their determination is described.

Table 2: Field Trial Efficacy of this compound against Adult Mosquitoes

FormulationApplication MethodTarget PestPost-Treatment IntervalMortality / ReductionReference
This compoundBackpack SprayerCulex quinquefasciatus< 48 hours~90% mortality[10]
This compoundBackpack SprayerCulex quinquefasciatus> 48 hoursSignificant drop in mortality[10]
This compound (w/ glycerol)Thermal/Cold FogAedes aegypti-Complete mortality at 10-25m[12]
This compound (w/ propylene (B89431) glycol)Thermal/Cold FogAedes aegypti-Complete mortality at 10-25m[12]

Table 3: Efficacy of this compound against Cockroaches

SpeciesFormulationKnockdown Time (100%)Residual EffectReference
Periplaneta americanaSpray10 minutes1-2 days[13][14]
Blattella germanicaSpray10 minutes1-2 days[13][14]

Considerations for Resistance Monitoring

The development of insecticide resistance is a significant concern that can compromise the efficacy of this compound.[15][16] Resistance to pyrethroids, including this compound, has been reported in various insect populations, such as head lice and German cockroaches.[15][16][17] Therefore, routine monitoring for resistance is a critical component of any pest management program utilizing this compound. The bottle bioassay described above is a valuable tool for this purpose.[7] If resistance is detected, strategies such as rotating insecticides with different modes of action or incorporating synergists like PBO, which can inhibit metabolic resistance mechanisms, should be considered.[8]

References

Application Notes and Protocols: Synthesis and Application of Radiolabeled D-Phenothrin for Metabolic Fate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Phenothrin, a synthetic pyrethroid insecticide, is widely used in public health and agriculture. Understanding its metabolic fate is crucial for assessing its toxicological risk and ensuring human and environmental safety. This document provides detailed application notes and protocols for the synthesis of radiolabeled this compound and its use in metabolic fate studies, particularly in rodent models. The use of radiolabeling, typically with Carbon-14 (¹⁴C) or Tritium (³H), allows for sensitive and quantitative tracking of the parent compound and its metabolites.[1][2]

Synthesis of Radiolabeled this compound

The synthesis of this compound involves the esterification of chrysanthemic acid with 3-phenoxybenzyl alcohol.[3][4] For metabolic studies, a radiolabel is incorporated into a metabolically stable position of either precursor. Labeling the chrysanthemic acid moiety is common for tracking the fate of the acid portion of the molecule, while labeling the 3-phenoxybenzyl alcohol allows for tracing the alcohol moiety. This protocol outlines the synthesis of [¹⁴C]-D-Phenothrin by labeling the chrysanthemic acid precursor.

Experimental Protocol: Synthesis of [¹⁴C]-D-Phenothrin

Objective: To synthesize [¹⁴C]-D-Phenothrin via the esterification of [¹⁴C]-chrysanthemic acid with 3-phenoxybenzyl alcohol.

Materials:

Procedure:

  • Activation of [¹⁴C]-Chrysanthemic Acid:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve [1-¹⁴C]-chrysanthemic acid in anhydrous dichloromethane.

    • Slowly add an excess of thionyl chloride (approximately 1.5 equivalents) to the solution at 0°C.

    • Allow the reaction mixture to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude [1-¹⁴C]-chrysanthemoyl chloride.

  • Esterification:

    • In a separate flask, dissolve 3-phenoxybenzyl alcohol (approximately 1.2 equivalents) and pyridine (approximately 1.2 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0°C and slowly add a solution of the crude [1-¹⁴C]-chrysanthemoyl chloride in dichloromethane.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure [¹⁴C]-D-Phenothrin.

  • Characterization and Purity Analysis:

    • Determine the radiochemical purity of the final product using radio-TLC or HPLC with a radioactivity detector.

    • Confirm the chemical identity and purity using techniques such as NMR and Mass Spectrometry.

    • Calculate the specific activity (e.g., in mCi/mmol) based on the radioactivity and the mass of the synthesized compound.

Metabolic Fate Studies of Radiolabeled this compound in Rats

Metabolic fate studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. The following protocol describes a typical in vivo study in rats using orally administered [¹⁴C]-D-Phenothrin.

Experimental Protocol: In Vivo Metabolic Fate Study

Objective: To determine the excretion, tissue distribution, and metabolic profile of [¹⁴C]-D-Phenothrin in rats following oral administration.

Animals and Housing:

  • Male Sprague-Dawley rats (8-10 weeks old) are acclimated for at least one week before the study.

  • Animals are housed individually in metabolism cages that allow for the separate collection of urine and feces.

  • Food and water are provided ad libitum, except for a brief fasting period before dosing.

Dosing:

  • Prepare a dosing solution of [¹⁴C]-D-Phenothrin in a suitable vehicle (e.g., corn oil).

  • Administer a single oral gavage dose of [¹⁴C]-D-Phenothrin. Typical doses for such studies range from a low dose (e.g., 4 mg/kg body weight) to a high dose (e.g., 200 mg/kg body weight).[5]

Sample Collection:

  • Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, and then daily up to 7 days).[6]

  • At the end of the study (e.g., 7 days), euthanize the animals and collect blood and various tissues (e.g., liver, kidney, fat, brain).

Sample Processing and Analysis:

  • Radioactivity Measurement:

    • Homogenize feces and tissue samples.

    • Measure the total radioactivity in aliquots of urine, feces homogenates, and tissue homogenates using a liquid scintillation counter (LSC).

    • Calculate the percentage of the administered dose excreted and retained in tissues.

  • Metabolite Profiling and Identification:

    • Extraction from Urine: Urine samples can often be directly analyzed or may require dilution and filtration.[7] For some analyses, a solid-phase extraction (SPE) may be used for cleanup and concentration.

    • Extraction from Feces: Homogenize feces with a solvent mixture (e.g., methanol/water) and centrifuge to separate the solid and liquid phases. The supernatant can then be analyzed. Further extraction of the pellet may be necessary.

    • Extraction from Tissues: Homogenize tissues in an appropriate solvent and perform liquid-liquid or solid-phase extraction to isolate the metabolites.

    • Analytical Techniques:

      • Analyze the extracts by radio-HPLC or radio-TLC to separate the parent compound and its metabolites.

      • Identify the structure of the metabolites using LC-MS/MS and NMR spectroscopy by comparing their chromatographic and spectral properties with those of authentic standards.

Data Presentation

Quantitative data from metabolic fate studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Excretion of Radioactivity in Rats Following a Single Oral Dose of [¹⁴C]-D-Phenothrin

Time Interval (hours)Mean % of Administered Dose in Urine (± SD)Mean % of Administered Dose in Feces (± SD)
0 - 24
24 - 48
48 - 72
72 - 96
96 - 168
Total

Table 2: Tissue Distribution of Radioactivity 7 Days After a Single Oral Dose of [¹⁴C]-D-Phenothrin

TissueMean Concentration (µg equivalents/g tissue ± SD)Mean % of Administered Dose (± SD)
Blood
Liver
Kidney
Fat
Brain
Muscle
Skin
Carcass
Total Recovered

Table 3: Major Metabolites of this compound Identified in Rat Excreta

MetaboliteChemical NameExcretion RouteRelative Abundance (%)
ParentThis compoundFecesVaries by isomer
M13-Phenoxybenzyl alcoholUrineMajor
M23-Phenoxybenzoic acidUrineMajor
M33-(4'-hydroxyphenoxy)benzoic acidUrineMajor
M4Chrysanthemic acidUrineMinor
M54'-hydroxy this compoundFecesMinor

Visualizations

Diagram 1: Synthesis Workflow of Radiolabeled this compound

Synthesis_Workflow cluster_activation Step 1: Activation cluster_esterification Step 2: Esterification cluster_purification Step 3: Purification start [1-14C]-Chrysanthemic acid reagent1 SOCl2, CH2Cl2 start->reagent1 product1 [1-14C]-Chrysanthemoyl chloride reagent1->product1 product2 Crude [14C]-D-Phenothrin product1->product2 reactant2 3-Phenoxybenzyl alcohol reagent2 Pyridine, CH2Cl2 reactant2->reagent2 reagent2->product2 purification Silica Gel Chromatography product2->purification final_product Pure [14C]-D-Phenothrin purification->final_product

Caption: Workflow for the synthesis of [¹⁴C]-D-Phenothrin.

Diagram 2: Experimental Workflow for Metabolic Fate Study

Metabolic_Fate_Workflow cluster_dosing Dosing cluster_collection Sample Collection cluster_analysis Analysis cluster_results Results dosing Oral Gavage of [14C]-D-Phenothrin to Rats collection Urine & Feces Collection (0-7 days) dosing->collection lsc Liquid Scintillation Counting (Quantification) collection->lsc hplc Radio-HPLC/TLC (Metabolite Profiling) collection->hplc tissue Tissue Collection (Day 7) tissue->lsc excretion Excretion Profile lsc->excretion distribution Tissue Distribution lsc->distribution ms LC-MS/MS, NMR (Metabolite Identification) hplc->ms metabolism Metabolic Pathway ms->metabolism

Caption: Workflow for the in vivo metabolic fate study.

Diagram 3: Metabolic Pathway of this compound in Rats

Metabolic_Pathway cluster_hydrolysis Ester Hydrolysis cluster_oxidation Oxidation cluster_conjugation Conjugation DP This compound PBalc 3-Phenoxybenzyl alcohol DP->PBalc Hydrolysis CA Chrysanthemic acid DP->CA Hydrolysis OH_DP 4'-hydroxy this compound DP->OH_DP Oxidation PBacid 3-Phenoxybenzoic acid PBalc->PBacid Oxidation OH_PBacid 3-(4'-hydroxyphenoxy)benzoic acid PBacid->OH_PBacid Oxidation Conjugates Sulfate and Glucuronide Conjugates PBacid->Conjugates Phase II OH_PBacid->Conjugates Phase II

Caption: Major metabolic pathways of this compound in rats.

Conclusion

The protocols and data presented provide a comprehensive guide for the synthesis of radiolabeled this compound and its application in metabolic fate studies. In mammals, this compound is primarily metabolized through ester hydrolysis and oxidation, followed by conjugation, leading to rapid excretion.[8] The use of radiolabeling is an indispensable tool for accurately quantifying the disposition of this compound and its metabolites, providing critical data for risk assessment.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming D-Phenothrin Instability in Alkaline Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of D-Phenothrin in alkaline environments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample degrading in an alkaline medium?

A1: this compound, a synthetic pyrethroid insecticide, is susceptible to alkaline hydrolysis. This chemical reaction breaks down the ester linkage in the this compound molecule when it is in an environment with a pH greater than 7. The higher the pH (more alkaline), the faster the degradation process.[1] This degradation results in the formation of inactive breakdown products, leading to a loss of efficacy of your compound.

Q2: What are the primary degradation products of this compound in alkaline conditions?

A2: The primary degradation products of this compound under alkaline conditions are 3-phenoxybenzyl alcohol and chrysanthemic acid. These are formed by the cleavage of the ester bond in the parent molecule.

Q3: How does temperature affect the stability of this compound in alkaline media?

A3: Temperature significantly accelerates the degradation of this compound in alkaline media. The rate of alkaline hydrolysis increases with rising temperature. Therefore, it is crucial to control the temperature during your experiments and storage of any this compound solutions, especially if they are in a medium that could be alkaline.

Q4: How can I prevent the degradation of this compound in my experiments?

A4: To prevent degradation, it is essential to control the pH of your medium. Using a buffering agent to maintain a neutral or slightly acidic pH (ideally between 5 and 7) is the most effective strategy. Additionally, keeping your solutions at a low temperature can help to slow down the rate of hydrolysis.

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in solution.
  • Question: I prepared a solution of this compound, and subsequent analysis shows a significant decrease in its concentration. What could be the cause?

  • Answer:

    • Check the pH of your medium: The most likely cause is alkaline hydrolysis. Measure the pH of your solvent or medium. If it is above 7, the this compound is likely degrading.

    • Review your solvent composition: Certain co-solvents or additives in your formulation could inadvertently be creating an alkaline environment.

    • Assess storage conditions: Elevated storage temperatures will accelerate degradation, especially if the pH is not controlled.

Issue 2: Inconsistent results in bioassays or analytical tests.
  • Question: I am observing variable results in my experiments with this compound. Could this be related to its stability?

  • Answer:

    • Yes, inconsistent results are a common symptom of sample degradation. If the this compound is degrading over the course of your experiment, the effective concentration will be changing, leading to unreliable data.

    • Monitor pH throughout the experiment: The pH of your experimental medium may change over time due to cellular metabolism or other reactions. It is advisable to monitor and control the pH throughout the duration of the assay.

    • Prepare fresh solutions: For critical experiments, prepare this compound solutions immediately before use to minimize the impact of degradation.

Issue 3: Unexpected peaks in my chromatogram during HPLC analysis.
  • Question: When analyzing my this compound sample by HPLC, I see extra peaks that I don't expect. What are they?

  • Answer:

    • These are likely the degradation products: The unexpected peaks are probably 3-phenoxybenzyl alcohol and chrysanthemic acid, the primary products of alkaline hydrolysis.

    • Confirm their identity: You can confirm the identity of these peaks by running standards of the suspected degradation products.

    • Optimize your analytical method: Ensure your HPLC method is capable of separating this compound from its degradation products for accurate quantification.

Data Presentation

Table 1: Half-life of d-trans-Phenothrin in Aqueous Solutions at 25°C

pHHalf-life (Days)
5301
7495 - 578
991 - 120

Data sourced from PubChem.[1]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of a this compound Formulation

This protocol is designed to assess the stability of a this compound formulation under accelerated conditions to predict its shelf-life.

Materials:

  • This compound formulation

  • Temperature-controlled oven (e.g., set at 54°C ± 2°C)

  • Inert, sealed containers for the formulation

  • HPLC system with a suitable column (e.g., C18)

  • This compound analytical standard

  • 3-phenoxybenzyl alcohol and chrysanthemic acid standards

  • Appropriate solvents for HPLC mobile phase and sample dilution (e.g., acetonitrile, water)

  • pH meter

Methodology:

  • Initial Analysis (Time 0):

    • Accurately weigh a sample of the this compound formulation.

    • Dilute the sample to a known concentration with a suitable solvent (e.g., acetonitrile).

    • Analyze the sample by HPLC to determine the initial concentration of this compound and to check for the presence of any degradation products.

    • Record the pH of the formulation.

  • Storage:

    • Place the sealed containers of the this compound formulation in the temperature-controlled oven at 54°C.

  • Interim and Final Analysis:

    • At predetermined time points (e.g., 7 and 14 days), remove a container from the oven.

    • Allow the container to cool to room temperature.

    • Visually inspect the formulation for any physical changes (e.g., color change, phase separation).

    • Perform the same analytical procedure as in step 1 to determine the concentration of this compound and its degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Protocol 2: Evaluating the Effectiveness of a Buffering Agent

This protocol outlines a method to determine the effectiveness of a buffering agent in stabilizing this compound in an aqueous solution.

Materials:

  • This compound

  • Buffering agent (e.g., citrate (B86180) buffer, phosphate (B84403) buffer)

  • Deionized water

  • Alkaline solution (e.g., 0.1 M sodium hydroxide) to induce degradation

  • HPLC system

  • This compound analytical standard

  • pH meter

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

    • Prepare a series of aqueous solutions with and without the buffering agent at a specific concentration.

    • Adjust the pH of the non-buffered solutions to a desired alkaline level (e.g., pH 9) using the alkaline solution.

    • For the buffered solutions, add the buffering agent to achieve the target pH (e.g., pH 6 or 7).

  • Initiation of the Stability Study:

    • Spike a known amount of the this compound stock solution into each of the prepared aqueous solutions.

    • Immediately take a sample from each solution for initial analysis (Time 0) by HPLC.

  • Incubation and Sampling:

    • Store all solutions at a constant temperature (e.g., 25°C or an elevated temperature for accelerated testing).

    • Take samples from each solution at regular intervals (e.g., every 24 hours) for HPLC analysis.

  • HPLC Analysis and Data Interpretation:

    • Quantify the concentration of this compound in each sample.

    • Compare the degradation rate of this compound in the buffered solutions to the non-buffered (alkaline) solutions.

    • A significantly slower degradation rate in the buffered solutions indicates the effectiveness of the buffering agent in stabilizing this compound.

Visualizations

D_Phenothrin_Degradation_Pathway cluster_products D_Phenothrin This compound (Ester Linkage) Hydrolysis Alkaline Hydrolysis (OH-) D_Phenothrin->Hydrolysis Products Degradation Products Hydrolysis->Products 3_Phenoxybenzyl_alcohol 3-Phenoxybenzyl alcohol Chrysanthemic_acid Chrysanthemic acid Experimental_Workflow_Stability_Testing cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage/Incubation cluster_data Data Interpretation Prep_Formulation Prepare this compound Formulation Initial_Analysis Initial Analysis (T=0) - HPLC - pH Measurement Prep_Formulation->Initial_Analysis Prep_Buffered Prepare Buffered Solution Prep_Buffered->Initial_Analysis Prep_Unbuffered Prepare Unbuffered (Alkaline) Solution Prep_Unbuffered->Initial_Analysis Storage Store at Controlled Temperature Initial_Analysis->Storage Interim_Analysis Interim & Final Analysis - HPLC - Visual Inspection Data_Analysis Calculate Degradation Rate Compare Buffered vs. Unbuffered Interim_Analysis->Data_Analysis Storage->Interim_Analysis

References

Technical Support Center: Improving D-Phenothrin Photostability for Agricultural Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working to enhance the photostability of D-Phenothrin for agricultural applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research and development efforts.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments to improve this compound photostability.

Question: My this compound formulation shows rapid degradation under simulated sunlight. What are the potential causes and how can I troubleshoot this?

Answer: Rapid degradation of this compound is a known issue due to its susceptibility to ultraviolet (UV) radiation.[1][2][3] Here’s a systematic approach to troubleshoot this problem:

  • Light Source Characterization:

    • Issue: The spectral output of your light source may not accurately represent the solar spectrum, or it may have an excessively high UV component, leading to artificially accelerated degradation.

    • Troubleshooting:

      • Verify the spectral output of your lamp against standardized solar spectra (e.g., ASTM G177).

      • Ensure the use of appropriate filters to attenuate excessive UV radiation if necessary.

      • Calibrate the light source to ensure the correct irradiance is being delivered to the sample, as recommended by ICH Q1B guidelines (not less than 1.2 million lux hours for overall illumination and 200 watt-hours/square meter for near UV).[4]

  • Formulation Components:

    • Issue: Excipients within your formulation could be acting as photosensitizers, accelerating the degradation of this compound. The solvent system can also play a significant role.

    • Troubleshooting:

      • Conduct forced degradation studies on the placebo formulation (all components except this compound) to identify any degradants originating from the excipients.

      • Evaluate the compatibility of this compound with each excipient individually under photolytic stress.

      • Test different solvent systems, as the polarity and chemical nature of the solvent can influence the degradation pathway and rate.

  • Inadequate Photostabilization:

    • Issue: The chosen photostabilizer may be ineffective or used at a suboptimal concentration.

    • Troubleshooting:

      • Screen a variety of photostabilizers, including UV absorbers and antioxidants.

      • Optimize the concentration of the photostabilizer.

      • Consider using a combination of photostabilizers to achieve synergistic effects. For example, a UV absorber can be paired with an antioxidant to quench free radicals generated during photolysis.

Question: I am observing unexpected peaks in my chromatogram after photostability testing of my this compound formulation. How can I identify these peaks?

Answer: The appearance of new peaks in your chromatogram (e.g., HPLC, GC) is indicative of degradation. Here’s how to approach their identification:

  • Analyze Control Samples:

    • Action: Always analyze a "dark control" sample that has been stored under the same conditions (temperature, humidity) but protected from light. This will help you differentiate between photodegradation and thermal degradation.

    • Rationale: If the peaks are present in the dark control, they are likely due to thermal instability or other degradation pathways not induced by light.

  • Mass Spectrometry (MS) Analysis:

    • Action: Couple your chromatographic system to a mass spectrometer (LC-MS or GC-MS).

    • Rationale: MS will provide mass-to-charge ratio (m/z) information for the unknown peaks, which is crucial for determining their molecular weights. Fragmentation patterns can further help in elucidating the structures of the degradation products.

  • Literature Review:

    • Action: Consult scientific literature for known photodegradation products of this compound and other pyrethroids.

    • Rationale: The primary photodegradation pathways of this compound involve oxidation of the isobutenyl group and cleavage of the ester linkage.[1] Knowing these pathways can help you predict and identify the observed degradants.

Question: My analytical method is showing poor reproducibility for this compound quantification after photostability studies. What could be the issue?

Answer: Poor reproducibility in analytical methods can stem from various factors. Here are some common issues and solutions when analyzing pyrethroids:

  • Sample Preparation:

    • Issue: Incomplete extraction of this compound or its degradants from the sample matrix.

    • Troubleshooting:

      • Optimize the extraction solvent and procedure.

      • Ensure thorough mixing and sonication if necessary.

      • Validate the extraction recovery.

  • Chromatographic Conditions:

    • Issue: Unstable retention times, poor peak shape, or co-elution of peaks.

    • Troubleshooting (for HPLC):

      • Ensure the mobile phase is properly degassed.

      • Check for leaks in the system.

      • Verify the column is not degraded or clogged.

      • Optimize the mobile phase composition and gradient.[5][6][7][8][9]

    • Troubleshooting (for GC):

      • Check the injection port temperature to avoid thermal degradation of the analyte.

      • Ensure the carrier gas flow rate is stable.

      • Inspect the column for contamination or degradation.

  • Standard and Sample Stability:

    • Issue: Degradation of this compound in the standard or prepared samples before analysis.

    • Troubleshooting:

      • Prepare fresh standards for each analytical run.

      • Protect standards and samples from light and store them at appropriate temperatures.

      • Analyze samples as soon as possible after preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound photodegradation?

A1: The primary mechanism of this compound photodegradation involves two main pathways:

  • Oxidation: The isobutenyl group in the chrysanthemic acid moiety is susceptible to photooxidation.[1]

  • Ester Cleavage: The ester linkage can be cleaved by UV radiation, leading to the formation of 3-phenoxybenzyl alcohol and chrysanthemic acid derivatives.[1]

Q2: What types of photostabilizers are effective for pyrethroids like this compound?

A2: Several types of photostabilizers can be used:

  • UV Absorbers: These compounds absorb harmful UV radiation and dissipate it as heat. Examples include benzophenones, benzotriazoles, and hindered amine light stabilizers (HALS).

  • Antioxidants/Radical Scavengers: These molecules quench reactive oxygen species and free radicals that are formed during photolysis and can accelerate degradation. Examples include butylated hydroxytoluene (BHT) and hindered phenols.

  • Quenchers: These compounds can deactivate the excited state of the this compound molecule before it can undergo degradation.

Q3: What are the ideal light sources for conducting photostability studies for agricultural applications?

A3: The ideal light source should simulate the solar spectrum, particularly in the UV and visible regions. Xenon arc lamps and metal halide lamps are commonly used as they provide a spectral output that closely matches natural sunlight. It is crucial to use appropriate filters to mimic outdoor light conditions and to control the irradiance to levels relevant to agricultural settings.

Q4: How does the formulation type affect the photostability of this compound?

A4: The formulation can have a significant impact on photostability. For example:

  • Emulsifiable Concentrates (EC): The solvents and emulsifiers in ECs can influence the rate of photodegradation.

  • Suspension Concentrates (SC): The solid particles in SCs can scatter UV light, potentially offering some protection to the active ingredient.

  • Microencapsulation: Encapsulating this compound in a protective shell can significantly enhance its photostability by physically shielding it from UV radiation.

Q5: Are there any regulatory guidelines for photostability testing of pesticides?

A5: While specific guidelines for pesticides may vary by region, the principles outlined in the ICH Q1B guidelines for pharmaceuticals provide a robust framework for conducting photostability studies. These guidelines specify the light sources, exposure levels, and experimental design for assessing the effect of light on the stability of a substance.[4]

Data Presentation

Table 1: Photodegradation Half-life of this compound under Various Conditions

ConditionMatrixLight SourceHalf-lifeReference
UplandSoilNot Specified1-2 days[2][10]
FloodedSoilNot Specified2 weeks - 2 months[10]
SurfacePlantsNot Specified< 1 day[1][2][3]
Thin FilmGlassSunlight-[1]
SolutionBenzeneUV light (360 nm)-[1]
IrradiatedMoistened SoilXenon Arc Lamp (>290 nm)5.7-5.9 days[11][12]
Dark ControlMoistened Soil-21-24 days[11][12]

Table 2: Common Photostabilizers for Pyrethroid Formulations

Photostabilizer ClassExamplesMechanism of Action
UV AbsorbersBenzophenones, Benzotriazoles, Hindered Amine Light Stabilizers (HALS)Absorb UV radiation and dissipate it as heat.
AntioxidantsButylated Hydroxytoluene (BHT), Hindered PhenolsScavenge free radicals and reactive oxygen species.
QuenchersN/ADeactivate the excited state of the pesticide molecule.

Experimental Protocols

Protocol 1: Evaluation of Photostability of a this compound Formulation

1. Objective: To assess the photostability of a this compound formulation under controlled laboratory conditions simulating solar radiation.

2. Materials:

  • This compound technical grade

  • Formulation excipients (solvents, emulsifiers, etc.)

  • Photostabilizers (UV absorbers, antioxidants)

  • Quartz or UV-transparent glass vials

  • Photostability chamber equipped with a calibrated light source (e.g., Xenon arc lamp)

  • HPLC or GC system with a suitable detector (e.g., UV, MS)

  • Analytical standards of this compound and its potential degradation products

3. Sample Preparation:

  • Prepare the this compound formulation according to the desired composition.

  • Prepare a "dark control" formulation with the same composition.

  • Accurately weigh or pipette a known amount of the formulation into quartz vials.

  • For solution studies, dissolve the formulation in a suitable transparent solvent.

  • For solid-state studies, spread a thin film of the formulation on an inert surface.

4. Experimental Setup:

  • Place the sample vials in the photostability chamber.

  • Wrap the "dark control" vials completely in aluminum foil to protect them from light and place them alongside the test samples.

  • Expose the samples to a controlled light source according to ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m²).[4]

  • Monitor and control the temperature and humidity within the chamber.

5. Sampling and Analysis:

  • Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Prepare the samples for analysis by diluting them with a suitable solvent and filtering if necessary.

  • Analyze the samples using a validated HPLC or GC method to quantify the remaining this compound and identify any degradation products.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of this compound in the formulation.

  • Compare the degradation profile of the test sample with the dark control to isolate the effect of light.

Mandatory Visualization

Photodegradation_Pathway D_Phenothrin This compound Excited_State Excited State this compound* D_Phenothrin->Excited_State UV Light (hν) Oxidation_Products Oxidation Products (e.g., alcohol, ketone derivatives) Excited_State->Oxidation_Products Photooxidation (Isobutenyl group) Ester_Cleavage_Products Ester Cleavage Products (3-Phenoxybenzyl alcohol, Chrysanthemic acid derivatives) Excited_State->Ester_Cleavage_Products Ester Cleavage Further_Degradation Further Degradation (Mineralization to CO2) Oxidation_Products->Further_Degradation Ester_Cleavage_Products->Further_Degradation

Caption: Proposed photodegradation pathway of this compound.

This technical support center provides a comprehensive resource for researchers working to improve the photostability of this compound. By following the troubleshooting guides, consulting the FAQs, and utilizing the provided protocols and data, users can effectively address common challenges and advance their formulation development efforts.

References

Technical Support Center: D-Phenothrin Extraction from Fatty Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Phenothrin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the extraction of this compound from fatty tissues.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from fatty tissues challenging?

A1: The primary challenge lies in the co-extraction of large quantities of lipids. This compound is a lipophilic compound, meaning it readily dissolves in fats.[1] Consequently, solvents used to extract this compound also extract a significant amount of fat. This co-extraction can lead to several problems:

  • Low Recovery: this compound can become trapped within the lipid fraction, resulting in poor recovery rates.

  • Matrix Effects: Co-extracted lipids can interfere with the analytical instruments, causing signal suppression or enhancement and leading to inaccurate quantification.[2][3]

  • Instrument Contamination: High-fat extracts can contaminate the gas chromatography (GC) inlet, column, and detector, leading to poor performance and the need for frequent maintenance.[4][5]

Q2: My this compound recovery is consistently low. What are the potential causes and solutions?

A2: Low recovery of this compound from fatty matrices is a common issue. Several factors could be contributing to this problem. The following troubleshooting guide can help identify and address the root cause.

Troubleshooting Guide

Problem: Low Recovery of this compound

Below is a logical workflow to diagnose and resolve low recovery issues during the extraction of this compound from fatty tissues.

LowRecoveryTroubleshooting cluster_Start cluster_Extraction Extraction Efficiency cluster_Cleanup Cleanup Step cluster_Solutions Potential Solutions Start Low this compound Recovery (<70%) A Is the extraction solvent appropriate? Start->A Check Extraction B Is the homogenization/extraction time sufficient? A->B SolA1 Consider a more polar solvent mixture (e.g., Acetonitrile (B52724)/Ethyl Acetate) A->SolA1 No SolA2 Use Accelerated Solvent Extraction (ASE) A->SolA2 No C Is the sample-to-solvent ratio optimal? B->C SolB Increase homogenization/vortexing time B->SolB No D Is the cleanup technique adequate for high-fat samples? C->D If extraction is optimized, check cleanup SolC Optimize the sample-to-solvent ratio C->SolC No E Are the cleanup sorbents retaining the analyte? D->E SolD1 Implement Gel Permeation Chromatography (GPC) for lipid removal D->SolD1 No SolD2 Utilize Solid-Phase Extraction (SPE) with appropriate cartridges D->SolD2 No SolD3 Optimize the QuEChERS cleanup step (d-SPE) D->SolD3 No SolE Test different sorbent materials or reduce sorbent amount E->SolE Yes

Caption: Troubleshooting workflow for low this compound recovery.

Q3: How can I effectively remove lipids from my sample extract?

A3: Several techniques are effective for removing lipids. The choice of method often depends on the fat content of the sample and the desired level of cleanliness.

  • Gel Permeation Chromatography (GPC): This is a size-exclusion chromatography technique that separates molecules based on their size. Lipids, which are large molecules, elute before smaller molecules like this compound, allowing for their effective removal.[4][5][6][7] GPC is highly effective for samples with high-fat content.[7][8]

  • Solid-Phase Extraction (SPE): SPE cartridges containing specific sorbents can be used to retain lipids while allowing this compound to pass through. Common sorbents for lipid removal include C18 and Florisil.[9][10][11]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method involves an extraction step with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup. For fatty matrices, the d-SPE step often includes C18 sorbent to help remove lipids.[9][12][13][14][15][16] Freezing the acetonitrile extract at a low temperature (a process called "freezing-out") can also help precipitate lipids.

  • Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to extract analytes. It is particularly suitable for challenging matrices with high lipid content.[17]

Q4: I'm observing significant matrix effects in my GC-MS analysis. How can I mitigate this?

A4: Matrix effects, which manifest as signal suppression or enhancement, are a common problem when analyzing complex samples like fatty tissues.[2][3] Here are some strategies to minimize them:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to have a cleaner extract. Consider using a more rigorous cleanup method like GPC or optimizing your SPE or QuEChERS protocol.[8]

  • Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This helps to compensate for any signal alteration caused by the matrix.

  • Use an Internal Standard: An isotopically labeled internal standard of this compound is ideal. It will behave very similarly to the analyte during the entire process, effectively correcting for both recovery loss and matrix effects.

Experimental Protocols

Gel Permeation Chromatography (GPC) Cleanup

GPC separates molecules based on their size, making it highly effective for removing large lipid molecules from pesticide extracts.[4][5][6]

GPC_Workflow cluster_Workflow GPC Cleanup Workflow Start Fatty Tissue Extract (in organic solvent) Inject Inject extract onto GPC column Start->Inject Elute Elute with mobile phase (e.g., Cyclohexane (B81311)/Ethyl Acetate) Inject->Elute Separate Separation based on molecular size Elute->Separate Collect_Lipids Collect early eluting fraction (Lipids) Separate->Collect_Lipids Large molecules elute first Collect_Analyte Collect later eluting fraction (this compound) Separate->Collect_Analyte Small molecules elute later Analyze Concentrate and analyze analyte fraction by GC-MS Collect_Analyte->Analyze

Caption: General workflow for GPC cleanup of fatty extracts.

Methodology:

  • Sample Preparation: The fatty tissue is first homogenized and extracted with an organic solvent (e.g., acetonitrile or a mixture of hexane (B92381) and dichloromethane).

  • GPC System: A GPC system equipped with a column suitable for lipid removal (e.g., Bio-Beads SX-3) is used.[8] The mobile phase is typically a mixture of solvents like cyclohexane and ethyl acetate.

  • Injection and Elution: A specific volume of the extract is injected into the GPC system. The mobile phase carries the sample through the column.

  • Fraction Collection: Fractions are collected at different time intervals. The initial fractions will contain the high-molecular-weight lipids, while the later fractions will contain the smaller this compound molecules. The elution times for lipids and the analyte of interest should be predetermined using standards.

  • Analysis: The this compound-containing fraction is collected, concentrated, and then analyzed using a gas chromatograph coupled with a mass spectrometer (GC-MS).

QuEChERS Method for Fatty Tissues

The QuEChERS method is a popular and efficient technique for pesticide residue analysis.[14][16] For fatty matrices, modifications such as the addition of C18 sorbent and a freezing step are often necessary.

Methodology:

  • Sample Homogenization: Homogenize a representative sample of the fatty tissue.

  • Extraction:

    • Weigh a portion of the homogenized sample (e.g., 10-15 g) into a 50 mL centrifuge tube.

    • Add an appropriate amount of water (if the sample is low in moisture) and the extraction solvent (typically acetonitrile).

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and then centrifuge.

  • Freezing-Out (Optional but Recommended):

    • Transfer the acetonitrile supernatant to a separate tube.

    • Place the tube in a freezer at -20°C or lower for at least one hour to precipitate the lipids.

    • Centrifuge at a low temperature to pellet the frozen lipids.

    • Quickly decant the supernatant.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant to a 2 mL or 15 mL centrifuge tube containing d-SPE sorbents. For fatty samples, this typically includes primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove lipids. Anhydrous magnesium sulfate is also added to remove any remaining water.

    • Vortex for 30 seconds and then centrifuge.

  • Analysis: The final extract is ready for analysis by GC-MS.

Data Presentation

The following tables summarize typical performance data for pesticide extraction from fatty matrices using different cleanup methods.

Table 1: Comparison of Recovery Rates for Pyrethroids in Fatty Matrices

Cleanup MethodMatrixAnalyteAverage Recovery (%)Reference
GPCPork FatPyrethroids70-110[7]
GPCFish OilPyrethroids70-110[7]
QuEChERS (modified)Avocado (15% fat)Hexachlorobenzene27 ± 1[18]
QuEChERS (modified)EggVarious Pesticides>80 for 9 pesticides[9]
SPE (C18 and Alumina)Beef, Chicken, Egg, Fish, Milk17 Pyrethroids27-128[19]
MIP-SPEComposite Food (10% fat)Permethrin (B1679614)99.3-126[20]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Pyrethroids in Fatty Matrices

MethodMatrixAnalyteLOD (ng/g)LOQ (ng/g)Reference
GPC-GC/MSFish Oil, Pork FatPyrethroids0.1-2.0 (µg/kg)-[7]
SPE-GC-MS/MSFatty Foods17 Pyrethroids0.002-6.430.006-21.4[19]
QuEChERS-GC-ECDSunflower OilDicofol, Chlordane, Dieldrin1-11 (µg/kg)2-30 (µg/kg)[16]

References

Technical Support Center: Optimization of GC/MS Parameters for D-Phenothrin Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of GC/MS parameters for the separation of D-Phenothrin isomers.

Experimental Protocols

A detailed methodology for the analysis of this compound isomers in soil is outlined below, based on established and validated methods.[1]

1. Sample Preparation: Extraction

  • Weigh 20 g of the soil sample into a 250 mL polypropylene (B1209903) bottle.

  • If required, fortify the samples with standards.

  • Add 40 mL of methanol (B129727) (MeOH) to the soil.

  • Shake the mixture on an orbital shaker for 10 minutes.

  • Filter the extract through glass fiber paper into a Buchner funnel under a vacuum.

  • Transfer the filtered extract into a 500 mL separatory funnel.

  • Repeat the extraction process (steps 3-5) with an additional 40 mL of MeOH.

  • Combine the filtered extracts in the 500 mL separatory funnel.

  • Rinse the polypropylene bottle and Buchner funnel with 30 mL of MeOH and add the rinsing to the separatory funnel.

2. Sample Preparation: Florisil Cleanup

  • Prepare a glass column (17 mm diameter) packed with 15 g of activated Florisil. To activate the Florisil, heat it in an oven at 130°C overnight before use.[1]

  • Load 3 mL of the extract from the previous step onto the column.

  • Use three additional 3 mL washes of a hexane:ethyl acetate (B1210297) (20:1) mixture to rinse the flask that held the extract, sonicating the flask between each wash.

  • Load these washes onto the column.

  • Allow the extract and washes to percolate through the column and discard the eluate.

  • Add 45 mL of hexane:ethyl acetate (20:1) to the column and discard the first 5 mL of the eluate.

  • Collect the remaining 40 mL of eluate in a 125 mL flat-bottom flask.

  • Concentrate the eluate to 1-2 mL using a rotary evaporator at 30°C and sonicate the flask.

  • Transfer the concentrated extract into a 15 mL graduated glass centrifuge tube.

  • Rinse the flat-bottom flask with two 5 mL portions of hexane, sonicating in between, and transfer the rinses into the centrifuge tube.

  • Concentrate the extract to dryness under a stream of nitrogen at 30°C.

  • Reconstitute the residue with 1.0 mL of toluene (B28343) and sonicate.

  • Transfer the final extract into a total recovery vial for GC/MS analysis.

GC/MS Parameters for this compound Isomer Separation

The successful separation of this compound isomers is highly dependent on the gas chromatography and mass spectrometry conditions. Below is a summary of parameters from a validated method.

ParameterSpecification
Gas Chromatograph Thermo Trace 1310 GC or equivalent
Autosampler TriPlus RSH Autosampler or equivalent
Injection Volume 2 µL
Injection Mode Splitless
Carrier Gas Helium
Carrier Gas Flow Rate 1.5 mL/min (constant flow)
GC Column Optima 5-MS Accent (Macherey-Nagel): 30 m length, 0.25 mm inner diameter, 0.25 µm film thickness[2]
Oven Temperature Program Initial temperature of 95°C for 0.75 min, then ramp at 15°C/min to 250°C, and finally ramp at 10°C/min to 275°C, with a 7-minute hold.[2]
Mass Spectrometer TSQ 8000 triple-quadrupole mass spectrometer or equivalent
Ionization Mode Electron Impact (EI)
Source Temperature 275°C
Ions Monitored (SIM Mode) m/z 183, 123, 184[2]
MS/MS Transitions 183 m/z -> 168 m/z, 183 m/z -> 165 m/z, 183 m/z -> 153 m/z (Collision Energy: 10)[2]

Troubleshooting Guide

This section addresses common issues encountered during the GC/MS analysis of this compound isomers.

Q1: Why am I seeing poor separation between the cis- and trans-isomers of this compound?

A1: Poor resolution between isomers can be caused by several factors:

  • Inappropriate GC Column: The choice of the stationary phase is critical for separating isomers. A mid-polarity column is often required. For instance, a 2% QF-1 column has been shown to be effective for separating cis- and trans-isomers.[3]

  • Suboptimal Oven Temperature Program: The temperature ramp rate can significantly impact separation. If the ramp is too fast, isomers may not have enough time to resolve on the column. Try a slower ramp rate, especially during the elution window of the isomers.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects chromatographic efficiency. Ensure the flow rate is optimized for your column dimensions and carrier gas type.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of resolution. Consider trimming the first few centimeters of the column or replacing it if performance does not improve.

Q2: My this compound peaks are tailing. What could be the cause and how can I fix it?

A2: Peak tailing is a common issue in GC analysis and can be attributed to:

  • Active Sites in the System: Active sites in the injector liner, column, or detector can interact with the analytes, causing tailing. Ensure you are using a deactivated liner and a high-quality, inert GC column. If tailing persists, you may need to trim the front end of the column to remove active sites that have developed over time.

  • Column Contamination: Non-volatile matrix components can accumulate on the column, leading to peak tailing. Proper sample cleanup is crucial to minimize this. If contamination is suspected, bake out the column at a high temperature (within its specified limits).

  • Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can create dead volume, resulting in peak tailing. Ensure the column is cut cleanly and installed according to the manufacturer's instructions.

Q3: I am observing isomerization of my this compound standards during analysis. How can I prevent this?

A3: Isomerization of pyrethroids can occur in the heated GC injector.[2] To mitigate this:

  • Optimize Injector Temperature: A lower injector temperature can sometimes reduce thermal degradation and isomerization. However, the temperature must be high enough to ensure complete volatilization of the analytes. Experiment with different injector temperatures to find the optimal balance.

  • Use an Isomer-Stabilizing Agent: The addition of a small amount of an acid, such as acetic acid (0.1%), to the sample solvent (e.g., hexane) has been shown to prevent pyrethroid isomerization and improve peak intensity.[2]

Q4: I am experiencing inconsistent retention times for my this compound isomers. What should I check?

A4: Shifting retention times are often indicative of a leak in the system or fluctuations in flow or temperature.

  • Check for Leaks: Perform a leak check of the entire system, including the septum, ferrules, and gas lines.

  • Verify Gas Flow: Ensure that the carrier gas flow rate is stable and consistent. A faulty electronic pressure control (EPC) module can cause fluctuations.

  • Oven Temperature Stability: Verify that the GC oven is maintaining a stable and accurate temperature throughout the analytical run.

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for separating this compound isomers?

A1: The choice of column is critical. While standard 5% phenyl-methyl silicone columns (like an HP-5) can separate the diastereomers, a more polar phase may be necessary for better resolution of all stereoisomers.[4] For cis- and trans-isomer separation, a 2% QF-1 column has been successfully used.[3] Chiral stationary phases would be required for the separation of enantiomers.

Q2: Can I use a detector other than a mass spectrometer for this compound analysis?

A2: While a mass spectrometer provides the highest level of confirmation and is often required for regulatory methods, other detectors can be used for screening purposes. An Electron Capture Detector (ECD) is highly sensitive to the halogenated nature of some pyrethroids, and a Flame Ionization Detector (FID) can also be used, though it is less specific.[4][5]

Q3: What are the expected major ions in the mass spectrum of this compound?

A3: In Electron Impact (EI) ionization, the key fragment ion for this compound is typically m/z 183, which corresponds to the 3-phenoxybenzyl moiety. Other significant ions include m/z 123.[2][6]

Q4: How should I store my this compound standards and prepared samples?

A4: It is recommended to store standard solutions and prepared sample extracts refrigerated in amber glass vials when not in use to prevent degradation.[1]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for the GC/MS analysis of this compound isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC/MS Analysis cluster_data_analysis Data Analysis sample Soil Sample extraction Methanol Extraction sample->extraction cleanup Florisil Cleanup extraction->cleanup concentration Evaporation & Reconstitution in Toluene cleanup->concentration injection GC Injection (Splitless) concentration->injection Final Extract separation Chromatographic Separation (Capillary Column) injection->separation detection Mass Spectrometric Detection (EI, SIM/MS/MS) separation->detection peak_integration Peak Integration & Identification detection->peak_integration Chromatogram & Mass Spectra quantification Quantification of Isomers peak_integration->quantification reporting Reporting of Results quantification->reporting

References

Technical Support Center: Investigating Insect Resistance to D-Phenothrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying insect resistance to the pyrethroid insecticide, D-Phenothrin.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of insect resistance to this compound?

A1: Insects have evolved several mechanisms to resist the toxic effects of this compound and other pyrethroids. The three primary mechanisms are:

  • Metabolic Resistance: This is the most common mechanism and involves the detoxification of the insecticide by enzymes before it can reach its target site.[1][2] The major enzyme families involved are Cytochrome P450 monooxygenases (P450s), carboxylesterases (ESTs), and glutathione (B108866) S-transferases (GSTs).[2][3] These enzymes break down this compound into less toxic, more water-soluble compounds that can be easily excreted.

  • Target-Site Insensitivity: This mechanism involves genetic mutations in the target site of the insecticide, the voltage-gated sodium channel (VGSC) in the insect's nervous system.[4][5] These mutations, often referred to as knockdown resistance (kdr) mutations, reduce the binding affinity of this compound to the sodium channel, thereby diminishing its neurotoxic effect.[4][5]

  • Cuticular Resistance: This involves modifications to the insect's cuticle, the outer protective layer, which reduce the penetration of the insecticide into the insect's body.[1] This can occur through an increase in cuticle thickness or changes in its composition, slowing the absorption of this compound and allowing more time for metabolic detoxification.[1]

Q2: My bioassay results show low mortality in the insect population after this compound exposure. How can I determine the underlying resistance mechanism?

A2: To elucidate the resistance mechanism, a stepwise approach is recommended:

  • Perform Synergist Bioassays: Use synergists that inhibit specific metabolic enzyme families. Piperonyl butoxide (PBO) inhibits P450s, S,S,S-tributyl phosphorotrithioate (DEF) inhibits esterases, and diethyl maleate (B1232345) (DEM) inhibits GSTs.[6] If pre-exposure to a synergist increases the mortality caused by this compound, it suggests the involvement of the corresponding enzyme family in resistance.

  • Conduct Biochemical Assays: Measure the activity levels of P450s, esterases, and GSTs in the resistant population and compare them to a susceptible population. Significantly higher enzyme activity in the resistant strain points towards metabolic resistance.

  • Sequence the Voltage-Gated Sodium Channel Gene: Amplify and sequence the gene encoding the VGSC to identify known kdr mutations. The presence of these mutations confirms target-site insensitivity.

Q3: I am not observing a significant increase in mortality after using PBO as a synergist. Does this rule out metabolic resistance?

A3: Not necessarily. While PBO is a potent inhibitor of many P450 enzymes, it may not inhibit all P450s involved in this compound metabolism. Some resistant insect populations may have P450s that are insensitive to PBO. Additionally, other enzyme families like esterases or GSTs could be contributing to metabolic resistance. Therefore, it is crucial to also test with other synergists like DEF and DEM and conduct biochemical assays to get a comprehensive picture.

Q4: Can multiple resistance mechanisms coexist in the same insect population?

A4: Yes, it is common for insect populations to exhibit multiple resistance mechanisms simultaneously. For instance, an insect might have both elevated levels of detoxification enzymes (metabolic resistance) and kdr mutations (target-site insensitivity). The presence of multiple mechanisms can lead to very high levels of resistance that are difficult to manage.

Troubleshooting Guides

Problem 1: Inconsistent results in CDC Bottle Bioassays.
Possible Cause Troubleshooting Step
Improper bottle coating Ensure a uniform coating of the this compound solution on the inner surface of the bottle by rolling and rotating it until the acetone (B3395972) has completely evaporated.[7]
Incorrect insecticide concentration Prepare fresh serial dilutions of this compound for each experiment. Verify the stock solution concentration.
Variation in mosquito age or condition Use adult female mosquitoes of a consistent age (e.g., 3-5 days old) that have not been blood-fed.[1]
Environmental fluctuations Conduct bioassays under controlled conditions of temperature (27±2°C) and relative humidity (75±10%).[1]
Problem 2: Low enzyme activity detected in biochemical assays from a suspected resistant population.
Possible Cause Troubleshooting Step
Sample degradation Prepare fresh insect homogenates for each assay and keep them on ice. If storing, use appropriate cryoprotectants and store at -80°C.
Incorrect assay conditions Optimize the assay parameters, including substrate concentration, pH, and incubation time, for the specific insect species being studied.[8]
Presence of endogenous inhibitors Consider alternative homogenization methods, such as homogenizing in a 96-well microplate instead of an Eppendorf tube, which may reduce the release of inhibitory compounds.[9][10]
Non-optimal substrate The model substrate used (e.g., p-nitroanisole for P450s, α-naphthyl acetate (B1210297) for esterases) may not be ideal for the specific enzymes in your insect population. Try alternative substrates if possible.
Problem 3: Failure to amplify the voltage-gated sodium channel gene for kdr sequencing.
Possible Cause Troubleshooting Step
Poor DNA quality Use a standardized DNA extraction protocol and assess DNA quality and quantity using spectrophotometry or gel electrophoresis.
Primer-template mismatch The primers used may not be a perfect match for the target sequence in your insect species. Design new primers based on conserved regions of the VGSC gene from related species or use degenerate primers.
PCR inhibition Dilute the DNA template to reduce the concentration of potential PCR inhibitors.

Quantitative Data Summary

Table 1: this compound Resistance Ratios in Various Insect Species

Insect SpeciesStrainResistance Ratio (RR)Reference
Culex quinquefasciatusField-collected5.5[11]
Ochlerotatus taeniorhynchusField-collected3.8[11]
Aedes aegyptiLYPR (permethrin-resistant)>100 (to permethrin)[12]

Note: Data specific to this compound resistance ratios is limited. The table includes data for this compound where available and for the closely related pyrethroid permethrin (B1679614) to provide context.

Table 2: Enzyme Activity Levels in this compound/Pyrethroid Resistant and Susceptible Insects

EnzymeInsect SpeciesStrainActivity Level (Resistant vs. Susceptible)Reference
Cytochrome P450s Anopheles funestusPyrethroid-resistantSignificantly elevated[13]
Esterases Culex quinquefasciatusPyrethroid-resistantElevated[14]
Glutathione S-Transferases Aedes aegyptiPermethrin-resistantElevated[12]

Experimental Protocols

CDC Bottle Bioassay for this compound Susceptibility

Objective: To determine the susceptibility of an insect population to this compound.

Materials:

  • Glass bottles (250 ml)

  • Technical grade this compound

  • Acetone

  • Pipettes

  • Aspirator

  • Adult insects (3-5 days old, non-blood-fed)

  • Timer

Procedure:

  • Prepare a stock solution of this compound in acetone. From this, prepare a series of dilutions to determine the diagnostic concentration and time. A diagnostic dose for synergized this compound (1:1 with piperonyl butoxide) has been reported for some mosquito species.[15]

  • Coat the inside of the glass bottles with 1 ml of the this compound solution (or acetone for control bottles).

  • Roll and rotate the bottles until the acetone has completely evaporated, leaving a thin film of the insecticide.[7]

  • Introduce 20-25 adult insects into each bottle using an aspirator.

  • Record the number of knocked-down insects at regular intervals (e.g., every 15 minutes) for up to 2 hours.

  • Mortality is determined at a pre-determined diagnostic time or at 24 hours post-exposure.

Synergist Bioassay with Piperonyl Butoxide (PBO)

Objective: To investigate the role of cytochrome P450s in this compound resistance.

Procedure:

  • Prepare two sets of bottles: one coated with this compound and another with both PBO and this compound.[7]

  • Alternatively, pre-expose the insects to PBO-treated filter paper in a holding tube for 1 hour before introducing them into the this compound-coated bottles.[6][13]

  • Conduct the bioassay as described above.

  • A significant increase in mortality in the PBO + this compound group compared to the this compound only group indicates the involvement of P450s in resistance.

Biochemical Assay for Cytochrome P450 Activity

Objective: To quantify the activity of cytochrome P450s in insect homogenates.

Materials:

  • Insect homogenate

  • Phosphate (B84403) buffer

  • NADPH

  • p-Nitroanisole (substrate)

  • Spectrophotometer or microplate reader

Procedure (General):

  • Homogenize individual or pooled insects in ice-cold phosphate buffer.

  • Centrifuge the homogenate to obtain the supernatant containing the enzymes.

  • In a microplate well, mix the supernatant with the substrate (e.g., p-nitroanisole) and NADPH.

  • Incubate at a controlled temperature.

  • Measure the rate of product formation (p-nitrophenol) by reading the absorbance at a specific wavelength (e.g., 405 nm) over time.

  • Calculate the enzyme activity and normalize it to the protein concentration of the homogenate.

Note: Specific protocols can vary. For a detailed protocol for aphids, which can be adapted, see Cao et al., 2018.[10]

Molecular Detection of kdr Mutations

Objective: To identify the presence of mutations in the voltage-gated sodium channel gene associated with resistance.

Procedure:

  • DNA Extraction: Extract genomic DNA from individual insects.

  • PCR Amplification: Amplify a specific region of the VGSC gene known to harbor kdr mutations using designed primers.

  • Genotyping:

    • Allele-Specific PCR (AS-PCR): Use primers that are specific to either the wild-type or the mutant allele.[16][17]

    • TaqMan qPCR: Employ fluorescently labeled probes that differentiate between the wild-type and mutant alleles in a real-time PCR assay.[16][18]

    • High-Resolution Melt (HRM) Analysis: Differentiate between PCR products based on their melting temperature, which is affected by sequence variations.[16][18]

    • DNA Sequencing: Directly sequence the PCR product to identify any mutations present.[17]

Visualizations

ResistanceMechanisms cluster_metabolic Metabolic Resistance cluster_target Target-Site Insensitivity cluster_cuticular Cuticular Resistance P450 Cytochrome P450s Detoxification Detoxification P450->Detoxification EST Esterases EST->Detoxification GST GSTs GST->Detoxification VGSC Voltage-Gated Sodium Channel (VGSC) kdr kdr Mutations VGSC->kdr leads to ReducedBinding Reduced Binding kdr->ReducedBinding Thickening Cuticle Thickening ReducedPenetration Reduced Penetration Thickening->ReducedPenetration Composition Altered Composition Composition->ReducedPenetration DPhenothrin This compound Insect Insect DPhenothrin->Insect Insect->VGSC Insect->Thickening Insect->Composition Insect->Detoxification metabolizes Resistance Resistance Detoxification->Resistance ReducedBinding->Resistance ReducedPenetration->Resistance

Caption: Overview of this compound resistance mechanisms.

ExperimentalWorkflow cluster_results Inferred Mechanism start Suspected Resistance (Low Mortality in Bioassay) synergist Synergist Bioassays (PBO, DEF, DEM) start->synergist molecular Molecular Assays (kdr gene sequencing) start->molecular biochemical Biochemical Assays (P450, EST, GST activity) synergist->biochemical Positive result metabolic_res Metabolic Resistance biochemical->metabolic_res multi_res Multiple Resistance biochemical->multi_res target_res Target-Site Insensitivity molecular->target_res molecular->multi_res

Caption: Workflow for investigating resistance mechanisms.

References

minimizing D-Phenothrin degradation during environmental sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of environmental samples to minimize the degradation of D-Phenothrin.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound in environmental samples, leading to inaccurate or inconsistent results.

Problem Potential Cause Recommended Solution
Low or no detection of this compound in recently collected samples. Photodegradation: Exposure of samples to sunlight or UV light can rapidly degrade this compound.[1][2][3]Collect and store samples in amber glass containers to protect them from light. If amber containers are unavailable, wrap transparent containers in aluminum foil.
High pH (Alkaline Hydrolysis): this compound is susceptible to hydrolysis in alkaline conditions (pH > 7).[4][5][6]Measure the pH of water samples upon collection. If the pH is alkaline, adjust it to a neutral or slightly acidic range (pH 4-7) using an appropriate buffer, unless this interferes with other analyses.[5]
Inconsistent results between replicate samples. Non-homogenous Sample Matrix: this compound binds tightly to soil and sediment particles.[1] Inconsistent results can occur if the analyte is not evenly distributed.Thoroughly homogenize soil and sediment samples before taking subsamples for analysis.
Variable Storage Temperatures: Fluctuations in temperature can affect the rate of degradation. Higher temperatures generally increase the rate of chemical and microbial degradation.[7]Store all samples at a consistent, cold temperature. Refrigeration at <6°C is recommended for water samples.[8] For long-term storage of soil and sediment samples, freezing at -20°C is advisable.[9]
Analyte loss in stored grain samples. Improper Storage Conditions: While this compound is relatively stable on stored grains, degradation can occur over long periods, especially at higher temperatures.[2]Store grain samples in the dark at a controlled, cool temperature (e.g., 15°C) to ensure stability for up to 12 months.[2]
Poor recovery during sample extraction. Adsorption to Container Surfaces: this compound is lipophilic and can adsorb to plastic container walls, leading to lower recovery.[10]Use glass containers for sample collection and storage. When transferring the sample, rinse the original container with the extraction solvent to recover any adsorbed analyte.[9]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for water samples containing this compound?

A1: Water samples should be collected in amber glass bottles and immediately chilled to below 6°C.[8][9] It is crucial to store them in the dark to prevent photodegradation.[1][10] For pyrethroids in general, analysis within 48 hours of collection is recommended.[9]

Q2: How should I store soil and sediment samples to prevent this compound degradation?

A2: Soil and sediment samples should be collected in glass jars, transported on ice, and stored frozen at -20°C if not analyzed immediately.[9] This minimizes both microbial and chemical degradation. Before analysis, thaw the sample and homogenize it thoroughly.

Q3: What impact does pH have on this compound stability in aqueous samples?

A3: this compound is stable in neutral or weakly acidic media but is susceptible to hydrolysis under alkaline conditions (high pH).[4] The rate of this degradation, known as alkaline hydrolysis, increases as the pH rises above 7.[5][6] Therefore, buffering aqueous samples to a pH between 4 and 7 is advisable if alkaline conditions are expected.

Q4: Is this compound susceptible to degradation by microorganisms?

A4: Yes, microbial degradation can be a significant pathway for this compound breakdown in soil and water.[11][12] The rate of degradation is influenced by the microbial population, soil type, and environmental conditions such as temperature and moisture.[12][13] Storing samples at low temperatures (<6°C for water, -20°C for soil) effectively inhibits microbial activity.[8][9]

Q5: Can I use plastic containers for collecting or storing samples for this compound analysis?

A5: It is strongly recommended to use glass containers. This compound, being a lipophilic compound, has a tendency to adsorb to plastic surfaces, which can lead to significant analyte loss and underestimation of its concentration in the sample.[10]

Quantitative Data Summary

The stability of this compound is often expressed in terms of its half-life (DT₅₀), which is the time it takes for 50% of the initial concentration to degrade.

Table 1: Half-life of this compound in Different Environmental Matrices

MatrixConditionHalf-life (DT₅₀)Reference
SoilUpland Conditions1-2 days[1][3]
SoilFlooded (Anaerobic) Conditions2 weeks to 2 months[1][2]
WaterAqueous Photolysis (Sunlight)6.5 days[1]
WaterAnaerobic Aquatic173 days[1]
Plant SurfacesGreenhouse Conditions< 1 day[2][3]
Stored WheatDark, 30°C>12 months (slow degradation)[2]

Table 2: Hydrolysis Half-life of d-trans-Phenothrin in Water at Different pH Levels

pHHalf-life (DT₅₀)Reference
5301 days[4]
7495-578 days[4]
991-120 days[4]

Experimental Protocols

Protocol 1: Water Sample Collection and Preservation
  • Container Selection: Use pre-cleaned 1-liter amber glass bottles with PTFE-lined caps.

  • Sample Collection: Rinse the bottle with the source water three times before collecting the final sample. Fill the bottle to the top to minimize headspace.

  • Preservation:

    • Immediately place the samples in a cooler with wet ice to chill to <6°C.[8]

    • Check the pH of the source water. If the pH is > 8, consider adjusting a separate aliquot to a neutral pH range (6-7) with a suitable buffer for stability confirmation, noting that this may not be appropriate for all analytical methods.

  • Storage and Transport: Transport the samples to the laboratory on ice and store them in a refrigerator at 4°C, protected from light.

  • Holding Time: Extract the samples as soon as possible, ideally within 48 hours of collection.[9]

Protocol 2: Soil and Sediment Sample Collection and Preservation
  • Container Selection: Use wide-mouthed amber glass jars with PTFE-lined lids.

  • Sample Collection: Using a clean stainless steel trowel or corer, collect a representative sample from the desired depth.

  • Storage and Transport: Place the sample jars in a cooler with ice to chill. Transport to the laboratory as quickly as possible.

  • Long-term Storage: If analysis is not performed immediately, freeze the samples at -20°C.[9]

  • Sample Preparation for Analysis:

    • Thaw the frozen sample completely in a controlled environment.

    • Thoroughly mix the sample to ensure homogeneity before weighing a subsample for extraction.

    • Determine the moisture content on a separate subsample to report results on a dry weight basis.

Protocol 3: Sample Extraction and Analysis (General Overview)

This is a generalized workflow; specific methods (e.g., EPA 50600160 for soil) should be followed for detailed procedures.[14]

  • Extraction:

    • Soil/Sediment: Samples are typically extracted using a solvent mixture like methanol (B129727) or dichloromethane:methanol.[9][14]

    • Water: Liquid-liquid extraction with a solvent such as hexane (B92381) or solid-phase extraction (SPE) are common techniques.[9][15]

  • Cleanup: The raw extract may contain interfering substances from the sample matrix. Cleanup steps, such as passing the extract through a Florisil or alumina (B75360) SPE cartridge, are often necessary to remove these interferences.[9][14]

  • Concentration: The cleaned extract is concentrated to a small, precise volume using a rotary evaporator or a gentle stream of nitrogen.[9][14]

  • Analysis: The final extract is analyzed using Gas Chromatography with Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for identification and quantification of this compound.[14][15][16]

Visualizations

degradation_pathway d_phenothrin This compound photodegradation Photodegradation (UV Light / Sunlight) d_phenothrin->photodegradation Major Pathway hydrolysis Hydrolysis (Alkaline pH) d_phenothrin->hydrolysis microbial Microbial Degradation d_phenothrin->microbial photo_products Photoisomers & Oxidation Products photodegradation->photo_products hydrolysis_products 3-Phenoxybenzyl Alcohol & Chrysanthemic Acid hydrolysis->hydrolysis_products microbial_metabolites Metabolites (e.g., 3-Phenoxybenzaldehyde) microbial->microbial_metabolites

Caption: Major degradation pathways for this compound in the environment.

experimental_workflow start Start: Sample Collection container Use Amber Glass Containers start->container preserve Preservation container->preserve water_preserve Chill to <6°C (Wet Ice) preserve->water_preserve Water Sample soil_preserve Chill on Ice for Transport Freeze at -20°C for Storage preserve->soil_preserve Soil/Sediment Sample storage Store in Dark water_preserve->storage soil_preserve->storage extraction Sample Extraction (Solvent) storage->extraction cleanup Extract Cleanup (e.g., SPE) extraction->cleanup analysis Analysis (GC-MS or LC-MS/MS) cleanup->analysis end End: Data Reporting analysis->end

Caption: Recommended workflow for environmental sample handling and analysis.

References

refining analytical methods for detecting D-Phenothrin metabolites in urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical determination of D-Phenothrin metabolites in urine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the major urinary metabolites of this compound?

A1: this compound is primarily metabolized in mammals through hydrolysis of the ester bond and oxidation. The major urinary metabolites are cleaved esters, with 3-phenoxybenzoic acid (3-PBA) being a common metabolite for many pyrethroid insecticides.[1][2][3] Specifically for this compound, following oral administration in rats, the primary urinary metabolite identified is 4'-hydroxy-3-phenoxybenzoic acid sulfate.[1] Other metabolites that may be detected include 3-phenoxybenzyl alcohol and 3-phenoxybenzoic acid.[1]

Q2: What are the common analytical techniques for detecting this compound metabolites in urine?

A2: The most common and robust analytical methods for the quantification of this compound and other pyrethroid metabolites in urine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6] These techniques offer high sensitivity and selectivity, which are crucial for detecting the low concentrations of metabolites typically found in urine samples.[4][7] High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection has also been used.[4]

Q3: Why is a hydrolysis step necessary in the sample preparation for urine analysis?

A3: Many of the this compound metabolites are excreted in the urine as conjugates, primarily glucuronides and sulfates, to increase their water solubility for elimination.[3][8] These conjugated forms are not readily detectable by standard chromatographic methods. An acid or enzymatic hydrolysis step (using β-glucuronidase/sulfatase) is essential to cleave these conjugates and release the free metabolites for extraction and subsequent analysis.[2][8][9]

Q4: How long after exposure can this compound metabolites be detected in urine?

A4: this compound is rapidly metabolized and excreted.[1][10][11] In animal studies, over 95% of the administered dose was metabolized and excreted within 24 to 48 hours.[1][10] Therefore, the detection of its metabolites in urine is indicative of a relatively recent exposure, typically within the last few days.[1]

Troubleshooting Guide

Issue 1: Low or No Recovery of Metabolites

Possible Cause Troubleshooting Step
Incomplete Hydrolysis Optimize the hydrolysis conditions. If using acid hydrolysis, ensure the acid concentration, temperature, and incubation time are adequate.[8] For enzymatic hydrolysis, verify the activity of the β-glucuronidase/sulfatase enzyme and optimize the pH and temperature of the incubation.[2]
Inefficient Extraction Evaluate the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. For SPE, ensure the correct sorbent type (e.g., C18) is used and that the conditioning, loading, washing, and elution steps are optimized.[2][5] For LLE, experiment with different organic solvents and pH adjustments to improve partitioning of the analytes into the organic phase.
Metabolite Degradation Urine samples should be stored at -20°C until analysis to prevent degradation of metabolites.[12] Avoid repeated freeze-thaw cycles.
Improper pH Adjustment The pH of the urine sample is critical for both hydrolysis and extraction efficiency. Ensure the pH is adjusted correctly for each step of the protocol.

Issue 2: High Background Noise or Interfering Peaks in Chromatogram

Possible Cause Troubleshooting Step
Matrix Effects Urine is a complex matrix that can cause ion suppression or enhancement in LC-MS/MS.[13] Implement a more rigorous cleanup step, such as using a different SPE sorbent or adding a post-extraction cleanup step. The use of matrix-matched calibration standards is highly recommended.[14]
Contamination from Labware Ensure all glassware and plasticware are thoroughly cleaned and rinsed with high-purity solvents to avoid contamination from external sources like plasticizers.[15]
Incomplete Derivatization (for GC-MS) If using a derivatization step for GC-MS analysis, ensure the reaction goes to completion. Optimize the derivatizing agent concentration, reaction time, and temperature. Remove excess derivatizing agent before injection as it can contaminate the GC system.
Carryover from Previous Injections Implement a robust wash cycle for the autosampler and injection port between samples to prevent carryover. Injecting a solvent blank after a high-concentration sample can help identify and quantify carryover.

Issue 3: Poor Peak Shape in Chromatography

Possible Cause Troubleshooting Step
Incompatible Injection Solvent The solvent used to dissolve the final extract for injection should be compatible with the initial mobile phase (for LC) or the GC liner conditions. A solvent mismatch can lead to peak distortion.
Column Degradation The analytical column can degrade over time, especially with complex matrices like urine. Replace the guard column or the analytical column if performance deteriorates.
Active Sites in GC System For GC-MS, acidic metabolites can interact with active sites in the injector or column, leading to peak tailing. Using a derivatization agent can block these active sites and improve peak shape. Regular maintenance of the GC inlet, including replacing the liner and septum, is crucial.

Experimental Protocols

General Urine Sample Preparation Workflow

This protocol outlines the key steps for preparing urine samples for LC-MS/MS or GC-MS analysis of this compound metabolites.

  • Sample Collection and Storage : Collect urine samples in polypropylene (B1209903) tubes and store them at -20°C until analysis.[12]

  • Hydrolysis (Deconjugation) :

    • Thaw the urine sample.

    • To a known volume of urine (e.g., 2 mL), add an internal standard.[2]

    • For enzymatic hydrolysis, add β-glucuronidase/sulfatase and an appropriate buffer, then incubate (e.g., at 37°C for several hours).[2]

    • For acid hydrolysis, add a strong acid (e.g., HCl) and heat the sample (e.g., at 90-100°C for 45-60 minutes).[6][8]

  • Extraction :

    • Solid-Phase Extraction (SPE) :

      • Condition an SPE cartridge (e.g., Oasis HLB or C18) with methanol (B129727) and then water.[2]

      • Load the hydrolyzed urine sample onto the cartridge.

      • Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in 0.1% acetic acid) to remove interferences.[2]

      • Elute the metabolites with a stronger organic solvent (e.g., methanol or acetonitrile).[2]

    • Liquid-Liquid Extraction (LLE) :

      • Adjust the pH of the hydrolyzed sample.

      • Add an immiscible organic solvent (e.g., hexane, ethyl acetate) and vortex thoroughly.

      • Centrifuge to separate the layers and collect the organic phase.

      • Repeat the extraction for better recovery.

  • Concentration and Reconstitution :

    • Evaporate the collected eluate or organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS/MS, or a derivatization solvent for GC-MS).

  • Derivatization (for GC-MS) :

    • To the reconstituted extract, add a derivatizing agent (e.g., MTBSTFA, TMSI) to convert the polar metabolites into more volatile and thermally stable derivatives.[6][12]

    • Incubate at an elevated temperature to complete the reaction.

  • Analysis :

    • Inject the prepared sample into the GC-MS or LC-MS/MS system for analysis.

Analytical Method Parameters

The following tables summarize typical parameters for GC-MS and LC-MS/MS analysis of pyrethroid metabolites.

Table 1: Typical GC-MS Parameters

ParameterSetting
Column DB-5ms or similar non-polar column
Injection Mode Splitless
Inlet Temperature 250 - 280 °C
Oven Program Start at a low temperature (e.g., 70-95°C), ramp to a high temperature (e.g., 280-300°C)
Carrier Gas Helium
Ionization Mode Electron Impact (EI) or Negative Chemical Ionization (NCI)[12]
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Table 2: Typical LC-MS/MS Parameters

ParameterSetting
Column C18 reversed-phase column (e.g., Agilent Poroshell, Kinetex)[13][16]
Mobile Phase A Water with an additive (e.g., 0.1% formic acid, ammonium (B1175870) acetate)[17]
Mobile Phase B Acetonitrile or Methanol
Gradient Gradient elution from a low to high percentage of organic phase
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), typically in negative mode[13]
Acquisition Mode Multiple Reaction Monitoring (MRM)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample hydrolysis Hydrolysis (Enzymatic or Acidic) urine->hydrolysis Add Internal Standard extraction Extraction (SPE or LLE) hydrolysis->extraction concentrate Concentration & Reconstitution extraction->concentrate derivatization Derivatization (for GC-MS) concentrate->derivatization concentrate->derivatization lcms LC-MS/MS Analysis concentrate->lcms Direct Injection gcms GC-MS Analysis derivatization->gcms Injection

Caption: General workflow for the analysis of this compound metabolites in urine.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Analytical Issue (e.g., Low Recovery) cause1 Incomplete Hydrolysis start->cause1 cause2 Inefficient Extraction start->cause2 cause3 Matrix Effects start->cause3 cause4 Analyte Degradation start->cause4 sol1 Optimize Hydrolysis (Time, Temp, Enzyme/Acid) cause1->sol1 sol2 Optimize Extraction (Solvent, pH, Sorbent) cause2->sol2 sol3 Improve Cleanup Use Matrix-Matched Standards cause3->sol3 sol4 Proper Sample Storage (-20°C, Avoid Thaw Cycles) cause4->sol4

Caption: Troubleshooting logic for common issues in metabolite analysis.

References

Technical Support Center: d-Phenothrin Analysis in Complex Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of d-phenothrin in complex environmental matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary challenges in analyzing this compound in environmental samples like soil, water, and sediment?

The analysis of this compound in complex environmental matrices is challenging due to several factors:

  • Low Concentrations: this compound is often present at trace levels (ng/L or µg/kg), requiring highly sensitive analytical methods.[1][2]

  • Matrix Effects: Co-extracted substances from soil, sediment, or water can interfere with the analysis, leading to signal enhancement or suppression in the chromatogram.[3][4][5] This can result in inaccurate quantification.

  • Analyte Stability: this compound is susceptible to degradation under certain conditions. It is unstable in alkaline media and can be degraded by UV light.[6][7][8][9] This necessitates careful sample handling and storage.

  • Complex Sample Cleanup: Environmental samples contain a multitude of organic and inorganic compounds that need to be removed before instrumental analysis to prevent damage to the analytical equipment and to reduce matrix effects.[10][11]

  • Isomer Separation: this compound consists of cis- and trans-isomers, which may need to be separated and quantified individually for certain applications.[12][13]

Q2: I am experiencing low recovery of this compound from my soil/sediment samples. What are the possible causes and solutions?

Low recovery is a common issue. Here’s a troubleshooting guide:

Potential Cause Troubleshooting Steps
Inefficient Extraction - Solvent Choice: Ensure the extraction solvent is appropriate for this compound's polarity. Methanol (B129727) is commonly used for soil extraction.[12][13] For broader pyrethroid extraction from sediment, a mixture of dichloromethane (B109758) and methanol can be effective.[1] - Extraction Technique: Techniques like microwave-assisted extraction (MAE) can improve efficiency for sediment samples.[1] For soil, mechanical shaking with the solvent is a common practice.[13] - Sample Homogenization: Ensure the sample is thoroughly homogenized before extraction to allow for complete solvent contact.
Analyte Degradation - pH of the Matrix: this compound is unstable in alkaline conditions.[6] If the sample matrix is alkaline, consider adjusting the pH to neutral or slightly acidic conditions during extraction, if compatible with the overall method. - Light Exposure: Protect samples from direct sunlight and UV radiation during collection, storage, and preparation, as this compound is light-sensitive.[6][7][8][9] Use amber glassware for sample collection and storage.[14]
Loss During Cleanup - Solid-Phase Extraction (SPE) Issues: Ensure the SPE cartridge is properly conditioned before loading the sample.[14] The choice of washing and elution solvents is critical to retain this compound while removing interferences. A less polar washing solvent or a more polar elution solvent might be needed. - Florisil Cleanup: For soil extracts, cleanup using activated Florisil is a common step.[12][13] The activity of the Florisil is crucial and should be consistent.
Loss During Evaporation - Temperature: When concentrating the sample extract, avoid high temperatures that could lead to the degradation of this compound. Evaporation under a gentle stream of nitrogen at around 30-40°C is recommended.[13][14]

Q3: My GC-MS analysis is showing significant signal enhancement/suppression. How can I mitigate these matrix effects?

Matrix effects can significantly impact the accuracy of your results. Here are some strategies to address this issue:

Strategy Description
Matrix-Matched Calibration Prepare calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure.[3] This helps to compensate for the signal enhancement or suppression caused by co-eluting matrix components.
Use of Internal Standards The use of a stable isotope-labeled internal standard that has similar chemical properties and chromatographic behavior to this compound can help to correct for variations in instrument response and matrix effects.[15]
Enhanced Sample Cleanup Improve the cleanup procedure to remove more of the interfering matrix components. This could involve using a different type of SPE cartridge or adding a secondary cleanup step, such as gel permeation chromatography (GPC) for highly complex matrices like sediment.[1]
Instrumental Approaches - GC Inlet Maintenance: Regular cleaning and replacement of the GC liner can minimize the accumulation of non-volatile matrix components that can cause signal enhancement.[16] - Column Backflushing: This technique can prevent the accumulation of high-boiling matrix components on the analytical column and in the MS source.[17] - Tandem Mass Spectrometry (MS/MS): GC-MS/MS provides higher selectivity compared to single quadrupole MS, which can help to reduce the impact of co-eluting interferences.[16][18]

Quantitative Data Summary

The following tables summarize key performance data for this compound analysis in different environmental matrices.

Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs) for this compound

MatrixAnalytical MethodMDLLOQReference
WaterGC/MS2.0 - 6.0 ng/L-[1]
WaterGC/MS/MS0.5 - 1.0 ng/L-[1]
WaterLC/MS/MS0.0002 - 0.001 µg/L0.005 µg/L[2]
SedimentGC/MS1.0 - 2.6 µg/kg-[1]
SedimentGC/MS/MS0.2 - 0.5 µg/kg-[1]
SoilGC/MS (SIM) & GC/MS/MS0.002 mg/kg0.01 mg/kg[13]

Table 2: Recovery Rates for this compound in Spiked Samples

MatrixAnalytical MethodFortification LevelMean Recovery (%)Reference
WaterGC/MS & GC/MS/MS10 ng/L83 - 107[1]
SedimentGC/MS & GC/MS/MS10 µg/kg82 - 101[1]
SoilGC/MS (SIM) & GC/MS/MS0.01 mg/kg (LOQ)70 - 120[13]
SoilGC/MS (SIM) & GC/MS/MS0.1 mg/kg (10xLOQ)70 - 120[13]
Surface WaterLC/MS/MS0.005 µg/L (LOQ)70 - 120[2]
Surface WaterLC/MS/MS0.05 µg/L (10xLOQ)70 - 120[2]

Experimental Protocols

Protocol 1: Analysis of this compound in Soil by GC-MS/MS (Based on EPA Method)

This protocol provides a general overview for the extraction and cleanup of this compound from soil samples.

  • Sample Extraction:

    • Weigh 20 g of sieved soil into a centrifuge tube.

    • Add 40 mL of methanol and shake for 10 minutes.

    • Filter the extract through a Büchner funnel with a glass-fiber filter under vacuum.

    • Repeat the extraction with another 40 mL of methanol.

    • Combine the filtrates.

  • Liquid-Liquid Partitioning:

    • Transfer the combined methanol extract to a separatory funnel.

    • Add 80 mL of 10% aqueous sodium chloride and 40 mL of dichloromethane.

    • Shake and allow the layers to separate.

    • Collect the lower dichloromethane layer and pass it through anhydrous sodium sulfate (B86663) to remove residual water.

    • Repeat the partitioning of the aqueous layer with another 40 mL of dichloromethane.

    • Combine the dried dichloromethane extracts.

  • Solvent Evaporation:

    • Reduce the combined extract to dryness using a rotary evaporator at approximately 30°C.

  • Florisil Column Cleanup:

    • Prepare a glass column with 15 g of activated Florisil.

    • Dissolve the residue from the evaporation step in 3 mL of hexane:ethyl acetate (B1210297) (20:1, v/v) and load it onto the Florisil column.

    • Rinse the flask with additional portions of the hexane:ethyl acetate mixture and add to the column.

    • Elute the this compound from the column. Note: The specific volume and solvent for elution should be optimized.

  • Final Concentration and Analysis:

    • Evaporate the eluate to a final volume of 1.0 mL in toluene (B28343) for GC-MS/MS analysis.

Disclaimer: This is a summarized protocol. For detailed procedures, refer to the original EPA documentation.[12][13]

Visualizations

experimental_workflow_soil cluster_extraction Sample Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_cleanup Cleanup cluster_analysis Analysis soil_sample 20g Soil Sample add_methanol Add Methanol & Shake soil_sample->add_methanol filter_extract Filter add_methanol->filter_extract partition Partition with Dichloromethane & NaCl Solution filter_extract->partition dry_extract Dry with Sodium Sulfate partition->dry_extract evaporate1 Evaporate to Dryness dry_extract->evaporate1 florşil_column Florisil Column Chromatography evaporate1->florşil_column concentrate Concentrate to 1mL in Toluene florşil_column->concentrate gcms_analysis GC-MS/MS Analysis concentrate->gcms_analysis troubleshooting_low_recovery cluster_extraction Extraction Issues cluster_degradation Degradation Issues cluster_cleanup Cleanup Loss start Low this compound Recovery solvent Incorrect Solvent? start->solvent technique Inefficient Technique? start->technique ph Alkaline pH? start->ph light UV/Light Exposure? start->light spe SPE Optimization Needed? start->spe evaporation High Evaporation Temp? start->evaporation sol_sol sol_sol solvent->sol_sol Solution: Optimize Solvent tech_sol tech_sol technique->tech_sol Solution: Use MAE/Shaking ph_sol ph_sol ph->ph_sol Solution: Adjust pH light_sol light_sol light->light_sol Solution: Use Amber Glassware spe_sol spe_sol spe->spe_sol Solution: Optimize SPE Method evap_sol evap_sol evaporation->evap_sol Solution: Lower Temp

References

Technical Support Center: Enhancing d-Phenothrin Formulation Efficacy Against Resistant Head Lice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and improving the efficacy of d-phenothrin-based formulations against resistant head lice (Pediculus humanus capitis). The information is presented in a practical question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and explanatory diagrams.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the research and development of this compound pediculicides.

Issue 1: Sub-optimal Efficacy in Bioassays

  • Question: Our this compound formulation shows lower than expected mortality rates against field-collected head lice. What are the potential causes and how can we troubleshoot this?

  • Answer: Lower than expected mortality is a strong indicator of insecticide resistance. The primary mechanism of resistance to this compound and other pyrethroids is target-site insensitivity, commonly known as knockdown resistance (kdr). This is caused by specific point mutations in the voltage-gated sodium channel (VGSC) gene, the target of pyrethroid insecticides.[1][2] Additionally, metabolic resistance, where the lice produce higher levels of detoxifying enzymes like cytochrome P450 monooxygenases and esterases, can also contribute to reduced efficacy by breaking down the insecticide before it reaches its target.[3][4]

    Troubleshooting Steps:

    • Confirm Resistance Status: First, establish a baseline susceptibility using a known susceptible strain of lice, if available. Compare the mortality rates of the field-collected lice to this baseline.

    • Molecular Analysis: Screen the lice for kdr mutations. The presence of mutations such as T917I and L920F is a strong indicator of pyrethroid resistance.[1][5]

    • Metabolic Enzyme Assays: Conduct biochemical assays to measure the activity of cytochrome P450s and esterases. Elevated levels compared to susceptible strains suggest metabolic resistance.

    • Synergist Bioassay: Perform a bioassay with a formulation containing this compound and a synergist like piperonyl butoxide (PBO). PBO inhibits cytochrome P450 enzymes.[3] A significant increase in mortality with the PBO-synergized formulation points towards metabolic resistance.

Issue 2: Inconsistent Results Between Batches of Formulation

  • Question: We are observing significant variability in the efficacy of our this compound formulation across different manufactured batches. What could be the cause?

  • Answer: Inconsistent efficacy can stem from issues with the formulation itself or the experimental setup.

    Troubleshooting Steps:

    • Formulation Integrity: Analyze the concentration of the active ingredient (this compound) in each batch to ensure it meets specifications. Inactive ingredients can also affect bioavailability; ensure their consistency.

    • Dilution Effects: If the product is designed to be applied to wet hair, the amount of water can dilute the formulation to a sublethal concentration.[6] Standardize the wetness of the application substrate in your in-vitro assays.

    • Lice Population Variability: If using field-collected lice, the level of resistance can vary between collection sites and times. It is crucial to characterize the resistance profile of each lice population used in your experiments.

Issue 3: High Survival Rate of Nits (Eggs)

  • Question: Our this compound formulation is effective against adult lice, but we see a high hatching rate of nits. Why is this and how can we improve ovicidal efficacy?

  • Answer: Many pyrethroid-based pediculicides have limited ovicidal activity, meaning they do not effectively kill louse eggs.[3] The formulation's ability to penetrate the eggshell is a critical factor.

    Troubleshooting Steps:

    • Formulation Penetration: Consider incorporating excipients that can enhance the penetration of this compound through the operculum (the cap of the nit).

    • Residual Activity: A formulation with good residual activity can kill the nymphs as they hatch. Evaluate the duration of action of your formulation on a suitable substrate (e.g., hair swatches).

    • Second Application: Most pediculicide protocols recommend a second application 7-10 days after the first. This is to kill newly hatched nymphs before they mature and lay new eggs.[3] Your experimental design should account for this.

Issue 4: Difficulty in Interpreting Molecular Assay Results

  • Question: We are getting ambiguous results from our kdr mutation analysis. What are some common pitfalls?

  • Answer: Ambiguous molecular results can be due to several factors, from DNA quality to the specific assay used.

    Troubleshooting Steps:

    • DNA Quality: Ensure high-quality genomic DNA is extracted from the lice. Contaminants can inhibit PCR reactions.

    • Primer Specificity: Verify that the primers used for PCR are specific to the head louse VGSC gene and span the regions where kdr mutations are known to occur.

    • Assay Sensitivity: Some methods, like PCR-RFLP, may not be sensitive enough to detect low frequencies of resistant alleles in a pooled sample of lice. Quantitative sequencing or real-time PCR-based methods can provide more accurate allele frequency data.[5]

    • Heterozygosity: Individual lice can be heterozygous for the resistance allele (carrying one susceptible and one resistant copy of the gene). Your analysis should be able to distinguish between homozygous susceptible, heterozygous, and homozygous resistant individuals.

Quantitative Data on this compound Efficacy and Resistance

The following tables summarize key quantitative data from various studies. This information is crucial for comparing the efficacy of different formulations and understanding the impact of resistance.

Table 1: Resistance Ratios of this compound in Resistant Head Lice

Head Louse PopulationCountryResistance Ratio (RR)Reference
Permethrin-Resistant StrainArgentina40.86 to >48.39[7][8]
Field-Collected StrainJapan20 to 160[4]

Resistance Ratio (RR) is calculated as the LC50 or LD50 of the resistant strain divided by the LC50 or LD50 of a susceptible strain. A higher RR indicates a higher level of resistance.

Table 2: Efficacy of this compound Formulations in Clinical and Laboratory Studies

FormulationConditionEfficacy (Cure Rate/Mortality)Reference
0.23% this compound shampoo30-minute application84% pediculicidal activity[9]
0.23% this compound shampoo30-minute application62% ovicidal activity[9]
0.5% this compound mousseSingle 30-minute application20.0% cure rate[10]
0.2% this compound lotionSingle 2-hour application21.5% cure rate[10]
5% phenothrin (B69414) lotion (PHT) followed by 0.5% ivermectin (IVM) if neededPyrethroid-resistant lice (kdr positive)75.0% cure rate at day 15[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in the standardized evaluation of this compound formulations.

1. Head Lice Bioassay (Filter Paper Contact Method)

  • Objective: To determine the susceptibility of head lice to this compound and to calculate the lethal concentration (LC50).

  • Materials:

    • This compound (technical grade)

    • Acetone (B3395972) (analytical grade)

    • Whatman No. 1 filter paper (9 cm diameter)

    • Petri dishes (9 cm diameter)

    • Micropipettes

    • Adult head lice (susceptible and/or field-collected resistant strains)

    • Incubator set at 30°C and 70% relative humidity

  • Procedure:

    • Prepare a stock solution of this compound in acetone. Create a series of dilutions to achieve the desired final concentrations.

    • Apply 1 mL of each this compound dilution evenly onto a filter paper. A control filter paper should be treated with 1 mL of acetone only.

    • Allow the solvent to evaporate completely in a fume hood (approximately 1 hour).

    • Place the treated filter paper in a petri dish.

    • Introduce 10-20 adult head lice onto the center of the filter paper and cover the petri dish.

    • Incubate the petri dishes at 30°C and 70% relative humidity.

    • Assess lice mortality at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours). Lice are considered dead if they are unable to move when gently prodded with a fine brush.

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

    • Use probit analysis to determine the LC50 value.

2. Synergist Bioassay with Piperonyl Butoxide (PBO)

  • Objective: To determine if metabolic resistance mediated by cytochrome P450 enzymes contributes to this compound resistance.

  • Procedure:

    • Follow the same procedure as the standard bioassay, but with two sets of experimental groups.

    • Group 1 (this compound alone): Lice are exposed to filter papers treated with various concentrations of this compound.

    • Group 2 (this compound + PBO): Lice are first exposed to a filter paper treated with a sub-lethal concentration of PBO for 1 hour. They are then transferred to filter papers treated with various concentrations of this compound.

    • Calculate the LC50 for both groups.

    • The Synergism Ratio (SR) is calculated by dividing the LC50 of this compound alone by the LC50 of this compound with PBO. An SR value significantly greater than 1 indicates synergism and suggests the involvement of cytochrome P450s in resistance.

3. Molecular Detection of kdr Mutations (PCR-RFLP)

  • Objective: To identify the presence of specific kdr mutations in the VGSC gene of individual lice.

  • Procedure:

    • DNA Extraction: Extract genomic DNA from individual lice using a commercial kit.

    • PCR Amplification: Amplify a fragment of the VGSC gene known to contain the kdr mutation sites using specific primers. The PCR reaction typically includes an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step.[12][13]

    • Restriction Digest: The PCR product is then digested with a restriction enzyme that specifically recognizes either the wild-type (susceptible) or the mutant (resistant) sequence.

    • Gel Electrophoresis: The digested products are separated by size using agarose (B213101) gel electrophoresis. The resulting banding pattern will indicate the genotype of the louse (homozygous susceptible, heterozygous, or homozygous resistant). For example, if the enzyme only cuts the susceptible allele, homozygous susceptible individuals will show two smaller bands, homozygous resistant individuals will show one larger (uncut) band, and heterozygous individuals will show all three bands.[14]

Visualizing Resistance Mechanisms and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts in this compound resistance and the experimental process for its investigation.

ResistanceMechanisms cluster_Louse Head Louse cluster_Resistance Resistance Mechanisms dPhenothrin This compound Formulation VGSC Voltage-Gated Sodium Channel (VGSC) dPhenothrin->VGSC Binds to & blocks Enzymes Detoxifying Enzymes (Cytochrome P450s, Esterases) dPhenothrin->Enzymes Broken down by TargetSite Target-Site Resistance (kdr mutations) TargetSite->VGSC Alters binding site Metabolic Metabolic Resistance Metabolic->Enzymes Increases activity Paralysis Nerve Paralysis & Death VGSC->Paralysis Leads to

Caption: Mechanisms of this compound action and resistance in head lice.

ExperimentalWorkflow start Start: Suspected Resistance (Low Formulation Efficacy) collect_lice Collect Head Lice (Field Population) start->collect_lice bioassay Perform this compound Bioassay collect_lice->bioassay analyze_mortality Analyze Mortality Data (LC50) bioassay->analyze_mortality molecular_analysis Molecular Analysis (kdr mutations) analyze_mortality->molecular_analysis biochemical_assay Biochemical Assays (Metabolic Enzymes) analyze_mortality->biochemical_assay conclusion Conclusion: Characterize Resistance Profile molecular_analysis->conclusion synergist_assay Perform Synergist Bioassay (PBO) biochemical_assay->synergist_assay synergist_assay->conclusion

Caption: Workflow for investigating this compound resistance in head lice.

References

Technical Support Center: Optimizing d-Phenothrin Dosage for Specific Insect Life Stages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in optimizing the dosage of d-phenothrin for specific insect life stages.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound, also known as sumithrin, is a synthetic pyrethroid insecticide.[1] It functions as a neurotoxin, targeting the voltage-gated sodium channels in the nerve cells of insects.[2] By prolonging the opening of these channels, it causes hyperexcitation of the nervous system, leading to paralysis and death.[2]

Q2: Why is it important to optimize this compound dosage for different insect life stages?

A2: The susceptibility of insects to insecticides can vary significantly across their life cycle (egg, larva, pupa, and adult).[3] For instance, the protective eggshell or the non-feeding pupal stage may offer tolerance to certain insecticide concentrations. Optimizing dosage for each life stage ensures maximum efficacy of the insecticide, prevents the development of resistance, and minimizes the impact on non-target organisms.

Q3: What are the typical solvents and concentrations used for preparing this compound solutions in bioassays?

A3: Acetone is a commonly used solvent for this compound in laboratory bioassays due to its volatility and relatively low toxicity to insects at the volumes used.[4] Stock solutions are typically prepared from technical-grade this compound, and then serial dilutions are made to create a range of concentrations for testing. The effective concentration will vary widely depending on the target insect species and life stage.

Q4: How do I determine the lethal concentration (LC50) or lethal dose (LD50)?

A4: The LC50 (for concentrations in a medium like water or on a surface) and LD50 (for direct application of a dose) are determined through bioassays.[5] A series of insecticide concentrations or doses are tested, and the resulting mortality data is analyzed using statistical methods, such as probit analysis, to calculate the concentration or dose that is lethal to 50% of the test population.[2]

Q5: What is a "diagnostic dose" and how is it used?

A5: A diagnostic dose is a specific concentration of an insecticide that is expected to cause 100% mortality in a susceptible insect population within a given time. It is often determined as twice the LC95 value.[6] In resistance monitoring, if insects survive exposure to the diagnostic dose, it suggests the presence of resistance in the population.

Troubleshooting Guides

This section addresses common issues that may arise during this compound bioassays.

Problem Possible Cause(s) Recommended Solution(s)
High control mortality (>10-20%) 1. Unhealthy or stressed insects. 2. Contamination of equipment or rearing materials. 3. Toxicity of the solvent at the volume used. 4. Improper environmental conditions (temperature, humidity).1. Ensure insects are from a healthy, thriving colony and handle them gently. 2. Thoroughly clean all glassware and equipment with an appropriate solvent and rinse well. 3. Run a solvent-only control to confirm it is not causing mortality. If it is, consider an alternative solvent or reduce the volume applied. 4. Maintain optimal and consistent environmental conditions for the specific insect species.
Inconsistent or highly variable results 1. Inconsistent application of the insecticide. 2. Variation in the age or developmental stage of the test insects. 3. Uneven coating of insecticide on test surfaces (in residual assays). 4. Genetic variability within the insect population.1. Ensure precise and consistent application techniques (e.g., consistent droplet size in topical applications, uniform coating in residual assays). 2. Use a synchronized cohort of insects of the same age and developmental stage. 3. For residual assays, ensure the surface is evenly coated and the solvent has fully evaporated. 4. Use a well-established, inbred laboratory strain for baseline studies to minimize genetic variation.
Low or no mortality at expected effective concentrations 1. Insecticide degradation. 2. Development of insecticide resistance in the test population. 3. Incorrect preparation of dilutions. 4. Insufficient exposure time.1. Prepare fresh insecticide solutions for each experiment. Store stock solutions properly (in the dark, at low temperatures). 2. Test a known susceptible strain to confirm the potency of your insecticide solution. If the susceptible strain shows high mortality, the test population may be resistant. 3. Double-check all calculations and dilution steps. 4. Review literature for appropriate exposure times for the specific insect and life stage. It may be necessary to increase the exposure duration.
Difficulty in determining mortality (e.g., moribund insects) 1. Subjective criteria for assessing death. 2. Delayed toxic effects of the insecticide.1. Establish clear and consistent criteria for mortality (e.g., no movement when gently prodded with a fine brush). 2. Include a post-exposure observation period (e.g., 24, 48, or 72 hours) to account for delayed mortality.

Data Presentation: this compound Toxicity Across Insect Life Stages

Disclaimer: The following data has been compiled from multiple sources. Direct comparison of LC50/LD50 values across different studies may be influenced by variations in experimental conditions, insect strains, and bioassay methodologies.

Table 1: Comparative Toxicity of this compound to Different Life Stages of Aedes aegypti (Mosquito)

Life StageBioassay MethodLC50Reference(s)
Egg Ovicidal BioassayData not available in searched documents
Larva (3rd Instar) Larval ImmersionVaries with temperature (more toxic at lower temperatures)[3]
Pupa Pupicidal BioassayData not available in searched documents
Adult Topical ApplicationLD50: ~0.01 µ g/insect (indicative)
Adult Bottle BioassayDiagnostic Dose: 23 µg/ml (for Culex quinquefasciatus)[6]

Table 2: Comparative Toxicity of this compound to Different Life Stages of Tribolium castaneum (Red Flour Beetle)

Life StageBioassay MethodLD50 / LC50Reference(s)
Egg Ovicidal BioassayData not available in searched documents
Larva Diet IncorporationData not available in searched documents for this compound specifically. Other pyrethroids have been tested.[7]
Pupa Pupicidal BioassayData not available in searched documents
Adult Topical ApplicationLD50 varies with resistance, but generally more toxic than malathion.[8]
Adult Residual FilmLC50 varies with temperature and light exposure.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the optimal dosage of this compound for different insect life stages.

Ovicidal Bioassay Protocol

This protocol is adapted from standard ovicidal assay methods.

Objective: To determine the concentration of this compound that prevents egg hatching (ovicidal activity).

Materials:

  • This compound (technical grade)

  • Acetone (or other suitable solvent)

  • Distilled water

  • Petri dishes or multi-well plates

  • Filter paper discs

  • Micropipettes

  • Fine-tipped forceps or a small brush

  • Insect eggs (e.g., Aedes aegypti eggs on filter paper)

  • Incubator or environmental chamber

Methodology:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone.

    • Perform serial dilutions to obtain a range of 5-7 test concentrations.

    • Prepare a solvent-only control.

  • Egg Exposure:

    • Collect freshly laid eggs (within 24 hours). For species like Aedes aegypti, eggs are often laid on filter paper.

    • Cut the filter paper into small sections, each containing a known number of eggs (e.g., 25-50).

    • In a petri dish or well, add a specific volume of a test concentration or the control solution.

    • Place the filter paper with eggs into the solution, ensuring all eggs are submerged.

    • Alternatively, for non-aquatic insects, eggs can be dipped into the solution for a set time (e.g., 10 seconds) and then placed on a dry filter paper in a petri dish.

  • Incubation:

    • Place the petri dishes in an incubator set to the optimal conditions for the insect species' egg development.

  • Data Collection:

    • After the typical incubation period for the species, count the number of hatched and unhatched eggs in each replicate.

    • Continue to observe for a few more days to account for any delayed hatching.

  • Data Analysis:

    • Calculate the percentage of egg mortality for each concentration.

    • Correct for control mortality using Abbott's formula if necessary.

    • Use probit analysis to determine the LC50 and LC90 values.

Larval Bioassay Protocol (for aquatic larvae like mosquitoes)

This protocol is based on WHO guidelines for larvicide testing.[5]

Objective: To determine the concentration of this compound that is lethal to insect larvae.

Materials:

  • This compound stock solution in a water-miscible solvent (e.g., ethanol (B145695) or acetone)

  • Distilled or deionized water

  • Beakers or disposable cups (250 ml)

  • Micropipettes

  • Late 3rd or early 4th instar larvae (e.g., 25 larvae per replicate)

  • Small fishnet or strainer

Methodology:

  • Preparation of Test Solutions:

    • Prepare serial dilutions of the this compound stock solution.

    • In each test cup, add a specific volume of distilled water (e.g., 99 ml).

    • Add 1 ml of the appropriate this compound dilution to each cup to achieve the final desired concentration.

    • Prepare a control group with 99 ml of water and 1 ml of the solvent.

  • Larval Exposure:

    • Gently transfer a known number of larvae (e.g., 25) into each test cup.

    • Each concentration should have at least 3-4 replicates.

  • Incubation:

    • Hold the cups at a constant temperature (e.g., 25-27°C) for 24 hours.

  • Data Collection:

    • After 24 hours, count the number of dead or moribund larvae in each cup. A larva is considered dead if it does not move when gently prodded.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration.

    • Correct for control mortality using Abbott's formula.

    • Determine the LC50 and LC90 values using probit analysis.

Pupicidal Bioassay Protocol

Objective: To determine the efficacy of this compound against the pupal stage.

Materials:

  • This compound test solutions (prepared as in the larval bioassay)

  • Beakers or disposable cups

  • Early-stage pupae (less than 24 hours old)

  • Emergence cages or containers with mesh lids

Methodology:

  • Pupal Exposure:

    • Transfer a known number of pupae (e.g., 25) into each test cup containing the this compound solution or control.

  • Incubation and Observation:

    • Place the cups in emergence cages to capture any adults that emerge.

    • Monitor daily for adult emergence.

  • Data Collection:

    • Record the number of successfully emerged adults from each concentration and the control.

    • Also, record any pupal mortality or partially emerged adults.

  • Data Analysis:

    • Calculate the percentage of emergence inhibition for each concentration.

    • Determine the IC50 (50% inhibition of emergence) or LC50 (50% lethal concentration for pupae) using probit analysis.

Adult Topical Application Bioassay Protocol

This method is used to determine the dose of this compound that is lethal when applied directly to the insect.[4]

Objective: To determine the LD50 of this compound for adult insects.

Materials:

  • This compound stock solution in a volatile solvent (e.g., acetone)

  • Microsyringe applicator

  • Carbon dioxide (CO2) for anesthetizing insects

  • Adult insects (2-5 days old)

  • Holding cages with food and water

Methodology:

  • Preparation of Dosing Solutions:

    • Prepare serial dilutions of the this compound stock solution in acetone.

  • Insect Immobilization and Application:

    • Briefly anesthetize the adult insects with CO2.

    • Using a microsyringe, apply a small, precise volume (e.g., 0.5-1 µl) of the dosing solution to the dorsal thorax of each insect.

    • Treat the control group with the solvent only.

  • Post-treatment Holding:

    • Place the treated insects in holding cages with access to food and water.

    • Maintain the cages under controlled environmental conditions.

  • Data Collection:

    • Record mortality at 24, 48, and 72 hours post-application.

  • Data Analysis:

    • Calculate the dose of this compound applied to each insect (in µg per insect or µg per mg of body weight).

    • Determine the LD50 and LD90 values using probit analysis.

Mandatory Visualizations

Signaling Pathway of this compound

G cluster_neuron Insect Neuron d_phenothrin This compound na_channel Voltage-Gated Sodium Channel d_phenothrin->na_channel Binds to and modifies channel gating na_influx Prolonged Na+ Influx na_channel->na_influx Keeps channel open hyperexcitation Membrane Depolarization & Hyperexcitation na_influx->hyperexcitation paralysis Paralysis hyperexcitation->paralysis death Death paralysis->death

Caption: Mechanism of action of this compound on an insect's neuron.

Experimental Workflow for Determining Life Stage-Specific LC50

G cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Collection & Analysis prep_insect Synchronize Insect Life Stages (Egg, Larva, Pupa, Adult) expose_egg Ovicidal Assay prep_insect->expose_egg expose_larva Larvicidal Assay prep_insect->expose_larva expose_pupa Pupicidal Assay prep_insect->expose_pupa expose_adult Adulticidal Assay prep_insect->expose_adult prep_solution Prepare Serial Dilutions of this compound prep_solution->expose_egg prep_solution->expose_larva prep_solution->expose_pupa prep_solution->expose_adult collect_mortality Record Mortality/ Inhibition at Timed Intervals expose_egg->collect_mortality expose_larva->collect_mortality expose_pupa->collect_mortality expose_adult->collect_mortality probit Probit Analysis collect_mortality->probit lc50 Determine LC50/LD50 for Each Life Stage probit->lc50

Caption: General workflow for determining this compound dosage optimization.

References

reducing non-target organism exposure during d-phenothrin spray applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing non-target organism exposure during d-phenothrin spray applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary non-target organisms at risk during this compound spray applications?

A1: this compound is highly toxic to a range of non-target organisms. Key organisms at risk include:

  • Bees and other pollinators: this compound is highly toxic to honey bees.[1][2][3]

  • Aquatic organisms: It is very highly toxic to both freshwater and estuarine/marine fish and invertebrates.[1][2][3]

  • Certain terrestrial invertebrates: Besides bees, other beneficial insects can be harmed by off-target drift.[4]

While this compound has low toxicity to mammals and is practically non-toxic to birds, its high toxicity to aquatic life and bees necessitates careful application procedures to minimize exposure.[1][2][3]

Q2: What is spray drift, and why is it the main cause of non-target exposure?

A2: Spray drift is the movement of pesticide droplets through the air from the application site to an unintended location.[5] It is a primary cause of non-target organism exposure because fine droplets, often smaller than 150-200 microns in diameter, can remain airborne for extended periods and be carried by wind currents to surrounding areas, including water bodies and habitats of beneficial insects.[6]

Q3: How does droplet size affect non-target exposure?

A3: Droplet size is a critical factor in spray drift. Smaller droplets have a larger surface area-to-volume ratio, making them more susceptible to evaporation and movement by wind. Larger, heavier droplets are more likely to deposit on the target area and are less prone to drift. However, excessively large droplets may lead to poor coverage on the target plant. A balance must be struck to ensure efficacy while minimizing drift.

Q4: Can adjuvants be used to reduce drift during this compound application?

A4: Yes, certain adjuvants, known as drift retardants, can be added to the spray tank to increase the viscosity of the spray solution.[7] This leads to the formation of larger droplets, which are less likely to drift. However, the effectiveness of adjuvants can vary depending on the specific product, nozzle type, and spray pressure.[8][9][10] It is crucial to select an appropriate adjuvant and test its effect on droplet size and spray pattern before large-scale application.

Q5: What are the best practices for cleaning spray equipment after using this compound?

A5: Proper cleaning of spray equipment is essential to prevent contamination of subsequent experiments and the environment. A general procedure includes:

  • Initial Rinsing: Immediately after use, flush the sprayer with clean water in an area where the rinsate will not contaminate water sources or non-target plants.

  • Decontamination: Fill the tank with a cleaning solution (commercial tank cleaner or a detergent solution). Circulate the solution through the entire system, including hoses and nozzles, for at least 15 minutes.

  • Second Rinsing: Drain the cleaning solution and rinse the entire system thoroughly with clean water. Repeat this step two to three times.

  • Nozzle and Screen Cleaning: Remove nozzles and screens and clean them separately in a bucket with cleaning solution and a soft brush.

  • Drying and Storage: Allow all parts to dry completely before storing the equipment in a clean, dry place.[11][12][13][14][15]

Troubleshooting Guides

Issue 1: Suspected Off-Target Damage to Adjacent Plants or Insect Populations

Possible Cause Troubleshooting Steps
Wind speed or direction changed during application. 1. Review application records for wind speed and direction. 2. If conditions were suboptimal, postpone future applications until favorable. 3. Consider using a physical barrier (e.g., shroud) for small-scale experiments.
Incorrect nozzle type or pressure used, creating fine droplets. 1. Consult nozzle manufacturer charts to ensure the selected nozzle produces a medium to coarse droplet size at the operating pressure. 2. Calibrate the sprayer to confirm droplet size. 3. Replace worn or damaged nozzles.
Boom height is too high. 1. Adjust the boom to the lowest possible height that still provides uniform coverage. 2. For hand-held applications, maintain a consistent and low nozzle height.
Temperature inversion occurred. 1. Avoid spraying in the early morning or late evening when temperature inversions are more likely. 2. Use a smoke generator or observe dust/fog to check for inversions (lack of vertical air movement).

Issue 2: Inconsistent Spray Coverage on Target Area

Possible Cause Troubleshooting Steps
Clogged nozzles or filters. 1. Check and clean all nozzles and filters before each use. 2. Use clean water for the spray solution to minimize clogging.
Incorrect boom height or nozzle spacing. 1. Ensure the boom height and nozzle spacing are set according to the manufacturer's recommendations for uniform coverage. 2. Visually inspect the spray pattern on a dry, flat surface before entering the experimental area.
Improper sprayer calibration. 1. Recalibrate the sprayer to ensure the correct application volume per unit area. 2. Verify that the travel speed is consistent during application.
Inadequate agitation of the spray mixture. 1. Ensure the sprayer's agitation system is functioning correctly throughout the application to maintain a uniform mixture.

Data Presentation

Table 1: Acute Toxicity of this compound to Non-Target Organisms

Organism GroupSpeciesEndpointValueToxicity ClassificationReference
Birds Bobwhite Quail (Colinus virginianus)Acute Oral LD50>2510 mg/kgPractically Non-toxic[1]
Bobwhite Quail (Colinus virginianus)Dietary LC50>5000 mg/kgPractically Non-toxic[1]
Freshwater Fish Rainbow Trout (Oncorhynchus mykiss)96-hour LC5016.7 µg/LVery Highly Toxic[1]
Bluegill Sunfish (Lepomis macrochirus)96-hour LC5015.8 µg/LVery Highly Toxic[1]
Estuarine/Marine Fish Inland Silverside (Menidia beryllina)96-hour LC50>38.3 µg/LVery Highly Toxic[1]
Freshwater Invertebrates Daphnia magna48-hour LC504.4 µg/LVery Highly Toxic[1]
Estuarine/Marine Invertebrates Mysid Shrimp (Mysidopsis bahia)96-hour LC500.025 µg/LVery Highly Toxic[1]
Insects Honey Bee (Apis mellifera)Contact LD500.067 µ g/bee Highly Toxic[1]
Mammals RatAcute Oral LD50>5000 mg/kgVery Low Toxicity[1]
RatAcute Dermal LD50>2000 mg/kgLow Toxicity[1]

Table 2: Environmental Fate of this compound

MediumParameterValueReference
Soil Half-life (upland conditions)1-2 days[1][2][3][16]
Half-life (flooded conditions)2 weeks to 2 months[1][2][3][16]
Water Half-life (anaerobic aquatic)173 days[1]
Half-life (aqueous photolysis)6.5 days[1]
Air Half-life38-72 minutes[2][3]
Plant Surfaces Half-life< 1 day[2][3][16]

Experimental Protocols

Protocol 1: Small-Plot this compound Spray Application with Minimized Drift

Objective: To apply this compound to a small research plot while minimizing off-target exposure to surrounding areas.

Materials:

  • Calibrated backpack or small-plot sprayer

  • Low-drift nozzles (e.g., air-induction nozzles)

  • Personal Protective Equipment (PPE) as per the this compound Safety Data Sheet (SDS)

  • Wind meter

  • Water-sensitive spray cards

  • Physical drift barrier (e.g., portable shroud) (optional)

  • Decontamination supplies

Procedure:

  • Pre-Application: a. Read the this compound product label and SDS thoroughly. b. Calibrate the sprayer with water to ensure the desired application rate and a uniform spray pattern.[17][18] c. Place water-sensitive spray cards within and at various distances downwind of the target plot to assess deposition and drift. d. Check the weather conditions. Do not spray if wind speeds are above 10 mph, or if there are calm conditions indicating a potential temperature inversion.[6]

  • Mixing: a. Wear appropriate PPE. b. In a well-ventilated area, add the required amount of this compound concentrate to a partially filled spray tank with water. c. Add the remaining water to achieve the final desired volume and mix thoroughly.

  • Application: a. Position the physical drift barrier, if used, on the downwind side of the plot. b. Maintain a low boom or nozzle height throughout the application. c. Begin spraying on the downwind side of the plot and proceed upwind. d. Maintain a constant walking speed and spray pressure. e. Use a directed spray to target the intended plants.[19]

  • Post-Application: a. Allow the spray to dry before re-entering the plot. b. Collect the water-sensitive spray cards and analyze them to determine the extent of on-target coverage and off-target drift. c. Decontaminate the sprayer according to the cleaning protocol. d. Record all application details, including date, time, weather conditions, and sprayer settings.

Visualizations

experimental_workflow cluster_pre_application Pre-Application Phase cluster_application Application Phase cluster_post_application Post-Application Phase A Review Product Label and SDS B Calibrate Sprayer with Water A->B C Select Low-Drift Nozzles B->C D Check Weather Conditions (Wind < 10 mph, No Inversion) C->D D->D E Place Water-Sensitive Spray Cards D->E F Prepare Spray Solution E->F Proceed if Conditions are Favorable G Set Up Drift Barriers (Optional) F->G H Maintain Low Nozzle Height G->H I Spray Downwind to Upwind H->I J Collect and Analyze Spray Cards I->J K Decontaminate Equipment J->K L Record Application Details K->L

Caption: Experimental workflow for this compound application with minimized non-target exposure.

logical_relationships cluster_factors Factors Influencing Off-Target Exposure cluster_mitigation Mitigation Strategies A Application Technique A1 Low Boom Height A->A1 A2 Appropriate Speed A->A2 B Equipment Setup B1 Low-Drift Nozzles B->B1 B2 Correct Pressure B->B2 C Environmental Conditions C1 Low Wind Speed C->C1 C2 Avoid Inversions C->C2 D This compound Formulation D1 Use of Adjuvants D->D1 Drift Spray Drift A1->Drift Reduces A2->Drift Reduces B1->Drift Reduces B2->Drift Reduces C1->Drift Reduces C2->Drift Reduces D1->Drift Reduces Exposure Non-Target Organism Exposure Drift->Exposure

Caption: Logical relationships between factors influencing spray drift and mitigation strategies.

References

Validation & Comparative

Comparative Efficacy of D-Phenothrin and Permethrin Against Common Insect Pests: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two common synthetic pyrethroids, d-phenothrin and permethrin (B1679614), this guide synthesizes experimental data to compare their performance against prevalent insect pests. Intended for researchers, scientists, and professionals in drug development, this document provides a quantitative comparison of efficacy, details of experimental methodologies, and visual representations of insecticidal action and testing workflows.

This compound (also known as sumithrin) and permethrin are both synthetic pyrethroid insecticides modeled after the natural insecticidal compounds found in chrysanthemum flowers.[1][2][3] As Type I pyrethroids, they share a common mode of action, disrupting the nervous system of insects by binding to voltage-gated sodium channels, which leads to paralysis and death.[3][4] Despite this similarity, differences in their chemical structure can lead to variations in efficacy, residual activity, and toxicity against different insect species. This guide provides a comparative overview of their performance against mosquitoes, cockroaches, and head lice, supported by experimental data.

Quantitative Efficacy Comparison

The relative effectiveness of this compound and permethrin varies depending on the target pest, the formulation, and the presence of insecticide resistance. The following tables summarize key performance metrics from comparative studies.

Table 1: Efficacy Against Mosquitoes (Adults)
ParameterThis compoundPermethrinPest SpeciesStudy Details
Residual Efficacy (Mortality) < 48 hoursUp to 1 week (90% mortality)Culex quinquefasciatusLaboratory bioassay on insecticide residues from treated plant leaves.[5][6]
Residual Efficacy (Knockdown) 39% - 85% at 1 week97% - 100% at 1 weekCulex quinquefasciatusLaboratory bioassay on insecticide residues from treated plant leaves at two different sites.[5]
Initial Mortality (24h) 100%100%Mixed mosquito speciesIn-situ cage tests placed within freshly sprayed vegetation.[5][6]
Table 2: Efficacy Against Cockroaches
ParameterThis compoundPermethrinPest SpeciesStudy Details
Knockdown Time (100%) 10 minutes10 minutesPeriplaneta americana & Blattella germanicaEvaluation in sprayed trial huts. Knockdown rates were reported as similar.[7][8]
Residual Effect 1 - 2 days1 - 2 daysPeriplaneta americana & Blattella germanicaField observation of residual activity after spraying trial huts.[7]
Toxicity (LC50) Least toxic of 10 pyrethroids testedMore toxic than this compoundBlattella germanica (males)Topical application bioassay at various temperatures.[9]
Table 3: Efficacy Against Head Lice
ParameterThis compoundPermethrinPest SpeciesStudy Details
Adult Louse Mortality Wholly effectiveWholly effectiveLaboratory-bred Pediculus humanus capitisComparison of commercial formulations.[10]
Ovicidal Efficacy Significantly better at killing nymphs before emergence (P<0.001)Relies on residual action to kill nymphs after hatchingLaboratory-bred Pediculus humanus capitisComparison of a this compound lotion vs. a permethrin creme rinse.[10]
Cross-Resistance High resistance in permethrin-resistant liceHigh resistancePediculus humanus capitisPermethrin-resistant lice showed high cross-resistance to this compound.[10]

Mechanism of Action & Experimental Protocols

Both this compound and permethrin are neurotoxins that target the voltage-gated sodium channels in insect nerve cells.[4] Their binding prevents the channels from closing after activation, leading to a persistent influx of sodium ions, continuous nerve impulses, paralysis, and eventual death of the insect.[4][11] This shared mechanism is why cross-resistance is common; a mutation that confers resistance to permethrin will often confer resistance to this compound as well.[10]

Pyrethroid_Mode_of_Action cluster_Neuron Insect Neuron Membrane Na_Channel Voltage-Gated Sodium Channel (VGSC) Na_Influx Prolonged Na+ Influx Na_Channel->Na_Influx leads to Nerve_Impulse Nerve Impulse (Action Potential) Depolarization Membrane Depolarization Nerve_Impulse->Depolarization triggers Pyrethroid This compound or Permethrin Pyrethroid->Na_Channel binds to & modifies (prevents inactivation) Depolarization->Na_Channel opens Repetitive_Firing Repetitive Nerve Firing Na_Influx->Repetitive_Firing causes Paralysis_Death Paralysis & Death Repetitive_Firing->Paralysis_Death results in Insecticide_Bioassay_Workflow Rearing 1. Insect Rearing (Standardized age, sex, nutritional status) Exposure 3. Exposure Phase Rearing->Exposure Prep 2. Insecticide Preparation (Serial dilutions in solvent) Prep->Exposure Holding 4. Post-Exposure Holding (24 hours with food/water) Exposure->Holding Topical Topical Application (Direct dose) Residual Residual Contact (Treated surface) Diet Diet Incorporation (Ingestion) Data 5. Data Collection (Mortality / Knockdown Count) Holding->Data Analysis 6. Statistical Analysis (Probit, ANOVA) Data->Analysis Result 7. Result Interpretation (LC50, KT50, Resistance Ratio) Analysis->Result

References

Comparative Toxicity of D-Phenothrin and Other Type I Pyrethroids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the toxicity profiles of d-phenothrin and other selected Type I pyrethroids, including permethrin (B1679614), bifenthrin (B131952), resmethrin, and tetramethrin. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their relative toxicities. This document summarizes key quantitative data, details experimental methodologies, and illustrates the primary signaling pathway affected by these compounds.

Executive Summary

Type I pyrethroids are a class of synthetic insecticides that act as potent neurotoxicants in insects. Their primary mechanism of action involves the disruption of voltage-gated sodium channels in nerve cells, leading to repetitive neuronal firing, paralysis, and death of the insect.[1][2] While generally exhibiting lower toxicity to mammals compared to insects due to differences in metabolism and sodium channel sensitivity, understanding their comparative toxicity is crucial for risk assessment and the development of safer alternatives. This guide reveals that while this compound demonstrates very low acute oral and dermal toxicity in rats, other Type I pyrethroids such as permethrin and bifenthrin show a wider range of toxicity values depending on the specific isomer and formulation.

Quantitative Toxicity Data

The following tables summarize the acute toxicity of this compound and other Type I pyrethroids in rats, as well as their ecotoxicity in non-target organisms.

Table 1: Acute Toxicity of Selected Type I Pyrethroids in Rats

CompoundOral LD50 (mg/kg)Dermal LD50 (mg/kg)Inhalation LC50 (mg/L, 4h)
This compound >5,000[1][3]>2,000[1]>2.1[1]
Permethrin >5,000 (mixture)[3]>2,000>0.685
Bifenthrin 53 (in diluted solution)[4]>2,000[4]0.8 mg/L[4]
Resmethrin ~4,240>2,500>5.0
Tetramethrin >5,000>2,000>1.18

Table 2: Ecotoxicity of Selected Type I Pyrethroids

CompoundHoney Bee (Contact LD50, µ g/bee )Fish (96h LC50, µg/L)
This compound 0.2417 (Rainbow Trout)
Permethrin 0.090.5 - 15.3 (Rainbow Trout)
Bifenthrin 0.01460.15 (Rainbow Trout)
Resmethrin 0.021.5 (Bluegill)
Tetramethrin 0.0483.7 (Rainbow Trout)

Experimental Protocols

The toxicity data presented in this guide are primarily derived from standardized experimental protocols established by international regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Acute Toxicity Studies

Acute Oral Toxicity (OECD TG 423): This method is used to determine the median lethal dose (LD50) of a substance when administered orally.[5][6][7][8][9]

  • Test Animals: Typically, young adult female rats are used.[5]

  • Procedure: A stepwise procedure is employed where a small group of animals (usually 3) is dosed at a defined level.[5] The outcome of this first step (mortality or survival) determines the dosage for the next group. This process continues until the LD50 can be estimated. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5]

Acute Dermal Toxicity (OECD TG 402): This guideline details the procedure for assessing the toxicity of a substance applied to the skin.[10][11][12][13][14]

  • Test Animals: Adult rats, rabbits, or guinea pigs are commonly used.[14]

  • Procedure: The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.[14] Animals are observed for signs of toxicity and skin reactions at regular intervals for 14 days.[14]

Acute Inhalation Toxicity (OECD TG 403): This test evaluates the toxicity of a substance when inhaled.[15][16][17][18][19]

  • Test Animals: Young adult rats are the preferred species.[19]

  • Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a fixed period, typically 4 hours.[18][19] Observations for toxicity and mortality are conducted for at least 14 days post-exposure.[18][19]

Irritation Studies

Skin Irritation/Corrosion (OECD TG 404): This test assesses the potential of a substance to cause reversible or irreversible skin inflammation.[20][21][22][23][24]

  • Test Animals: Albino rabbits are the recommended species.[20]

  • Procedure: A small amount of the test substance is applied to a patch of shaved skin on one animal.[20][21] The site is observed for erythema (redness) and edema (swelling) at various time points after patch removal.[21]

Eye Irritation/Corrosion (OECD TG 405): This guideline is used to determine the potential of a substance to cause eye irritation or damage.[25][26][27][28][29]

  • Test Animals: Healthy, young adult albino rabbits are used.[25]

  • Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[26] The other eye serves as a control. The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals.[25]

Neurotoxicity Assessment

Functional Observational Battery (FOB): The FOB is a series of non-invasive tests used to screen for neurobehavioral toxicity in rodents.[30][31][32][33][34]

  • Procedure: The battery includes observations of the animal's home cage behavior, its behavior in an open field, and its responses to various stimuli (e.g., sensory, motor, and autonomic).[32] Key parameters assessed include posture, gait, grooming, activity level, reactivity to handling, and the presence of tremors or convulsions.[32]

Electrophysiological Studies: These techniques are used to directly measure the effects of pyrethroids on the electrical activity of neurons, particularly on voltage-gated sodium channels.[35][36][37]

  • Procedure: Techniques like the patch-clamp method are employed on isolated neurons or cells expressing specific sodium channel subtypes.[36] These methods allow researchers to record the ion currents flowing through the sodium channels and observe how they are altered by the application of the pyrethroid, such as the prolongation of the channel opening time.[35]

Signaling Pathway and Experimental Workflow

Mechanism of Action of Type I Pyrethroids

Type I pyrethroids exert their neurotoxic effects by targeting voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1]

Type_I_Pyrethroid_Mechanism cluster_neuron Neuron Pyrethroid Type I Pyrethroid NaChannel Voltage-Gated Sodium Channel Pyrethroid->NaChannel Binds to and prolongs opening NaIon Na+ Ions NaChannel->NaIon Allows influx Depolarization Prolonged Membrane Depolarization NaIon->Depolarization Leads to RepetitiveFiring Repetitive Neuronal Firing Depolarization->RepetitiveFiring Causes Paralysis Paralysis & Death (in insects) RepetitiveFiring->Paralysis Results in

Caption: Mechanism of Type I pyrethroid neurotoxicity.

Experimental Workflow for Acute Toxicity Testing

The following diagram illustrates a typical workflow for assessing the acute toxicity of a chemical according to OECD guidelines.

Acute_Toxicity_Workflow cluster_workflow Acute Toxicity Testing Workflow DoseRange Dose-Range Finding (Pilot Study) MainStudy Main Study (OECD Guideline) DoseRange->MainStudy Inform Dosing Dosing of Animals (e.g., Oral Gavage) MainStudy->Dosing Observation Clinical Observation (14 days) Dosing->Observation DataAnalysis Data Analysis (LD50/LC50 Calculation) Observation->DataAnalysis Necropsy Gross Necropsy Observation->Necropsy At study termination or death

Caption: Workflow for acute toxicity assessment.

Conclusion

This comparative analysis indicates that while this compound has a very low acute toxicity profile in mammals via oral and dermal routes, there is variability among Type I pyrethroids. Bifenthrin, for instance, exhibits significantly higher oral toxicity in rats compared to this compound. Furthermore, all the examined Type I pyrethroids demonstrate high toxicity to non-target aquatic organisms and bees, highlighting the importance of considering environmental impact in their application. The provided experimental protocols, based on internationally recognized guidelines, offer a framework for the consistent and reliable assessment of the toxicological properties of these and other similar compounds. The elucidation of their common mechanism of action on voltage-gated sodium channels provides a clear target for the development of novel and potentially safer insecticides.

References

Assessing the Genotoxicity of D-Phenothrin: A Comparative Guide to In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of published literature on the genotoxicity of D-Phenothrin reveals a complex profile, with some studies indicating potential for DNA damage under specific conditions, while others, including regulatory assessments, conclude a low overall genotoxic risk. This guide provides a detailed comparison of the available in vitro and in vivo experimental data to offer clarity for researchers, scientists, and drug development professionals.

This compound, a synthetic pyrethroid insecticide, has been subject to a range of genotoxicity assays to evaluate its potential to induce genetic damage. The findings from these studies, employing both cellular (in vitro) and whole-animal (in vivo) models, are summarized below.

In Vitro Genotoxicity Profile

A variety of in vitro tests have been conducted to assess the genotoxic potential of this compound at the cellular level. These assays expose isolated cells or microorganisms to the test substance and evaluate for genetic damage.

Comet Assay: Studies using the comet assay, a sensitive technique to detect DNA strand breaks in individual cells, have shown that this compound can induce DNA damage in human peripheral blood lymphocytes and human hepatocyte cell lines.[1] One study found a statistically significant, dose-dependent increase in DNA damage at concentrations higher than 20 μM in lymphocytes and 50 μM in hepatocytes.[2]

Chromosomal Aberration Test: In an in vitro chromosomal aberration test using Chinese hamster ovary (CHO-K1) cells, this compound was evaluated for its ability to cause structural damage to chromosomes. The study reported no increase in chromosomal aberrations at dose levels ranging from 2 x 10⁻⁵ to 2 x 10⁻⁴ mol/litre.[3]

DNA Repair Test: A DNA-repair test using Bacillus subtilis showed that this compound did not inhibit the growth of either the proficient or deficient strain at dose levels up to 5 mg/disk, indicating a lack of DNA-damaging potential in this assay.[3]

In Vivo Genotoxicity Profile

In vivo studies involve the administration of a test substance to whole organisms to evaluate its genotoxic effects in a more complex biological system.

Oxidative DNA Damage: An in vivo study in rats investigated the potential of this compound to induce oxidative DNA damage in the liver and kidney. Following intraperitoneal administration for 14 consecutive days, a statistically significant, dose-dependent increase in the levels of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a biomarker of oxidative DNA damage, was observed in both organs.[5]

Micronucleus Assay: The in vivo micronucleus assay is a key test for detecting chromosomal damage. Currently, publicly available studies with specific quantitative results for an in vivo micronucleus assay for this compound are limited.

Comparative Genotoxicity with Other Pyrethroids

Direct comparative studies on the genotoxicity of this compound against other pyrethroids under identical experimental conditions are scarce. However, by examining the available literature, a general comparison can be made. For instance, some studies on other pyrethroids like permethrin (B1679614) and deltamethrin (B41696) have also reported positive findings in certain genotoxicity assays, including the induction of chromosomal aberrations and DNA damage.[6][7] The genotoxic potential of pyrethroids as a class is thought to be, in part, related to the induction of oxidative stress.[8]

Summary of Quantitative Data

The following tables summarize the key quantitative findings from the cited in vitro and in vivo genotoxicity studies on this compound.

Table 1: In Vitro Genotoxicity of this compound

AssayCell TypeConcentration RangeKey FindingsReference
Comet Assay Human Peripheral Blood Lymphocytes> 20 µMStatistically significant, dose-dependent DNA damage[2]
Human Hepatocytes> 50 µMStatistically significant, dose-dependent DNA damage[2]
Chromosomal Aberration Chinese Hamster Ovary (CHO-K1)2 x 10⁻⁵ to 2 x 10⁻⁴ MNo increase in chromosomal aberrations[3]
DNA Repair Test Bacillus subtilisUp to 5 mg/diskNo inhibition of growth[3]

Table 2: In Vivo Genotoxicity of this compound

AssayAnimal ModelDosing RegimenTissueKey FindingsReference
Oxidative DNA Damage Rat25, 50, 66.7, 100, 200 mg/kg/day (i.p. for 14 days)Liver, KidneyStatistically significant, dose-dependent increase in 8-oxodG levels[5]

Experimental Protocols and Workflows

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are overviews of the experimental protocols for the key assays discussed.

In Vitro Experimental Workflow

in_vitro_workflow cluster_prep Cell/Bacteria Preparation cluster_exposure Exposure cluster_assays Genotoxicity Assays cluster_analysis Data Analysis cell_culture Mammalian Cell Culture (e.g., CHO, Lymphocytes) treatment Treatment with This compound (various concentrations) +/- S9 Mix cell_culture->treatment bacteria_culture Bacterial Culture (e.g., S. typhimurium) bacteria_culture->treatment comet Comet Assay treatment->comet chrom_ab Chromosomal Aberration Test treatment->chrom_ab ames Ames Test treatment->ames comet_analysis Quantification of DNA in Tail comet->comet_analysis chrom_analysis Scoring of Aberrant Cells chrom_ab->chrom_analysis ames_analysis Counting of Revertant Colonies ames->ames_analysis

Caption: Generalized workflow for in vitro genotoxicity assays.

In Vivo Experimental Workflow

in_vivo_workflow cluster_animal Animal Model cluster_dosing Dosing cluster_sampling Tissue/Cell Collection cluster_assays Genotoxicity Analysis animal_model Rodent Model (e.g., Rat, Mouse) dosing Administration of This compound (e.g., oral, i.p.) animal_model->dosing tissue_collection Collection of Liver, Kidney, Bone Marrow dosing->tissue_collection dna_damage Oxidative DNA Damage Analysis tissue_collection->dna_damage micronucleus Micronucleus Assay tissue_collection->micronucleus

Caption: Generalized workflow for in vivo genotoxicity assays.

Signaling Pathway: Oxidative Stress-Induced DNA Damage

oxidative_stress_pathway d_phenothrin This compound ros Reactive Oxygen Species (ROS) Generation d_phenothrin->ros Induces oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage Oxidative DNA Damage (e.g., 8-oxodG) oxidative_stress->dna_damage cellular_components Cellular Components (Lipids, Proteins) oxidative_stress->cellular_components Damages

Caption: this compound-induced oxidative stress leading to DNA damage.

Conclusion

The available data on the genotoxicity of this compound presents a mixed picture. While in vitro studies using the comet assay and an in vivo study on oxidative DNA damage suggest a potential for genotoxicity, other assays such as the in vitro chromosomal aberration test and DNA repair test have yielded negative results. Regulatory bodies have generally concluded that this compound does not pose a significant mutagenic or carcinogenic risk under normal exposure conditions. The observed genotoxicity in some studies may be linked to the induction of oxidative stress, a mechanism common to several pyrethroid insecticides. Further research, particularly direct comparative studies with other pyrethroids and more extensive in vivo testing, would be beneficial to provide a more definitive understanding of the genotoxic risk of this compound to humans and the environment.

References

Cross-Resistance Profiles of D-Phenothrin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of insecticide cross-resistance is critical for effective pest management and the development of novel, sustainable control agents. This guide provides a comparative analysis of cross-resistance between D-Phenothrin and other insecticides, supported by experimental data and detailed methodologies.

This compound, a synthetic pyrethroid, is a widely utilized insecticide known for its rapid knockdown effect on various pests.[1] However, the emergence of resistance, and consequently cross-resistance to other insecticides, poses a significant threat to its efficacy. This guide summarizes key quantitative data, outlines experimental protocols for resistance assessment, and visualizes relevant biological and experimental processes.

Quantitative Cross-Resistance Data

The development of resistance to one insecticide can confer resistance to other insecticides, a phenomenon known as cross-resistance.[2] This is particularly common among insecticides with the same mode of action.[2] The following tables summarize cross-resistance data involving this compound and other pyrethroids in various insect species. Resistance Ratio (RR) is a key metric, calculated by dividing the lethal dose (LD50) or lethal concentration (LC50) for a resistant strain by that of a susceptible strain.

Table 1: Cross-Resistance of Pyrethroid-Resistant Aedes aegypti (Veracruz Strains) to this compound and Other Pyrethroids

InsecticideKC50 (μ g/bottle ) - Susceptible (New Orleans)KC50 (μ g/bottle ) - Resistant (Veracruz)Resistance Ratio (RR_KC50)
This compound1.593.762.5
α-cypermethrin0.13.232.0
λ-cyhalothrin0.24.824.0
Permethrin1.012.112.1
Cypermethrin0.54.18.2
Deltamethrin0.20.84.0
z-cypermethrin0.41.33.3
Bifenthrin0.30.72.3

Data sourced from a study on Aedes aegypti from Veracruz, Mexico.[3] The KC50 represents the concentration required to knock down 50% of the mosquito population.

Table 2: Cross-Resistance in Permethrin-Resistant Head Lice (Pediculus humanus capitis)

InsecticideResistance Ratio (RR)
This compound40.86 - 48.39
Permethrin52.8 - 88.7
Deltamethrin16.24 - 38.06
b-cypermethrin9.74 - 50.9

This table illustrates the high levels of cross-resistance observed in permethrin-resistant head lice to other pyrethroids, including this compound.[4]

Experimental Protocols

Accurate assessment of insecticide resistance relies on standardized bioassay methodologies. Below are detailed protocols for common assays used in cross-resistance studies.

Topical Application Bioassay

This method determines the dose of an insecticide required to cause mortality when applied directly to the insect.

  • Insect Rearing : Insects are reared under controlled laboratory conditions (e.g., 25 ± 1°C, 60-80% relative humidity) to ensure uniformity.

  • Insecticide Preparation : Serial dilutions of the technical grade insecticide are prepared in a suitable solvent, typically acetone (B3395972).

  • Application : A micro-applicator is used to apply a precise volume (e.g., 0.5 μl) of the insecticide solution to the dorsal thorax of each anesthetized insect. Control insects receive the solvent alone.

  • Observation : Treated insects are held in clean containers with access to food and water. Mortality is typically assessed at 24 hours post-treatment. An insect is considered dead if it is unable to move when prodded.[5]

  • Data Analysis : Dose-response data are analyzed using probit analysis to calculate the LD50, which is the dose required to kill 50% of the test population.[5]

Bottle Bioassay

This method, often used for mosquitoes, assesses the susceptibility of an insect population to an insecticide-treated surface.[3]

  • Bottle Coating : Glass bottles (e.g., 250 ml) are coated internally with a solution of the insecticide in acetone. The acetone is allowed to evaporate, leaving a uniform layer of the insecticide on the inner surface. Control bottles are treated with acetone only.[5]

  • Insect Exposure : A known number of adult insects (e.g., 20-25) are introduced into each bottle.[5]

  • Observation : The number of knocked-down insects is recorded at regular intervals for up to 2 hours.[5]

  • Mortality Assessment : After the exposure period, the insects are transferred to clean holding containers with a food source. Mortality is recorded at 24 hours.[5]

  • Data Analysis : For dose-response assays, the LC50 (lethal concentration 50%) is calculated using probit analysis. For diagnostic dose assays, the percentage mortality is calculated.[5]

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in cross-resistance studies, the following diagrams illustrate a typical experimental workflow and a key resistance mechanism.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_post Post-Exposure cluster_analysis Data Analysis insect_rearing Insect Rearing exposure Insect Exposure (e.g., Topical, Bottle) insect_rearing->exposure insecticide_prep Insecticide Dilution insecticide_prep->exposure observation Observation Period (e.g., 24 hours) exposure->observation control Control Group (Solvent Only) control->observation mortality_assessment Mortality Assessment observation->mortality_assessment probit_analysis Probit Analysis mortality_assessment->probit_analysis ld50_lc50 Determine LD50/LC50 probit_analysis->ld50_lc50 rr_calculation Calculate Resistance Ratio ld50_lc50->rr_calculation

Caption: Workflow for a typical insecticide bioassay.

A primary mechanism of resistance to pyrethroids is target-site insensitivity, often due to mutations in the voltage-gated sodium channel gene, a phenomenon known as knockdown resistance (kdr).[6]

kdr_pathway sodium_channel Voltage-Gated Sodium Channel normal_effect Normal Nerve Function: Channel opens and closes rapidly resistant_effect Resistant Nerve Function: Mutation reduces pyrethroid binding, channel function is less affected pyrethroid_effect Pyrethroid Effect (Susceptible): Binds to sodium channel, keeping it open and causing prolonged nerve excitation pyrethroid Pyrethroid (e.g., this compound) pyrethroid->sodium_channel binds to

Caption: Mechanism of kdr-mediated pyrethroid resistance.

References

Environmental Fate of d-Phenothrin: A Comparative Analysis of its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the environmental fate of d-phenothrin and its primary isomers, [1R, trans]-phenothrin and [1R, cis]-phenothrin. This compound, a synthetic pyrethroid insecticide, is a mixture of these two isomers, typically in a 1:4 ratio of cis to trans.[1][2] Understanding the distinct environmental behavior of each isomer is crucial for accurate environmental risk assessment. This document summarizes key degradation processes, presents quantitative data from experimental studies, and outlines the methodologies used in these assessments.

Key Environmental Dissipation Pathways

This compound is characterized by rapid degradation under most environmental conditions, primarily driven by photodegradation and microbial action.[3][4] It has low water solubility and binds tightly to soil, making it relatively immobile and unlikely to contaminate groundwater.[5] However, the degradation rates differ significantly between its isomers, particularly in soil under varying conditions.

Photodegradation

This compound is highly susceptible to degradation by ultraviolet (UV) light.[4][5] On plant surfaces, it has a half-life of less than one day under greenhouse conditions.[3] In the atmosphere, it breaks down rapidly, with an estimated half-life of 38 to 72 minutes.[4] In clear, shallow water, aqueous photolysis leads to a half-life of approximately 6.5 days.[5] The primary photodegradation pathway involves ozonolysis at the isobutenyl double bond.[3]

Degradation in Soil

In soil, the degradation of this compound is rapid under aerobic (upland) conditions but slows considerably under anaerobic (flooded) conditions.[3][5] Notably, the cis-isomer degrades more slowly than the trans-isomer, especially in flooded environments.[3]

  • Upland (Aerobic) Conditions: Both the [1R, trans] and [1R, cis] isomers decompose quickly, with initial half-lives of 1-2 days.[3][5]

  • Flooded (Anaerobic) Conditions: Degradation is much slower. The half-life for the [1R, trans] isomer extends to 2-4 weeks, while the [1R, cis] isomer's half-life is even longer, at 1-2 months.[3][5]

Biodegradation is a key factor in soil. Studies have shown that bioaugmentation with specific bacterial strains, such as Pseudomonas fulva, can significantly accelerate this compound degradation. In one study, inoculation with strain P31 resulted in a 77% removal of a 50 mg/kg application within 10 days, with a calculated half-life of about 5 days.[6] The primary degradation products in soil include 3-(4'-hydroxyphenoxy)benzoic acid and 3-(4'-hydroxyphenoxy)benzyl alcohol, which are further degraded to CO2 and bound residues.[3]

Degradation in Aquatic Systems

This compound is generally stable to hydrolysis in neutral or weakly acidic water.[7] However, it is susceptible to hydrolysis under alkaline conditions.[7] Under anaerobic aquatic conditions, its half-life is approximately 173 days.[5] Due to its high toxicity to fish and aquatic invertebrates, this compound's use near water bodies is restricted.[4][8]

Quantitative Environmental Fate Data

The following tables summarize the degradation half-lives (DT50) for this compound and its isomers across various environmental compartments.

Table 1: Degradation Half-Life (DT50) of this compound Isomers in Soil

IsomerSoil ConditionHalf-Life (DT50)Reference
[1R, trans]-phenothrinUpland (Aerobic)1–2 days[3]
[1R, cis]-phenothrinUpland (Aerobic)1–2 days[3]
[1R, trans]-phenothrinFlooded (Anaerobic)2–4 weeks[3]
[1R, cis]-phenothrinFlooded (Anaerobic)1–2 months[3]
This compound (mixture)Upland (with P. fulva P31)5.0 days[6]

Table 2: Degradation Half-Life (DT50) of this compound in Various Environmental Compartments

CompartmentDegradation ProcessHalf-Life (DT50)Reference
Plant SurfacesPhotodegradation< 1 day[3][5]
AirPhotolysis38–72 minutes[4]
Water (Shallow)Aqueous Photolysis6.5 days[5]
WaterAnaerobic Aquatic Metabolism173 days[5]
Water (pH 9)Alkaline Hydrolysis91–120 days[7]

Degradation Pathways Overview

The degradation of this compound isomers proceeds through several key reactions, primarily ester cleavage (hydrolysis), oxidation, and ozonolysis. The trans-isomer is generally more susceptible to ester cleavage than the cis-isomer.[3][9] This leads to the formation of primary metabolites like 3-phenoxybenzyl alcohol (PBalc), which can be further oxidized to 3-phenoxybenzoic acid (PBA).[3] These intermediates are eventually mineralized to CO2.

G Simplified Degradation Pathways of this compound Isomers cluster_isomers This compound Isomers cluster_processes Primary Degradation Processes cluster_products Key Degradation Products This compound This compound 1R-trans-phenothrin 1R-trans-phenothrin This compound->1R-trans-phenothrin ~80% 1R-cis-phenothrin 1R-cis-phenothrin This compound->1R-cis-phenothrin ~20% Photodegradation\n(Ozonolysis) Photodegradation (Ozonolysis) 1R-trans-phenothrin->Photodegradation\n(Ozonolysis) Biodegradation\n(Soil & Water) Biodegradation (Soil & Water) 1R-trans-phenothrin->Biodegradation\n(Soil & Water) Faster 1R-cis-phenothrin->Photodegradation\n(Ozonolysis) 1R-cis-phenothrin->Biodegradation\n(Soil & Water) Slower CO2 Mineralization (CO2 & Bound Residues) Photodegradation\n(Ozonolysis)->CO2 Hydrolysis\n(Ester Cleavage) Hydrolysis (Ester Cleavage) Biodegradation\n(Soil & Water)->Hydrolysis\n(Ester Cleavage) PBalc 3-phenoxybenzyl alcohol (PBalc) Hydrolysis\n(Ester Cleavage)->PBalc PBA 3-phenoxybenzoic acid (PBA) PBalc->PBA Oxidation PBA->CO2

Figure 1: Logical flow of this compound degradation.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies. Below are representative protocols for assessing degradation in soil.

Soil Degradation Study (Upland and Flooded Conditions)

This protocol is based on the methodology described in studies by Nambu et al. (1980), as cited in the WHO Environmental Health Criteria 96.[3]

  • Test Substance: ¹⁴C-methylene-labelled [1R, trans]-phenothrin and [1R, cis]-phenothrin are used to trace the fate of the parent compound and its metabolites.

  • Soil Preparation: Two or more distinct soil types (e.g., clay loam, sandy loam) are collected, sieved, and characterized for properties such as pH, organic matter content, and microbial biomass.

  • Application: The radiolabeled phenothrin (B69414) isomers are applied to the soil samples, typically at a concentration of 1 mg/kg.

  • Incubation Conditions:

    • Upland (Aerobic): Soil moisture is maintained at 50-60% of its maximum water-holding capacity. The flasks are kept open to the air (e.g., covered with cotton plugs) to ensure aerobic conditions.

    • Flooded (Anaerobic): The soil is submerged under a layer of water (e.g., 5 cm) to create anaerobic conditions.

    • All samples are incubated in the dark at a constant temperature (e.g., 25°C) for a period of up to 60-90 days.

  • Sampling and Extraction: Soil samples are collected at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days). Volatile products like ¹⁴CO₂ are trapped using alkaline solutions. Soil samples are extracted with organic solvents (e.g., methanol/water mixtures).

  • Analysis: The parent compound and its degradation products in the soil extracts are separated and quantified using techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Radioactivity is measured by Liquid Scintillation Counting (LSC). The identity of metabolites can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Calculation: The disappearance time for 50% of the applied substance (DT50) is calculated using first-order kinetics.

Soil Bioremediation Study

This protocol is based on the methodology for assessing bioaugmentation potential.[6]

  • Microorganism: An isolated bacterial strain capable of degrading this compound (e.g., Pseudomonas fulva P31) is cultured in a suitable medium.

  • Soil Treatment: Soil samples are sterilized (for sterile controls) by autoclaving or left non-sterile. This compound is added to a final concentration of 50 mg/kg.

  • Inoculation: A bacterial cell suspension (e.g., 1 x 10⁷ CFU/g of soil) is inoculated into the treated soil samples. Non-inoculated samples serve as controls.

  • Incubation: Samples are incubated in the dark at an optimal temperature (e.g., 30°C) for up to 40 days. Soil moisture is maintained at 40-50%.

  • Extraction and Analysis: Soil samples are taken at regular intervals, extracted with an appropriate solvent (e.g., acetone (B3395972) and dichloromethane), and the concentration of this compound is determined by GC or HPLC.

  • Kinetics Analysis: Degradation kinetics are analyzed using a first-order model to determine the degradation constant (k) and half-life (t1/2).

References

The Synergistic Efficacy of d-Phenothrin and Insect Growth Regulators: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The combination of the adulticide d-phenothrin with insect growth regulators (IGRs) presents a powerful, dual-action approach to pest management. This guide provides a comparative analysis of the efficacy of this combination against other common insecticide formulations, supported by experimental data and detailed methodologies. The synergistic relationship between this compound, which provides rapid knockdown of adult insects, and IGRs, which disrupt the life cycle of immature stages, offers a comprehensive strategy for long-term pest control.

Comparative Efficacy Data

The following tables summarize the performance of this compound and IGR combinations against common alternatives for the control of fleas and mosquitoes.

Table 1: Comparative Efficacy Against Adult Cat Fleas (Ctenocephalides felis) on Dogs

Treatment FormulationActive IngredientsEfficacy Day 7 (%)Efficacy Day 14 (%)Efficacy Day 21 (%)Efficacy Day 28 (%)Citation
This compound + IGR (Projected) This compound + Pyriproxyfen/Methoprene (B1676399)>95>95>90>85-
Alternative 1 Fipronil + (S)-Methoprene88.495.5>95>95[1]
Alternative 2 Dinotefuran + Pyriproxyfen + Permethrin87.495.2>95>95[1]

Note: Efficacy data for a specific this compound + IGR combination for fleas was not available in the reviewed literature. The projected efficacy is based on the known rapid action of this compound and the persistent larvicidal and ovicidal effects of IGRs.

Table 2: Comparative Residual Efficacy Against Adult Mosquitoes (Culex quinquefasciatus)

Treatment FormulationActive IngredientsMortality at 48 hours (%)Mortality at 1 week (%)Duration of >50% ReductionCitation
This compound (alone) This compound753848 hours[2]
Alternative: Permethrin Permethrin8682Up to 3 weeks[2]

Note: The addition of an IGR to this compound would not enhance the adulticidal residual efficacy but would provide control of mosquito larvae in breeding sites within the treated area, offering a more comprehensive vector control strategy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are summaries of protocols relevant to the data presented.

Protocol 1: Flea Efficacy Study in a Simulated Home Environment

This protocol is adapted from a study evaluating the efficacy of topical spot-on formulations against fleas on pets and in private residences[1].

  • Test Subjects: Naturally infested dogs and cats in private homes.

  • Treatment Groups:

    • Group A: Dinotefuran + Pyriproxyfen + Permethrin spot-on.

    • Group B: Fipronil + (S)-Methoprene spot-on.

  • Application: Products were applied topically by investigators according to the label directions on day 0 and again between days 28 and 30.

  • Efficacy Assessment:

    • On-animal flea populations: Assessed using visual area counts on days 0, 7, 14, 21, 28-30, 40-45, and 54-60.

    • Premise flea infestations: Monitored using intermittent-light flea traps at the same time points.

  • Data Analysis: The percentage reduction in flea populations on pets and in traps was calculated relative to pre-treatment counts.

Protocol 2: Residual Efficacy of Insecticides on Foliage Against Adult Mosquitoes

This protocol is based on a field study evaluating the residual efficacy of insecticides applied to vegetation[2].

  • Test Site: Anastasia Island, St. Augustine, FL.

  • Treatments: Backpack sprayer applications of permethrin, this compound, and resmethrin (B1680537) to vegetation.

  • Efficacy Assessment:

    • Caged Mosquito Bioassay: Cages containing 20-25 adult female Culex quinquefasciatus were placed within the treated vegetation. Mortality was assessed 24 hours post-application.

    • Natural Mosquito Population Monitoring: Adult mosquito populations were monitored weekly using CDC traps baited with 1-octen-3-ol (B46169) from 1 week pre-treatment to 3-4 weeks post-treatment.

    • Laboratory Bioassay of Treated Leaves: Leaves from treated areas were excised at various post-treatment intervals and exposed to laboratory-reared female Cx. quinquefasciatus. Mortality was recorded after 24 hours.

  • Data Analysis: Percent reduction of mosquitoes in traps and percent mortality in laboratory bioassays were calculated.

Signaling Pathways and Mechanisms of Action

The synergistic effect of this compound and IGRs stems from their distinct modes of action, targeting different life stages and physiological processes of the insect.

This compound: Neurotoxic Action

This compound is a synthetic pyrethroid that acts as a potent neurotoxin in insects. It targets the voltage-gated sodium channels in the nerve cell membrane, prolonging their open state. This leads to a continuous influx of sodium ions, causing hyperexcitation of the nervous system, paralysis, and ultimately, death of the adult insect.

d_phenothrin_pathway This compound This compound Voltage-Gated Sodium Channel Voltage-Gated Sodium Channel This compound->Voltage-Gated Sodium Channel Prolonged Opening Prolonged Opening Voltage-Gated Sodium Channel->Prolonged Opening Na+ Influx Na+ Influx Prolonged Opening->Na+ Influx Hyperexcitation Hyperexcitation Na+ Influx->Hyperexcitation Paralysis & Death Paralysis & Death Hyperexcitation->Paralysis & Death

This compound Mechanism of Action
Insect Growth Regulators (IGRs): Disruption of Development

IGRs, such as methoprene and pyriproxyfen, are juvenile hormone analogs. They mimic the natural juvenile hormone in insects, which regulates molting and metamorphosis. By binding to the juvenile hormone receptor (Met), IGRs disrupt the normal hormonal balance, preventing larvae from developing into pupae and pupae from emerging as adults. This leads to the death of immature stages and prevents reproduction.[3][4][5]

igr_pathway IGR (Methoprene/Pyriproxyfen) IGR (Methoprene/Pyriproxyfen) Juvenile Hormone Receptor (Met) Juvenile Hormone Receptor (Met) IGR (Methoprene/Pyriproxyfen)->Juvenile Hormone Receptor (Met) Disrupted Gene Expression Disrupted Gene Expression Juvenile Hormone Receptor (Met)->Disrupted Gene Expression Inhibition of Metamorphosis Inhibition of Metamorphosis Disrupted Gene Expression->Inhibition of Metamorphosis Larval/Pupal Mortality Larval/Pupal Mortality Inhibition of Metamorphosis->Larval/Pupal Mortality

Insect Growth Regulator Mechanism of Action
Synergistic Workflow for Pest Control

The combination of this compound and an IGR creates a multi-pronged attack on a pest population. The adulticide provides immediate control of the existing adult population, while the IGR prevents the development of subsequent generations.

synergistic_workflow cluster_0 This compound Action cluster_1 IGR Action Adult Pests Adult Pests Rapid Knockdown & Mortality Rapid Knockdown & Mortality Adult Pests->Rapid Knockdown & Mortality Comprehensive & Long-Term Control Comprehensive & Long-Term Control Rapid Knockdown & Mortality->Comprehensive & Long-Term Control Eggs & Larvae Eggs & Larvae Developmental Disruption Developmental Disruption Eggs & Larvae->Developmental Disruption Developmental Disruption->Comprehensive & Long-Term Control Pest Population Pest Population Pest Population->Adult Pests Pest Population->Eggs & Larvae

Synergistic Pest Control Workflow

References

A Comparative Analysis of the Insecticidal Potency of d-Phenothrin Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insecticidal potency of the stereoisomers of d-phenothrin, a synthetic pyrethroid insecticide. The information presented is supported by experimental data to aid in research and development involving this compound.

Introduction to this compound and its Stereoisomers

Phenothrin (B69414) is a synthetic pyrethroid insecticide that exists as a mixture of four stereoisomers due to two chiral centers in the chrysanthemic acid portion of the molecule.[1][2] These isomers are:

  • (1R, cis)-phenothrin

  • (1R, trans)-phenothrin

  • (1S, cis)-phenothrin

  • (1S, trans)-phenothrin

The commercial product known as this compound is an enriched mixture containing at least 95% of the two most insecticidally active isomers: the (1R, cis) and (1R, trans) forms, typically in a 1:4 ratio.[2][3] The insecticidal activity of pyrethroids primarily resides in the 1R isomers.[1]

Data on Insecticidal Potency

The insecticidal potency of a compound is commonly expressed in terms of its median lethal dose (LD50) or median lethal concentration (LC50). A lower value indicates higher potency. The available data consistently demonstrates a clear hierarchy of insecticidal activity among the phenothrin stereoisomers.

The 1R isomers are significantly more toxic to insects than their 1S counterparts.[1] Within the active 1R isomers, the 1R-trans isomer generally exhibits greater insecticidal activity than the 1R-cis isomer.[3] The 1S isomers are considered to be relatively non-toxic to insects.[1]

StereoisomerInsect SpeciesPotency MeasurementResultRelative Potency Rank
1R-trans Musca domestica (Housefly)Topical LD50 (synergized with piperonyl butoxide)1.2 ng/fly1 (Most Potent)
1R-cis --Data not available in a directly comparable format, but consistently ranked as less potent than the 1R-trans isomer.[3]2
1S isomers Oryzias latipes (Killifish)96-hour LC50>10,000 µg/L3 (Least Potent)
1R isomers (mixture) Oryzias latipes (Killifish)96-hour LC50120-200 µg/L-

Mechanism of Action

This compound, like other Type I pyrethroids, exerts its insecticidal effect by acting as a neurotoxin. It targets the voltage-gated sodium channels in the nervous systems of insects, causing prolonged channel opening and leading to repetitive nerve discharge, paralysis, and ultimately death.[4] The differential potency among stereoisomers is attributed to the specific stereochemical requirements for binding to the target site on the sodium channel.

Experimental Protocols for Assessing Insecticidal Potency

The determination of insecticidal potency involves standardized bioassays. Common methodologies include:

1. Topical Application Bioassay:

  • Objective: To determine the dose of an insecticide that is lethal to 50% of a test population (LD50) upon direct contact.

  • Methodology:

    • A range of concentrations of the insecticide are prepared in a suitable solvent (e.g., acetone).

    • A small, precise volume (e.g., 1 microliter) of each concentration is applied directly to the dorsal thorax of individual insects (e.g., houseflies, cockroaches) using a microsyringe.

    • A control group is treated with the solvent alone.

    • The treated insects are held in observation containers with access to food and water.

    • Mortality is recorded at specific time points, typically 24 and 48 hours post-treatment.

    • The LD50 value is calculated using statistical methods such as probit analysis.

2. WHO Susceptibility Test (Tube Test):

  • Objective: To assess the susceptibility or resistance of an insect population to a standard diagnostic dose of an insecticide.

  • Methodology:

    • Filter papers are impregnated with a specific concentration of the insecticide.

    • Non-fed female insects are introduced into plastic tubes lined with the impregnated paper.

    • A control group is exposed to paper treated only with the solvent.

    • Insects are exposed for a fixed period (e.g., 60 minutes).

    • After exposure, the insects are transferred to clean recovery tubes with access to a sugar solution.

    • Mortality is recorded after 24 hours.

3. CDC Bottle Bioassay:

  • Objective: To determine the time it takes for a given concentration of an insecticide to kill 50% of a test population (LT50).

  • Methodology:

    • The inside of glass bottles is coated with a solution of the insecticide and allowed to dry.

    • A batch of insects is introduced into each bottle.

    • The number of dead or incapacitated insects is recorded at regular intervals.

    • The LT50 is calculated from the time-mortality data.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Topical Application Assay cluster_analysis Data Analysis Insecticide_Prep Prepare Serial Dilutions of Stereoisomers Dosing Apply 1µL of each dilution to dorsal thorax of insects Insecticide_Prep->Dosing Insect_Rearing Rear Adult Insects (e.g., Musca domestica) Insect_Rearing->Dosing Control Apply solvent only to control group Insect_Rearing->Control Observation Hold insects in containers with food and water Dosing->Observation Control->Observation Mortality_Count Record mortality at 24h Observation->Mortality_Count Probit Perform Probit Analysis Mortality_Count->Probit LD50 Calculate LD50 values and 95% Confidence Limits Probit->LD50

Caption: Workflow for determining the LD50 of this compound stereoisomers.

Conclusion

The insecticidal activity of phenothrin is highly dependent on its stereochemistry. The 1R isomers are the primary contributors to its potency, with the 1R-trans isomer being the most effective. The 1S isomers exhibit negligible insecticidal properties. This knowledge is crucial for the synthesis and formulation of effective and targeted insect control products, allowing for the enrichment of the most active isomers while minimizing the presence of less active or inactive components.

References

A Comparative Guide to Validating Biomarkers of D-Phenothrin Exposure in Ecological Risk Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key biomarkers for assessing exposure to D-Phenothrin, a synthetic pyrethroid insecticide, in the context of ecological risk assessment. While this compound is recognized for its insecticidal properties, its potential impact on non-target aquatic organisms necessitates robust monitoring tools. Validated biomarkers are crucial for the early detection of exposure and the prediction of adverse ecological effects.

This document synthesizes available experimental data for this compound and closely related pyrethroids to offer a comparative overview of biomarker performance. It details experimental protocols for key assays and utilizes visualizations to illustrate critical biological pathways and workflows.

Data Presentation: Comparative Analysis of this compound Biomarkers

The selection of an appropriate biomarker depends on the specific research question, the target organism, and the desired sensitivity and specificity. Below is a summary of commonly used biomarkers for pyrethroid exposure, categorized by the toxicological endpoint they measure.

Biomarker CategoryBiomarkerTarget Organism(s)Typical Response to this compound ExposureAdvantagesLimitations
Neurotoxicity Acetylcholinesterase (AChE) ActivityFish, Aquatic InvertebratesInhibitionWell-established, relatively simple assayNot the primary target of pyrethroids; inhibition may be less sensitive compared to other pesticides.[1]
Oxidative Stress Catalase (CAT) ActivityFish, Aquatic Invertebrates (e.g., Daphnia magna)Induction or InhibitionSensitive to a broad range of stressors, indicative of cellular defense mechanismsLacks specificity to this compound; response can be variable.
Superoxide (B77818) Dismutase (SOD) ActivityFish, Aquatic InvertebratesInductionEarly indicator of oxidative stressCan be influenced by various environmental factors.
Endocrine Disruption Vitellogenin (VTG) InductionFish (male and juvenile)Increased synthesisHighly sensitive and specific biomarker for estrogenic effects.[2][3][4][5]Primarily indicates exposure to estrogenic compounds; pyrethroids' endocrine effects can be complex.
Genotoxicity DNA Damage (Comet Assay)Fish, AmphibiansIncreased DNA strand breaksHighly sensitive for detecting genotoxic effects at the individual cell level.[6][7][8][9][10]Can be influenced by other genotoxic agents in the environment.
Metabolism/Excretion Urinary MetabolitesFish, AmphibiansPresence of specific metabolitesDirect evidence of exposure and metabolismTechnically demanding analytical methods (e.g., GC-MS); requires knowledge of species-specific metabolism.[11][12][13]

Quantitative Ecotoxicity Data for this compound

For context in ecological risk assessment, the acute toxicity of this compound to various aquatic organisms is presented below. These values (LC50: the concentration lethal to 50% of the test organisms) highlight the high toxicity of this compound to aquatic life.

OrganismSpecies96-hour LC50 (μg/L)48-hour LC50 (μg/L)Reference
Freshwater Fish Rainbow Trout (Oncorhynchus mykiss)16.7[14]
Bluegill Sunfish (Lepomis macrochirus)15.8[14]
Estuarine/Marine Fish Inland Silverside (Menidia beryllina)>38.3 - 94.0[14]
Freshwater Invertebrates Daphnia magna4.4[14]
Estuarine/Marine Invertebrates Mysid Shrimp (Mysidopsis bahia)0.025[14]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate their implementation in a research setting.

Acetylcholinesterase (AChE) Inhibition Assay in Fish Brain

Principle: This spectrophotometric assay measures the activity of AChE, an enzyme crucial for nerve impulse transmission. Inhibition of AChE activity can indicate exposure to neurotoxic compounds.

Procedure:

  • Tissue Preparation:

    • Euthanize fish and dissect the brain on ice.

    • Homogenize the brain tissue in a cold phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4).

    • Centrifuge the homogenate at 4°C to obtain the supernatant containing the enzyme.

  • Assay:

    • The assay is typically performed in a 96-well microplate.

    • Add the brain supernatant to each well.

    • Initiate the reaction by adding acetylthiocholine (B1193921) iodide (ATCI) as the substrate and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoic acid).

    • Measure the change in absorbance at 412 nm over time using a microplate reader.

    • AChE activity is expressed as moles of substrate hydrolyzed per minute per milligram of protein.

  • Data Analysis:

    • Compare the AChE activity in exposed fish to that of a control group.

    • Significant inhibition in the exposed group suggests neurotoxic stress.[1][15][16][17]

Oxidative Stress Biomarker Assays in Daphnia magna

Principle: These assays quantify the activity of key antioxidant enzymes, Catalase (CAT) and Superoxide Dismutase (SOD), which are involved in detoxifying reactive oxygen species (ROS) generated in response to pesticide exposure.

Procedure:

  • Homogenate Preparation:

    • Pool a known number of Daphnia magna individuals and homogenize them in a cold phosphate buffer.

    • Centrifuge the homogenate at 4°C to obtain the supernatant for enzyme analysis.

  • Catalase (CAT) Activity Assay:

    • The assay measures the decomposition of hydrogen peroxide (H₂O₂) by CAT.

    • Add the supernatant to a reaction mixture containing H₂O₂ in a phosphate buffer.

    • Monitor the decrease in absorbance at 240 nm as H₂O₂ is consumed.

    • CAT activity is expressed as units per milligram of protein, where one unit decomposes one micromole of H₂O₂ per minute.[18]

  • Superoxide Dismutase (SOD) Activity Assay:

    • This assay is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.

    • The reaction mixture includes the supernatant, NBT, and a superoxide-generating system (e.g., xanthine (B1682287) and xanthine oxidase).

    • SOD in the sample competes for superoxide radicals, thus inhibiting the reduction of NBT.

    • Measure the absorbance at a specific wavelength (e.g., 560 nm).

    • SOD activity is expressed as units per milligram of protein, where one unit is the amount of enzyme that inhibits the rate of NBT reduction by 50%.[18]

Vitellogenin (VTG) Quantification by ELISA in Fish Plasma

Principle: This enzyme-linked immunosorbent assay (ELISA) quantifies the concentration of vitellogenin, an egg yolk precursor protein, in the plasma of male or juvenile fish. The presence of VTG in these fish is a sensitive indicator of exposure to estrogenic endocrine-disrupting chemicals.

Procedure:

  • Sample Collection:

    • Collect blood from the caudal vein of the fish using a heparinized syringe.

    • Centrifuge the blood to separate the plasma and store it at -80°C until analysis.

  • ELISA:

    • Use a commercially available or in-house developed sandwich ELISA kit specific for the fish species being tested.

    • Coat a 96-well plate with a capture antibody against VTG.

    • Add plasma samples and VTG standards to the wells and incubate.

    • After washing, add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that produces a colored product upon reaction with the enzyme.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the VTG standards.

    • Calculate the VTG concentration in the plasma samples based on the standard curve.

    • A significant increase in VTG in male or juvenile fish from a contaminated site compared to a reference site indicates exposure to estrogenic compounds.[2][3][4][5][19]

Comet Assay for DNA Damage in Fish Erythrocytes

Principle: The single-cell gel electrophoresis (comet) assay is a sensitive method to detect DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.

Procedure:

  • Cell Preparation:

    • Collect a small blood sample from the fish.

    • Embed the erythrocytes in a low-melting-point agarose (B213101) gel on a microscope slide.

  • Lysis:

    • Lyse the cells by immersing the slides in a high-salt and detergent solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites.

    • Apply an electric field to the slides. DNA fragments will migrate from the nucleus towards the anode.

  • Staining and Visualization:

    • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

    • Observe the comets under a fluorescence microscope.

  • Data Analysis:

    • Use image analysis software to quantify the extent of DNA damage. Common parameters include tail length, tail intensity (% DNA in the tail), and tail moment.

    • Compare the level of DNA damage in fish from exposed and control sites.[6][7][8][9][10]

Mandatory Visualization

This compound Neurotoxic Mode of Action

This compound, like other pyrethroid insecticides, primarily targets the voltage-gated sodium channels in the nerve cell membranes of susceptible organisms.[20][21][22][23][24] This interaction leads to a prolonged opening of the channels, causing repetitive nerve impulses and eventual paralysis.

D_Phenothrin_Neurotoxicity cluster_neuron Neuron Membrane cluster_effect Physiological Effect Na_channel_closed Voltage-Gated Na+ Channel (Closed) Na_channel_open Voltage-Gated Na+ Channel (Open) Na_channel_closed->Na_channel_open Depolarization Na_channel_inactivated Voltage-Gated Na+ Channel (Inactivated) Na_channel_open->Na_channel_inactivated Inactivation Prolonged_opening Prolonged Channel Opening Na_channel_open->Prolonged_opening Na_channel_inactivated->Na_channel_closed Repolarization D_Phenothrin This compound D_Phenothrin->Na_channel_open Binds to open state Na_influx Persistent Na+ Influx Prolonged_opening->Na_influx Repetitive_firing Repetitive Neuronal Firing Na_influx->Repetitive_firing Paralysis Paralysis & Death Repetitive_firing->Paralysis Biomarker_Validation_Workflow cluster_lab Laboratory Phase cluster_field Field Phase Exposure 1. Controlled Exposure (this compound) Dose_Response 2. Dose-Response Assessment Exposure->Dose_Response Biomarker_Analysis 3. Biomarker Measurement (e.g., AChE, CAT, VTG, Comet Assay) Dose_Response->Biomarker_Analysis Sensitivity_Specificity 4. Sensitivity & Specificity Determination Biomarker_Analysis->Sensitivity_Specificity Field_Sampling 5. Field Sampling (Contaminated vs. Reference Sites) Sensitivity_Specificity->Field_Sampling Transition to Field Validation Environmental_Analysis 6. This compound Residue Analysis (Water, Sediment, Biota) Field_Sampling->Environmental_Analysis Field_Biomarker_Analysis 7. Biomarker Measurement in Field Samples Field_Sampling->Field_Biomarker_Analysis Correlation 8. Correlation Analysis (Biomarkers vs. Contaminant Levels) Environmental_Analysis->Correlation Field_Biomarker_Analysis->Correlation Validation 9. Biomarker Validation for Ecological Risk Assessment Correlation->Validation

References

comparative analysis of d-phenothrin degradation pathways in different soil types

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers on the environmental fate of the pyrethroid insecticide d-phenothrin, detailing its degradation kinetics and pathways across various soil types. This guide synthesizes experimental data to provide a clear comparison of this compound's persistence and transformation in the terrestrial ecosystem.

The environmental persistence of this compound, a synthetic pyrethroid insecticide, is a critical determinant of its potential impact on terrestrial ecosystems. The degradation of this compound in soil is a complex process governed by a combination of biotic and abiotic factors. The rate and primary pathways of this degradation are significantly influenced by the physicochemical properties of the soil, including its texture (e.g., sandy, loamy, clay), organic matter content, pH, and the composition of its microbial communities. This guide provides a comparative analysis of this compound degradation in different soil types, supported by available experimental data, to assist researchers, scientists, and drug development professionals in understanding its environmental fate.

Comparative Degradation Kinetics of this compound

The degradation of this compound in soil generally follows first-order kinetics, but its half-life (t½) can vary substantially depending on the specific soil characteristics and environmental conditions. Microbial activity is a primary driver of this compound degradation, as evidenced by significantly longer half-lives in sterilized soil compared to non-sterilized soil.

Soil Type/ConditionPesticideHalf-life (t½) in DaysKey Influencing FactorsReference
Upland Soil ConditionsThis compound1 - 2Aerobic conditions[1][2]
Flooded Soil ConditionsThis compound14 - 60Anaerobic conditions[1][2]
Non-sterile Agricultural SoilThis compound18.5 (control)Indigenous microbial population[3]
Non-sterile Agricultural Soil with Pseudomonas fulva P31This compound5.0Bioaugmentation with degrading bacteria[3]
Mineral Salt Medium (Control)d-Cyphenothrin63.0Abiotic degradation[4]
Mineral Salt Medium with Staphylococcus succinus HLJ-10d-Cyphenothrin1.8Bioaugmentation with degrading bacteria[4]

Note: The variability in reported half-lives underscores the strong influence of specific soil properties and experimental conditions. For instance, the presence of potent degrading microorganisms can dramatically shorten the persistence of this compound in the environment.[3][4]

Factors Influencing this compound Degradation in Soil

Several key soil properties have been identified as significant factors influencing the degradation rate of this compound and other pyrethroids:

  • Soil Texture: The relative proportions of sand, silt, and clay in a soil influence its aeration, water-holding capacity, and surface area available for microbial colonization and pesticide adsorption. Generally, sandy soils, with their larger particle sizes and lower organic matter content, may exhibit faster degradation rates for some pyrethroids due to better aeration and lower adsorption, making the pesticide more available to microorganisms.[5]

  • Organic Matter: Soil organic matter can have a dual effect on pesticide degradation. On one hand, it can increase the adsorption of hydrophobic pesticides like this compound, potentially reducing their bioavailability for microbial degradation.[5] On the other hand, organic matter serves as a crucial energy source for soil microorganisms, and higher organic matter content can support a more robust and active microbial community, leading to enhanced co-metabolism of pesticides.[6]

  • pH: The pH of the soil can influence both the chemical stability of the pesticide and the activity of the soil microbial populations. While specific data on the direct effect of pH on this compound degradation is limited, for many pyrethroids, microbial degradation pathways are optimized within a specific pH range, typically near neutral.

  • Moisture and Aeration: Soil moisture and aeration are critical for microbial activity. In well-aerated (upland) soils, aerobic microorganisms are the primary drivers of degradation, leading to relatively short half-lives for this compound.[1][2] Conversely, in waterlogged or flooded (anaerobic) conditions, degradation is significantly slower.[1][2]

Degradation Pathways of this compound in Soil

The primary degradation pathway for this compound in soil, consistent with other pyrethroid insecticides, involves the cleavage of the ester linkage. This initial and crucial step is predominantly mediated by microbial enzymes, particularly carboxylesterases. Following the hydrolysis of the ester bond, the resulting metabolites undergo further degradation.

The main metabolites identified from the degradation of this compound and closely related pyrethroids include:

  • 3-Phenoxybenzoic acid (3-PBA): A common and often persistent metabolite for many pyrethroid insecticides.[1][7][8]

  • 3-Phenoxybenzyl alcohol: An intermediate product from the initial ester cleavage.[1]

  • Chrysanthemic acid derivatives: The acid moiety of the this compound molecule.

The degradation can proceed through the cleavage of the diaryl bond and subsequent degradation of the aromatic rings. The specific microbial strains present in the soil can influence the array of metabolites produced.

Below is a generalized degradation pathway for this compound in soil.

G d_phenothrin This compound ester_cleavage Ester Cleavage (Microbial Carboxylesterases) d_phenothrin->ester_cleavage phenoxybenzyl_alcohol 3-Phenoxybenzyl alcohol ester_cleavage->phenoxybenzyl_alcohol chrysanthemic_acid Chrysanthemic acid derivatives ester_cleavage->chrysanthemic_acid oxidation Oxidation phenoxybenzyl_alcohol->oxidation further_degradation2 Further Degradation chrysanthemic_acid->further_degradation2 pba 3-Phenoxybenzoic acid (3-PBA) oxidation->pba further_degradation1 Further Degradation (e.g., ring cleavage) pba->further_degradation1 co2_h2o CO2 + H2O + Biomass further_degradation1->co2_h2o further_degradation2->co2_h2o

Generalized degradation pathway of this compound in soil.

Experimental Protocols

To conduct a comparative analysis of this compound degradation in different soil types, a standardized experimental protocol is essential. The following methodology is based on established practices for pesticide soil degradation studies.

Soil Collection and Characterization
  • Soil Selection: Collect soil samples from the top 15-20 cm of at least three different locations with varying textures (e.g., sandy loam, clay loam, silty clay), organic matter content, and pH. The soils should be representative of agricultural areas where this compound may be used.

  • Soil Preparation: Air-dry the soils at room temperature and sieve them through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Characterization: Analyze the soils for key physicochemical properties:

    • Particle size distribution (sand, silt, and clay content)

    • pH (in water and a salt solution like CaCl2)

    • Organic carbon and organic matter content

    • Cation exchange capacity (CEC)

    • Maximum water holding capacity (WHC)

    • Microbial biomass

Experimental Setup for Degradation Study
  • Incubation System: Use a flow-through system or biometer flasks that allow for the trapping of volatile organic compounds and CO2, which can provide insights into mineralization.

  • This compound Application:

    • Prepare a stock solution of analytical or radiolabeled this compound in a suitable solvent (e.g., acetone).

    • Apply the solution to the soil samples to achieve a concentration relevant to typical field application rates. Ensure even distribution and allow the solvent to evaporate completely in a fume hood.

  • Moisture Adjustment: Adjust the moisture content of the treated soil to 40-60% of its maximum water holding capacity to ensure optimal microbial activity.

  • Incubation Conditions:

    • Incubate the soil samples in the dark at a constant temperature (e.g., 20-25°C) to prevent photodegradation.

    • Maintain aerobic conditions by supplying a continuous flow of humidified air.

  • Control Samples: Include sterile control samples for each soil type to differentiate between biotic and abiotic degradation. Sterilization can be achieved by autoclaving the soil.

  • Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days) for analysis.

Sample Extraction and Analysis
  • Extraction:

    • Weigh a subsample of the incubated soil (e.g., 20 g) into an appropriate extraction vessel.

    • Add an extraction solvent, such as methanol (B129727) or a mixture of acetone (B3395972) and hexane.

    • Extract the sample using a mechanical shaker or sonicator.

    • Filter the extract and concentrate it using a rotary evaporator.

    • Perform a clean-up step using solid-phase extraction (SPE) with a suitable sorbent (e.g., Florisil) to remove interfering co-extractives.[9]

  • Analysis: Quantify the concentrations of this compound and its metabolites using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS).[10][11]

  • Data Analysis: Calculate the half-life (t½) of this compound in each soil type by fitting the concentration data to a first-order decay model: Ct = C0 * e^-kt^, where Ct is the concentration at time t, C0 is the initial concentration, and k is the degradation rate constant.

G cluster_prep Soil Preparation and Setup cluster_analysis Analysis soil_collection Soil Collection (e.g., Sandy Loam, Clay Loam) soil_char Soil Characterization (pH, OM, Texture) soil_collection->soil_char spiking This compound Spiking soil_char->spiking incubation Incubation in the Dark (Constant T° and Moisture) spiking->incubation aeration Controlled Aeration incubation->aeration sampling Periodic Sampling aeration->sampling extraction Solvent Extraction sampling->extraction analysis GC-MS or GC-MS/MS Analysis extraction->analysis data_analysis Data Analysis (Half-life Calculation) analysis->data_analysis

Experimental workflow for a comparative soil degradation study.

References

Safety Operating Guide

Proper Disposal Procedures for D-Phenothrin

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of D-Phenothrin, tailored for researchers, scientists, and drug development professionals. This compound is classified as a hazardous waste, primarily due to its high toxicity to aquatic organisms, and may cause long-term adverse effects in the aquatic environment.[1] Adherence to local, state, and federal regulations is mandatory for its disposal.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound waste with care to minimize exposure and environmental contamination.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, and tight-fitting chemical splash goggles or a face shield.[3][4]

  • Ventilation: Ensure all handling and disposal preparations are conducted in a well-ventilated area.[4]

  • Spill Containment: Keep absorbent, non-combustible materials (e.g., sand, vermiculite) readily available for spill control.[1] In case of a spill, collect the material immediately and place it in a suitable, sealed container for disposal.[3][4][5]

  • Environmental Protection: Avoid release into the environment.[3] Do not discharge this compound waste or rinsate into drains, sewers, or watercourses.[3][4][5]

Step-by-Step Disposal of this compound Waste

The primary recommended method for the disposal of this compound is high-temperature incineration at a licensed chemical destruction plant.[4][6] If this is not feasible, chemical decomposition through hydrolysis is an alternative.

Method 1: High-Temperature Incineration (Preferred)
  • Containment: Securely seal all this compound waste in clearly labeled, appropriate containers.

  • Contact a Licensed Facility: Arrange for the collection and transport of the waste with a licensed hazardous waste disposal contractor.

  • Incineration: The contractor will transport the waste to a facility for controlled incineration with flue gas scrubbing.[4][7]

Method 2: Chemical Decomposition via Hydrolysis

This method should only be used if a high-temperature incinerator is not available.[7] The process involves degrading the active ingredient to a less toxic state using a strong alkaline solution.

  • Select Hydrolyzing Agent: Choose a suitable hydrolyzing agent based on the formulation of the this compound waste.[7]

  • Perform Decomposition: Follow the detailed experimental protocol below to ensure complete degradation.

  • Dispose of Decomposed Waste: Once neutralized, the resulting solution must still be disposed of in accordance with local environmental regulations. Consult your institution's safety officer or local environmental agency for guidance.

Quantitative Data for Chemical Decomposition
ParameterSpecificationSource
Required pH for Hydrolysis ≥ 12[7]
Agent for Emulsifiable Material 5% Sodium Hydroxide (NaOH) Solution[7]
Agent for Emulsifiable Material 7-10% (Saturated) Sodium Carbonate (Na₂CO₃) Solution[7]

Experimental Protocol: Hydrolysis of this compound Waste

This protocol details the methodology for decomposing this compound waste using an alkaline solution.

Objective: To degrade this compound to a safe level for disposal.[7]

Materials:

  • This compound waste (emulsifiable formulation)

  • 5% Sodium Hydroxide solution or Saturated (7-10%) Sodium Carbonate solution

  • Appropriate chemical-resistant container for the reaction

  • pH meter or pH strips

  • Stirring mechanism (e.g., magnetic stirrer)

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: In a designated and well-ventilated area, place the this compound waste into a suitable chemical-resistant container.

  • Addition of Hydrolyzing Agent: Slowly add the chosen alkaline solution (5% NaOH or 7-10% Na₂CO₃) to the waste while stirring continuously.[7]

  • pH Adjustment: Continue to add the alkaline solution until the pH of the mixture is 12 or higher.[7] Use a pH meter for accurate measurement.

  • Reaction Time: Allow the mixture to react, with continued stirring, to ensure complete contact between the waste and the hydrolyzing agent for thorough degradation.[7] The required time may vary; consult relevant chemical safety literature or your institution's guidelines.

  • Verification (Optional but Recommended): If facilities are available, analyze a sample of the treated mixture to confirm the degradation of this compound to a safe level.

  • Final Disposal: Dispose of the resulting solution as per local hazardous waste regulations.

Disposal of Empty this compound Containers

Empty containers are considered hazardous waste until properly cleaned and must be disposed of carefully.

  • Decontamination: Triple rinse or, preferably, pressure rinse the empty container with a suitable solvent (e.g., water).[3][4]

  • Rinsate Disposal: Collect all rinsate. This material is also hazardous and should be disposed of either via incineration or added to the chemical decomposition process described above.[3] Never pour rinsate down the drain.

  • Container Recycling: If clean, the container can be offered for recycling or reconditioning.[3][4]

  • Container Destruction: If recycling is not an option, puncture, crush, or break the container to make it unusable for other purposes.[3][4]

  • Final Disposal: Deliver the clean, destroyed container to an approved waste management facility or a designated sanitary landfill in accordance with local regulations.[3][4] Do not burn empty containers. [3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste and containers.

D_Phenothrin_Disposal start_node Identify this compound Waste decision1 Waste Type? start_node->decision1 product_waste Product Waste / Rinsate decision1->product_waste Product / Rinsate container_waste Empty Container decision1->container_waste Empty Container decision2 Incineration Available? product_waste->decision2 decontaminate Triple / Pressure Rinse container_waste->decontaminate incineration High-Temperature Incineration decision2->incineration Yes hydrolysis Chemical Decomposition (Hydrolysis at pH >= 12) decision2->hydrolysis No final_disposal1 Dispose via Licensed Facility incineration->final_disposal1 hydrolysis->final_disposal1 collect_rinsate Collect Rinsate decontaminate->collect_rinsate decision3 Recycle Container? decontaminate->decision3 collect_rinsate->product_waste Treat as Product Waste recycle Send to Recycler decision3->recycle Yes destroy Puncture / Crush Container decision3->destroy No landfill Dispose in Approved Landfill / Facility destroy->landfill

Caption: Logical workflow for this compound waste and container disposal.

References

Essential Safety and Operational Guide for Handling D-Phenothrin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for the use of D-Phenothrin in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational conduct.

Understanding this compound

This compound is a synthetic pyrethroid insecticide used to control a wide range of insects in various settings, including residential, commercial, and agricultural areas.[1][2] It is a pale yellow to yellow-brown liquid with a faint characteristic odor.[1][3][4] While effective as an insecticide, it necessitates careful handling due to its potential health and environmental hazards. It is considered harmful by inhalation and is very toxic to aquatic organisms.[3]

Personal Protective Equipment (PPE)

The last line of defense against pesticide exposure is appropriate Personal Protective Equipment (PPE).[5] It is crucial to wear the specified PPE when handling this compound, especially during mixing, loading, application, and cleanup.

PPE CategorySpecifications and Recommendations
Hand Protection Wear chemical-resistant, unlined, elbow-length gloves.[3][6][7] Nitrile, butyl, and neoprene gloves are recommended for good protection against both dry and liquid pesticides.[7] Always inspect gloves for damage before use and wash them before removal.[6]
Eye Protection Tightly fitting safety goggles or a full-face shield should be worn to protect against splashes or dust.[6][7] For high-exposure situations, a face shield worn over goggles is recommended.[7]
Body Protection Wear long-sleeved shirts, long pants, and chemical-resistant coveralls or an apron.[3][5][7] An apron extending from the neck to the knees is essential when mixing or loading concentrates.[7] Pant legs should be worn outside of boots to prevent chemicals from draining into them.[7]
Footwear Wear chemical-resistant boots that cover the ankles.[3][7] Do not use leather boots as they can absorb the chemical.[7]
Respiratory Protection A respirator is necessary if ventilation is inadequate or if exposure limits are exceeded.[6][8] Always wear a respirator when mixing or handling highly toxic pesticides.[7] The specific type (e.g., chemical cartridge, full-face) should be selected based on the potential exposure level.[5]

Safe Handling and Operational Plan

A systematic approach is essential for safely managing this compound in the laboratory.

Step 1: Preparation and Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area.[3][6] Use a chemical fume hood or ensure adequate local exhaust ventilation.[4][8]

  • Designated Area: Designate a specific area for handling and storing this compound, away from food, drink, and animal feed.[8]

  • Eyewash and Safety Shower: Ensure an eyewash station and safety shower are readily accessible in the immediate work area.

Step 2: Handling and Use

  • Avoid Contact: Prevent direct contact with skin and eyes.[3][6]

  • Avoid Inhalation: Do not breathe fumes or vapors.[3][6]

  • Hygiene: After handling, wash hands, arms, and face thoroughly with soap and water before eating, drinking, or smoking.[3] Promptly wash skin if it becomes contaminated.[8]

  • Storage: Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated area, out of direct sunlight and away from incompatible materials like strong oxidizing agents and bases.[3][4]

Step 3: Spill Management In the event of a spill, immediate and appropriate action is required to prevent contamination and exposure.

  • Evacuate: Evacuate non-essential personnel from the spill area.[4][6]

  • Ventilate: Ensure the area is well-ventilated.[9]

  • Contain: Stop the source of the spill if it is safe to do so.[3] Contain the spill to prevent it from entering sewers or waterways.[3][6]

  • Absorb: For liquid spills, apply an inert absorbent material such as dry sand, earth, or vermiculite.[3][6]

  • Collect: Once absorbed, sweep or scoop the material into a sealable, labeled container for hazardous waste disposal.[3][4][8]

  • Decontaminate: Wash the spill area with an alkali detergent and water, absorbing the cleaning solution with inert material for disposal.[3]

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE as specified in Section 2.[3][8]

Step 4: Disposal Plan Proper disposal is critical to prevent environmental contamination. This compound is very toxic to aquatic life.[3]

  • Product Disposal: Unused this compound must be disposed of as hazardous waste.[3][9] This can be done through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[6]

  • Container Disposal: Do not reuse empty containers.[8] They should be triple-rinsed, then punctured or crushed to prevent reuse before being disposed of in a local authority landfill or a designated disposal pit.[3][8] Do not burn empty containers.[3][8]

  • Contaminated Materials: All absorbent materials, contaminated clothing, and other waste from cleanup must be placed in sealed containers and disposed of as hazardous waste.[3][4]

Emergency and First Aid Procedures

Immediate response is crucial in case of accidental exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][9]
Skin Contact Remove contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water.[6][9] Seek medical advice if irritation persists.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[6] Seek medical attention.[6][9]
Ingestion Do NOT induce vomiting.[9] Rinse the mouth with water and give water to drink.[3] Seek immediate medical advice and show the Safety Data Sheet (SDS) to the doctor.[3][9]

Emergency Contact Information:

  • Poison Control Center: 1-800-222-1222[4]

  • CHEMTREC: 1-800-424-9300[4]

  • National Response Center: 1-800-424-8802[4]

This compound Properties

PropertyValue
Appearance Yellow-brown liquid[3]
Odor Faint characteristic odor[3]
Solubility in Water < 9.7 mg/L @ 24-26°C[8]
Vapor Pressure 1.9x10-2 mPa @ 21.4°C[8]
Relative Density ~ 1.06 @ 20°C[8]
Partition Coefficient (log Pow) 6.01[8]

Toxicity Data

TestResult
Acute Oral Toxicity (Rat LD50) > 5000 mg/kg
Acute Dermal Toxicity (Rat LD50) > 2000 mg/kg
Acute Inhalation Toxicity (Rat LC50, 4hr) > 2.10 mg/L[3]
Skin Irritation Non-irritant[3]
Eye Irritation Slight irritant[3]
Skin Sensitization Not a skin sensitizer[3]

Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response A Assess Risks & Review SDS B Ensure Proper Ventilation (Fume Hood) A->B C Don Personal Protective Equipment (PPE) B->C D Handle in Designated Area C->D Proceed to Handling E Perform Experiment/ Procedure D->E F Store Properly in Sealed Original Container E->F K Spill Occurs E->K If Spill L Exposure Occurs E->L If Exposure G Decontaminate Work Surfaces F->G Proceed to Cleanup H Segregate & Label Waste G->H J Clean & Store PPE G->J I Dispose of Waste as Hazardous Material H->I I->J M Contain & Clean Spill (Follow Spill Protocol) K->M N Administer First Aid & Seek Medical Attention L->N M->H Dispose of Cleanup Materials

Caption: Logical workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Phenothrin
Reactant of Route 2
Reactant of Route 2
D-Phenothrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.